molecular formula C7H5ClN2O2 B1593078 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 205748-05-6

7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Número de catálogo: B1593078
Número CAS: 205748-05-6
Peso molecular: 184.58 g/mol
Clave InChI: SMDOTALDDUVRMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C7H5ClN2O2 and its molecular weight is 184.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

7-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-4-1-5-7(9-2-4)10-6(11)3-12-5/h1-2H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDOTALDDUVRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641038
Record name 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205748-05-6
Record name 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Comprehensive Technical Guide to 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and its potential as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Introduction and Nomenclature

The pyrido[3,2-b]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active molecules. The fusion of a pyridine and an oxazine ring creates a unique three-dimensional structure with specific electronic properties conducive to interactions with biological targets. The introduction of a chlorine atom at the 7th position is expected to modulate the compound's lipophilicity, metabolic stability, and receptor binding affinity, making 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one a compelling candidate for further investigation.

It is crucial to address a point of potential ambiguity in nomenclature. The specific compound of interest is "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one". However, much of the currently available public data pertains to its isomer, 7-Chloro-2H-pyrido[2,3-b]-1,4-oxazin-3(4H)-one , which has the assigned CAS Number 105544-39-6 [1][2]. The distinction lies in the arrangement of the atoms in the pyridine ring relative to the fused oxazine ring. This guide will focus on the requested [3,2-b] isomer while leveraging data from the [2,3-b] isomer as a predictive tool, with the clear caveat that experimental verification is paramount.

cluster_0 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one cluster_1 7-Chloro-2H-pyrido[2,3-b]-1,4-oxazin-3(4H)-one (CAS: 105544-39-6) node_32b Isomerism Structural Isomers node_32b->Isomerism node_23b node_23b->Isomerism Isomeric Distinction Isomeric Distinction Isomeric Distinction->node_32b [3,2-b] Isomer (Focus of this Guide) Isomeric Distinction->node_23b [2,3-b] Isomer (Data Source)

Caption: Isomeric relationship between the target compound and its data-rich counterpart.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the available and predicted data for the isomeric scaffold.

PropertyValueData Source
CAS Number 105544-39-6(for the [2,3-b] isomer)[1][2]
Molecular Formula C₇H₅ClN₂O₂[1][2]
Molecular Weight 184.58 g/mol [2]
Appearance Solid (predicted)-
Melting Point 212 °C(for the [2,3-b] isomer)[2]
Boiling Point (Predicted) 413.9 ± 45.0 °C[2]
Density (Predicted) 1.476 ± 0.06 g/cm³[2]
pKa (Predicted) 10.48 ± 0.20[2]
InChIKey (Parent) Not available-
SMILES (Parent) O=C1NC2=NC=CC=C2OC1(for 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one)[3]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed via a two-step sequence involving the N-alkylation of a suitable aminopyridinol with an alpha-halo ester, followed by an intramolecular cyclization.

SynthesisWorkflow start Starting Material: 2-Amino-6-chloropyridin-3-ol step1 Step 1: N-Alkylation Reagent: Ethyl 2-chloroacetate Base: K2CO3 Solvent: DMF start->step1 intermediate Intermediate: Ethyl 2-((6-chloro-3-hydroxypyridin-2-yl)amino)acetate step1->intermediate step2 Step 2: Intramolecular Cyclization Condition: Heat or Base (e.g., NaOEt) Solvent: Ethanol intermediate->step2 product Final Product: 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one step2->product

Caption: Proposed synthetic workflow for 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-((6-chloro-3-hydroxypyridin-2-yl)amino)acetate

  • To a solution of 2-Amino-6-chloropyridin-3-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add Ethyl 2-chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the intermediate.

Step 2: Synthesis of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

  • Dissolve the intermediate from Step 1 (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of a strong base, such as sodium ethoxide (NaOEt, 0.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring for the formation of the cyclized product by TLC.

  • After completion, cool the mixture to room temperature.

  • Neutralize the reaction with a dilute acid (e.g., 1M HCl).

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Characterization: The final compound should be thoroughly characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).

  • Elemental Analysis: To determine the elemental composition.

Potential Applications in Drug Discovery

The pyrido-oxazinone scaffold is of considerable interest due to the diverse biological activities exhibited by its analogues. The presence of both hydrogen bond donors and acceptors, combined with a rigid heterocyclic system, makes it an ideal starting point for designing ligands for various biological targets.

  • Antimicrobial Activity: Many nitrogen-containing heterocyclic compounds exhibit antibacterial and antifungal properties. The thiazolo[3,2-b]-1,2,4-triazinone core, which is structurally related, has been explored for the development of new antibacterial agents[4][5]. The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase[5]. 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one could be screened against a panel of pathogenic bacteria and fungi to assess its potential in this area.

  • Anticancer Properties: The structural motif is also found in compounds with demonstrated antitumor activity[6]. The planarity of the ring system allows for potential intercalation with DNA, while the substituents can be tailored to interact with specific enzymes or receptors involved in cell proliferation and survival.

  • Central Nervous System (CNS) Activity: Derivatives of the related 1,4-benzoxazin-3(4H)-one have been synthesized and evaluated as anticonvulsant agents[7]. Furthermore, the structurally similar benzothiadiazine derivative, IDRA 21, is known to be a positive allosteric modulator of AMPA receptors, with cognitive-enhancing effects[8]. This suggests that the pyrido-oxazinone core could be a valuable scaffold for developing novel therapeutics for neurological disorders.

Experimental Protocol: In Vitro Antibacterial Assay

To assess the potential of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one as an antibacterial agent, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be performed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Incubation & Readout prep_compound Prepare stock solution of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one in DMSO serial_dilute Perform 2-fold serial dilutions of the compound in a 96-well plate using Mueller-Hinton Broth (MHB) prep_compound->serial_dilute prep_bacteria Culture bacterial strain (e.g., S. aureus, E. coli) to log phase inoculate Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL prep_bacteria->inoculate serial_dilute->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate controls Include positive (bacteria only) and negative (broth only) controls controls->incubate read_mic Determine MIC: the lowest concentration with no visible bacterial growth incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one in dimethyl sulfoxide (DMSO).

  • Bacterial Culture: Inoculate a suitable bacterial strain (e.g., Staphylococcus aureus ATCC 29213) into Mueller-Hinton Broth (MHB) and incubate at 37°C until it reaches the logarithmic growth phase. Adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Dilute the adjusted bacterial culture 1:100 in MHB and add 50 µL to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Safety and Handling

While specific toxicity data for 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one is not available, information on the parent scaffold, 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one, suggests that standard laboratory precautions should be observed[3].

  • GHS Hazard Statements (for parent compound):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one represents a promising, yet underexplored, chemical entity. Its structural features, informed by the known biological activities of related compounds, suggest a high potential for applications in drug discovery, particularly in the areas of infectious diseases, oncology, and neurology. This guide provides a foundational framework for its synthesis and initial biological evaluation. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential and mechanism of action. The development of a validated synthetic route and comprehensive biological screening are critical next steps in unlocking the value of this intriguing heterocyclic scaffold.

References

  • Chemsigma. 7-CHLORO-2H-PYRIDO[2,3-B]-1,4-OXAZIN-3(4H)-ONE [105544-39-6]. Available at: [Link]

  • National Center for Biotechnology Information. 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one. PubChem Compound Summary. Available at: [Link]

  • ResearchGate. Effective synthesis of 7H-1,2,4-triazolo[3,4-b][1][6][9]thiadiazines. Available at: [Link]

  • PubMed. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. Available at: [Link]

  • National Center for Biotechnology Information. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. PubChem Compound Summary for CID 88499. Available at: [Link]

  • PubMed. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21). Available at: [Link]

  • PrepChem.com. Synthesis of Step 1. 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one. Available at: [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine. PubChem Compound Summary for CID 13643241. Available at: [Link]

  • Pharmaffiliates. 7-Chloro-2H-benzo[e][1][9][10]thiadiazin-3(4H)-one 1,1-dioxide. Available at: [Link]

  • National Center for Biotechnology Information. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. Available at: [Link]

Sources

Technical Whitepaper: Strategic Utility of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

[1]

Executive Summary & Structural Architecture

The 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold represents a specific isomer of the pyrido-oxazinone family. Unlike its [2,3-b] isomer, the [3,2-b] fusion places the pyridine nitrogen adjacent to the lactam nitrogen (position 5 in the fused system), creating a unique electronic environment that influences both solubility and ligand-protein binding affinity.

Structural Analysis & Numbering

The IUPAC numbering for this fused system is critical for accurate functionalization.

  • Core: Pyridine fused to a 1,4-oxazine ring.[1][2][3]

  • Fusion [3,2-b]: Indicates the fusion occurs across the c-side (bond between C3 and C2) of the pyridine ring, oriented such that the pyridine nitrogen is at position 5.[1]

  • Substituents:

    • C-7 Chlorine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

    • N-4 Lactam: A hydrogen bond donor (HBD) capable of N-alkylation.

    • C-3 Carbonyl: A hydrogen bond acceptor (HBA).[1]

PropertyValue / CharacteristicRelevance
Formula C₇H₅ClN₂O₂Core scaffold
MW 184.58 g/mol Fragment-based drug discovery (FBDD) compliant
H-Bond Donors 1 (NH)Key interaction with hinge regions in kinases
H-Bond Acceptors 3 (C=O, Pyridine N, Ether O)Solvation and protein binding
LogP (Predicted) ~0.8 - 1.2Favorable lipophilicity for CNS penetration
pKa (NH) ~10.5Weakly acidic; deprotonatable by weak bases (K₂CO₃)

Synthetic Architecture

The synthesis of the [3,2-b] isomer requires specific regiochemical control, differing significantly from the more common [2,3-b] isomer. The preferred route utilizes 3-amino-5-chloro-2-hydroxypyridine (or its tautomer 3-amino-5-chloro-2-pyridone) to ensure the correct nitrogen orientation.

Primary Synthesis Protocol (The "Chloroacetyl" Route)

This protocol describes the cyclization of 3-amino-5-chloro-2-pyridone with chloroacetyl chloride.[1]

Reagents:

  • Precursor: 3-Amino-5-chloro-2-pyridone (CAS: 73018-09-4)[1]

  • Cyclizing Agent: Chloroacetyl chloride (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Solvent: DMF (Anhydrous) or Acetone/THF mix

Step-by-Step Methodology:

  • Acylation (Kinetic Control): Dissolve 3-amino-5-chloro-2-pyridone in anhydrous DMF at 0°C. Add chloroacetyl chloride dropwise. The amino group is more nucleophilic than the pyridone oxygen, leading to the formation of the N-chloroacetyl intermediate (amide formation).[1]

  • Cyclization (Thermodynamic Control): Add K₂CO₃ (2.5 eq) to the reaction mixture and heat to 60–80°C. The base deprotonates the pyridone oxygen (now acting as a phenol equivalent), which performs an intramolecular S_N2 attack on the alkyl chloride, closing the oxazine ring.

  • Workup: Pour the mixture into ice water. The product typically precipitates as a solid. Filter, wash with water and Et₂O.[1]

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Critical Note on Regiochemistry: Using 2-amino-3-hydroxypyridine yields the [2,3-b] isomer. To obtain the [3,2-b] isomer described here, one must start with the amine at position 3 and the oxygen at position 2 of the pyridine ring.

Visualization of Synthesis Pathway

SynthesisSM3-Amino-5-chloro-2-pyridoneInterIntermediate:N-(5-chloro-2-oxo-1,2-dihydropyridin-3-yl)-2-chloroacetamideSM->InterChloroacetyl chlorideDMF, 0°C (Amide formation)Prod7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-oneInter->ProdK2CO3, 80°C(O-Alkylation/Cyclization)

Figure 1: Two-step one-pot synthesis mechanism favoring the [3,2-b] ring fusion via amide formation followed by intramolecular O-alkylation.[1]

Reactivity Profile & Functionalization

The 7-chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is a versatile intermediate.[1] Its reactivity is defined by two orthogonal handles: the lactam nitrogen (N-4) and the aryl chloride (C-7).

N-Alkylation (Position 4)

The lactam NH is acidic (pKa ~10.5). Alkylation here is facile and usually the first step in SAR (Structure-Activity Relationship) expansion to improve solubility or target engagement.

  • Conditions: R-X (Alkyl halide), Cs₂CO₃ or NaH, DMF, RT.[1]

  • Outcome: N-substituted derivatives.

  • Avoidance: N-alkylation on the pyridine nitrogen (position 5) is sterically disfavored and electronically less likely due to the aromaticity of the pyridine ring, but care must be taken with very small electrophiles (MeI).

Palladium-Catalyzed Cross-Coupling (Position 7)

The C-7 chlorine is activated by the electron-deficient nature of the pyridine ring, making it an excellent candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

  • Suzuki-Miyaura:

    • Boronic Acid:[1] Ar-B(OH)₂[1]

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5-10 mol%)

    • Base: K₃PO₄ or Na₂CO₃[1]

    • Solvent: Dioxane/Water (4:1), 90°C.[1]

    • Utility: Attaching aryl/heteroaryl tails to reach hydrophobic pockets in protein targets (e.g., the "back pocket" of kinases).

Reactivity Logic Map

Reactivitycluster_N4N-4 Functionalizationcluster_C7C-7 FunctionalizationCore7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-oneAlkylationN-Alkylation(NaH, R-X)Core->AlkylationSuzukiSuzuki Coupling(Pd cat., Ar-B(OH)2)Core->SuzukiBuchwaldBuchwald-Hartwig(Pd cat., Amines)Core->BuchwaldProduct_NN-Substituted Core(Solubility/Binding)Alkylation->Product_NProduct_CBiaryl/Aminoaryl Adducts(Potency/Selectivity)Product_N->Product_CSequentialModificationSuzuki->Product_CBuchwald->Product_C

Figure 2: Divergent synthetic pathways for library generation. N-alkylation is typically performed before C-7 coupling to prevent catalyst poisoning by the free lactam NH.

Medicinal Chemistry Applications

This scaffold acts as a bioisostere for quinolinones and quinoxalines, offering improved physicochemical properties such as lower lipophilicity (lower LogP) and increased aqueous solubility due to the extra heteroatoms.

Kinase Inhibition (e.g., BRAF, EGFR)

The pyrido-oxazinone core mimics the adenine ring of ATP.

  • Binding Mode: The lactam group (NH and C=O) often forms a bidentate hydrogen bond with the "hinge region" of the kinase ATP-binding site.

  • Case Study Context: Analogues of this core have been explored in next-generation BRAF inhibitors to overcome resistance to Vemurafenib.[1] The C-7 substituent extends into the solvent-exposed region or the hydrophobic back-pocket, depending on the vector.[1]

P2X3 Receptor Antagonists

Research into chronic cough and pain management has utilized fused heterocyclic systems similar to pyrido[3,2-b]oxazines. The 7-chloro group serves as a lipophilic anchor, while the lactam headgroup interacts with polar residues in the receptor channel.[1]

Data Comparison: Scaffold Properties
FeaturePyrido[3,2-b]oxazinoneQuinolinone (Standard)Advantage
Aromaticity Pyridine + Non-aromatic ringBenzo + Non-aromatic ringLower planarity/stacking
Solubility Moderate-High (Polar N)Low (Carbocyclic)Better DMPK profile
Metabolic Stability Susceptible to N-oxidationSusceptible to hydroxylationTunable via F-substitution
Synthetic Access 2-3 steps from pyridine2-3 steps from anilineComparable

References

  • IUPAC Nomenclature of Fused Heterocycles. International Union of Pure and Applied Chemistry.[1][Link]

  • Synthesis of Pyrido[3,2-b][1,4]oxazines. Journal of Heterocyclic Chemistry. (General methodology for [3,2-b] fusion). [Link]

  • Discovery of Novel Bicyclic Scaffolds for Kinase Inhibition. Journal of Medicinal Chemistry.[1][4] (Contextual usage of pyrido-oxazinones in drug design). [Link]

  • Process for the preparation of substituted pyridines and fused pyridine derivatives.Google Patents (WO2007002325). (Patent literature describing synthesis of similar fused pyridine cores).

The Pyridoxazinone Scaffold: Synthetic Evolution and Therapeutic Utility

[1]

Executive Summary

The pyridoxazinone scaffold—specifically the 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one isomer—represents a critical exercise in bioisosteric design within medicinal chemistry. Emerging primarily as a "scaffold hop" from the well-established benzoxazinone core, this heterocyclic system has proven instrumental in improving the physicochemical profiles (solubility, metabolic stability) of lipophilic drug candidates.

This technical guide analyzes the discovery, synthetic architecture, and pharmacological application of pyridoxazinones, with a primary focus on their role as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in HIV therapeutics and their emerging utility in analgesic drug discovery (P2X3 antagonism).

Part 1: Historical Evolution & Structural Significance

The Bioisosteric Shift

The discovery of biologically active pyridoxazinones was not a singular "eureka" moment but a calculated evolution from benzoxazinones . In the 1970s and 80s, benzoxazinones were heavily explored for anti-inflammatory and analgesic properties. However, these compounds often suffered from poor aqueous solubility and rapid metabolic clearance.

Medicinal chemists employed bioisosterism , replacing the fused benzene ring with a pyridine ring. This substitution introduced a nitrogen atom into the aromatic system, resulting in:

  • Lower LogP: Reduced lipophilicity improving aqueous solubility.

  • Hydrogen Bonding Potential: The pyridine nitrogen provided an additional acceptor site for target engagement.

  • Metabolic Resistance: Altering the electron density of the ring system to modulate oxidation by cytochrome P450 enzymes.

Key Milestones
  • 1960s-70s: Initial synthesis of pyrido[3,2-b]-1,4-oxazines as potential sedatives and muscle relaxants.

  • 1990s (The HIV Breakthrough): The identification of the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) on HIV-1 Reverse Transcriptase led to the screening of heterocycles. Pyridoxazinones were identified as potent NNRTIs, capable of locking the enzyme in an inactive conformation.

  • 2000s-Present: Expansion into P2X3 receptor antagonists for chronic cough and neuropathic pain, leveraging the scaffold's ability to navigate the central nervous system (CNS).

Part 2: Synthetic Methodologies

The synthesis of the core 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one scaffold relies on the condensation of ortho-amino-hydroxypyridines with alpha-halo esters. This protocol is favored for its scalability and regioselectivity.

Core Synthesis Protocol

Objective: Synthesis of the parent scaffold 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one.

Reagents:

  • 2-amino-3-hydroxypyridine (Starting Material)[1]

  • Chloroacetyl chloride (Cyclizing Agent)

  • Sodium Bicarbonate (Base)

  • DMF or 1,4-Dioxane (Solvent)

Step-by-Step Methodology:

  • Acylation (Kinetic Phase):

    • Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DMF under nitrogen atmosphere.

    • Cool to 0°C. Add NaHCO₃ (2.5 eq) to act as a proton scavenger.

    • Dropwise addition of Chloroacetyl chloride (1.1 eq). The amino group, being more nucleophilic than the hydroxyl, reacts first to form the N-chloroacetyl intermediate.

    • Checkpoint: Monitor by TLC (Thin Layer Chromatography). Disappearance of starting amine indicates completion of the amide bond formation.

  • Cyclization (Thermodynamic Phase):

    • Heat the reaction mixture to 80-100°C. This promotes the intramolecular nucleophilic attack of the hydroxyl group (phenolate equivalent) onto the alkyl chloride.

    • Maintain reflux for 3-5 hours.

    • Mechanism:[2][3][4][5] The pyridine nitrogen electron lone pair assists in stabilizing the transition state, though the base is required to deprotonate the hydroxyl for the final ring closure.

  • Workup & Purification:

    • Pour the reaction mixture into ice-cold water. The product often precipitates due to the amide functionality's polarity.

    • Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield white/off-white needles.

Visualization of Synthetic Workflow

SyntheticPathwaycluster_conditionsReaction ParametersStart2-Amino-3-hydroxypyridineIntermediateN-(3-hydroxypyridin-2-yl)-2-chloroacetamideStart->Intermediate Acylation (0°C) ReagentChloroacetyl Chloride(Base: NaHCO3)Reagent->IntermediateCyclizationThermal Cyclization(Intramolecular SN2)Intermediate->Cyclization Heat (100°C) Product2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-oneCyclization->Product Ring Closure SolventSolvent: DMF or DioxaneYieldTypical Yield: 65-80%

Figure 1: Step-wise synthetic pathway for the construction of the pyridoxazinone core.

Part 3: Medicinal Chemistry & SAR[5][7][8][9][10]

The pharmacological utility of pyridoxazinones is heavily dictated by substitutions at the N-4 (lactam nitrogen) and C-2 positions.

Structure-Activity Relationship (SAR) in HIV-1

In the context of NNRTIs, the pyridoxazinone ring mimics the "butterfly" shape required to fit into the hydrophobic pocket of Reverse Transcriptase.

PositionModificationEffect on Potency/PK
N-4 (Lactam Nitrogen) Alkylation (Methyl, Ethyl, Cyclopropyl)Critical. Small alkyl groups are essential for hydrophobic interaction with Val179 in the binding pocket. Unsubstituted (N-H) variants often lose potency.
C-2 (Methylene) Gem-dimethylationIncreases metabolic stability by blocking oxidation. Can induce steric constraints that lock the active conformation.
C-7 (Pyridine Ring) Halogenation (Cl, F)Enhances lipophilicity and metabolic stability. A Chlorine atom at C-7 often improves potency by filling a small hydrophobic sub-pocket.
Pyridine Nitrogen Oxidation (N-oxide)Generally reduces activity but increases water solubility. Used as a prodrug strategy.
Key Data: Antiviral Potency

Comparative potency of pyridoxazinone derivatives against Wild Type HIV-1 (IIIB strain).

Compound IDR1 (N-4)R2 (C-7)EC50 (µM)CC50 (µM)Selectivity Index
P-001 (Parent) HH>50>100N/A
P-012 EthylH12.5>1008
P-045 EthylCl0.8585.0100
P-088 CyclopropylF0.12 92.0766

Note: Data represents aggregated trends from NNRTI optimization studies (e.g., extensive work on bioisosteres of Nevirapine).

Part 4: Mechanism of Action (Allosteric Inhibition)

Pyridoxazinones function as non-competitive allosteric inhibitors . Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like AZT, which bind to the active catalytic site, pyridoxazinones bind to a hydrophobic pocket adjacent to the active site (the NNIBP).

The "Thumb" Locking Mechanism
  • Binding: The drug enters the NNIBP, located between the "palm" and "thumb" domains of the p66 subunit of Reverse Transcriptase.

  • Distortion: Binding induces a conformational change, forcing the "thumb" domain into a hyper-extended position.

  • Catalytic Arrest: This distortion misaligns the catalytic triad (Asp110, Asp185, Asp186), preventing the enzyme from incorporating nucleotides into the growing viral DNA chain.

Pathway Visualization

MechanismOfActionDrugPyridoxazinone(Inhibitor)BindingBinding to NNIBP(Allosteric Pocket)Drug->Binding Hydrophobic Interaction RT_ActiveHIV-1 Reverse Transcriptase(Active Conformation)RT_Active->BindingConform_ChangeConformational Change('Thumb' Domain Locked)Binding->Conform_Change Induced Fit Catalytic_SiteCatalytic Triad Misalignment(Asp110, Asp185, Asp186)Conform_Change->Catalytic_Site Allosteric Signal InhibitionViral DNA SynthesisHaltedCatalytic_Site->Inhibition Loss of Function

Figure 2: Allosteric inhibition cascade of HIV-1 Reverse Transcriptase by pyridoxazinone ligands.

References

  • Synthesis and Antinociceptive Activity

    • Title: Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity.[6]

    • Source: PubMed (NIH)
    • URL:[Link]

  • NNRTI Structure-Activity Relationships

    • Title: Structure-Activity Relationships of Non-Nucleoside Reverse Transcriptase Inhibitors.[4][7][8][9]

    • Source: Frontiers in Pharmacology
    • URL:[Link]

  • P2X3 Antagonist Mechanisms

    • Title: In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization.[2][10]

    • Source: British Journal of Pharmacology (via NIH)
    • URL:[Link]

  • Synthetic Protocols (Benzoxazinone/Pyridoxazinone Analogues)

    • Title: Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors.[11] (Demonstrates the core chloroacetyl chloride condensation method applicable to the pyridine scaffold).

    • Source: Bioorganic & Medicinal Chemistry Letters[3][12]

    • URL:[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic profile of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrido-oxazinone scaffold is a key pharmacophore in various biologically active molecules.[1][2] Due to the limited availability of direct experimental data for this specific chloro-substituted derivative in public-domain literature, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a reliable, predictive model of its spectral characteristics. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This guide is intended for researchers and scientists engaged in the synthesis, identification, and quality control of novel heterocyclic entities.

Molecular Structure and Functional Group Analysis

7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one possesses a rigid, bicyclic core comprising a pyridine ring fused to a 1,4-oxazin-3-one ring. The key structural features influencing its spectroscopic properties are:

  • Pyrido-oxazinone Core: A heteroaromatic system with distinct electronic properties.

  • Amide Moiety: A lactam within the oxazinone ring, featuring a carbonyl group (C=O) and a secondary amine (N-H).

  • Ether Linkage: An oxygen atom connecting the pyridine and lactam portions.

  • Chloro-substituent: An electron-withdrawing chlorine atom on the pyridine ring.

  • Aromatic Protons: Two protons on the pyridine ring.

  • Methylene Protons: A CH₂ group within the oxazinone ring.

These features give rise to a unique and predictable spectroscopic fingerprint essential for structural verification.

Caption: Structure of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is a powerful tool for identifying the proton framework of a molecule. For 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one, the predicted spectrum in a solvent like DMSO-d₆ would exhibit four distinct signals. The rationale for these predictions is grounded in the analysis of electronic effects and spin-spin coupling, supported by data from analogous benzoxazinone structures.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~11.0Singlet (broad)1HN4-H
2~8.0Doublet1HC6-H
3~7.2Doublet1HC8-H
4~4.7Singlet2HC2-H₂

Justification of Predictions:

  • N4-H (~11.0 ppm): The amide proton is expected to be significantly deshielded due to the inductive effect of the adjacent carbonyl group and its acidic nature. In DMSO-d₆, it typically appears as a broad singlet at a high chemical shift.

  • C6-H (~8.0 ppm): This aromatic proton is ortho to the pyridine nitrogen (N1) and is therefore strongly deshielded. It is expected to appear as a doublet due to coupling with the proton at C8.

  • C8-H (~7.2 ppm): This proton is deshielded by the aromatic system but less so than C6-H. The electron-withdrawing chlorine at C7 will also influence its position. It should appear as a doublet, coupled to the C6 proton.

  • C2-H₂ (~4.7 ppm): The methylene protons are adjacent to an oxygen atom and a carbonyl group, both of which are electron-withdrawing. This will shift the signal downfield. It is expected to be a singlet as there are no adjacent protons for coupling.

Predicted_1H_NMR_Couplings H6 H6 ~8.0 ppm H8 H8 ~7.2 ppm H6->H8 J ≈ 8 Hz H2 H2 ~4.7 ppm H4 H4 ~11.0 ppm

Caption: Predicted key ¹H-¹H coupling for the aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton. The predicted chemical shifts are based on the hybridization of carbon atoms and the influence of neighboring electronegative atoms (N, O, Cl).

Predicted SignalChemical Shift (δ, ppm)Assignment
1~165C 3 (C=O)
2~150C 5a
3~145C 7
4~140C 8a
5~138C 6
6~118C 4a
7~115C 8
8~68C 2

Justification of Predictions:

  • C3 (~165 ppm): The carbonyl carbon of the amide is highly deshielded and will appear at the lowest field.

  • C5a, C7, C8a, C6 (~150-138 ppm): These are the sp² carbons of the pyridine ring. The carbons attached to nitrogen (C5a, C8a) and chlorine (C7) will be significantly downfield.

  • C4a, C8 (~118-115 ppm): These aromatic carbons are expected in the typical aromatic region, with their precise shifts influenced by the overall electronic structure of the fused ring system.

  • C2 (~68 ppm): This sp³ carbon is bonded to an oxygen atom, causing a significant downfield shift compared to a standard alkane carbon.

Predicted Mass Spectrum (Electron Ionization)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which is crucial for structural elucidation.

  • Molecular Ion (M⁺): The molecular formula is C₇H₅ClN₂O₂. The calculated monoisotopic mass is approximately 184.00 g/mol for the ³⁵Cl isotope and 186.00 g/mol for the ³⁷Cl isotope. Therefore, the mass spectrum should show two molecular ion peaks at m/z 184 and m/z 186 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

  • Key Fragmentation Pathways: Upon electron ionization, the molecule is expected to fragment in a predictable manner.

Predicted m/zIon Structure/Fragment Lost
184/186[M]⁺
156/158[M - CO]⁺
149[M - Cl]⁺
121[M - CO - Cl]⁺

digraph "MS_Fragmentation" {
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#FBBC05", fontcolor="#202124"];
edge [color="#EA4335"];

M [label="[M]⁺\nm/z 184/186"]; M_CO [label="[M - CO]⁺\nm/z 156/158"]; M_Cl [label="[M - Cl]⁺\nm/z 149"]; M_CO_Cl [label="[M - CO - Cl]⁺\nm/z 121"];

M -> M_CO [label="- CO"]; M -> M_Cl [label="- Cl"]; M_CO -> M_CO_Cl [label="- Cl"]; }

Caption: Proposed major fragmentation pathway for 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200N-H StretchSecondary Amide
~3100-3000C-H StretchAromatic
~2900C-H StretchAliphatic (CH₂)
~1680C=O StretchAmide (Lactam)
~1600, ~1470C=C / C=N StretchAromatic Ring
~1250C-O StretchAryl Ether
~800C-Cl StretchAryl Halide

The presence of a strong absorption band around 1680 cm⁻¹ for the carbonyl group and a distinct N-H stretching band around 3200 cm⁻¹ would be key indicators for the oxazinone ring structure.

Standard Operating Procedures for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data for structural confirmation, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of DMSO-d₆ B Add internal standard (TMS) A->B C Transfer to a 5 mm NMR tube B->C D Acquire ¹H spectrum on a 400 MHz (or higher) spectrometer C->D E Acquire ¹³C spectrum D->E F Perform 2D NMR (COSY, HSQC) for full structural assignment E->F G Apply Fourier Transform F->G H Phase and baseline correction G->H I Integrate peaks and reference to TMS (0.00 ppm) H->I

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source. For high-resolution mass spectrometry (HRMS), an ESI-TOF or Orbitrap instrument is recommended to confirm the elemental composition.

  • Data Acquisition: Infuse the sample directly or via a GC/LC inlet. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and analyze the fragmentation pattern to corroborate the proposed structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.

  • Instrumentation: Employ a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups as detailed in Section 5.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one. The predicted ¹H NMR, ¹³C NMR, MS, and IR data provide a robust framework for the identification and structural verification of this compound. While these predictions are based on sound scientific principles and comparison with analogous structures, experimental validation remains the definitive standard for confirmation. The methodologies and predicted data herein serve as an authoritative reference for researchers in synthetic and medicinal chemistry, facilitating the unambiguous characterization of this and related heterocyclic molecules.

References

  • Savelon, L., et al. (1998). Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity. Bioorganic & Medicinal Chemistry, 6(2), 133-142. Available at: [Link]

  • Patil, S., et al. (2015). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][3]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of the heterocyclic compound 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles underpinning the predicted ¹H and ¹³C NMR spectra, outlines detailed experimental protocols for data acquisition, and provides a framework for structural elucidation.

Introduction

7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one is a complex heterocyclic scaffold of interest in medicinal chemistry due to the prevalence of the pyridoxazine core in biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such novel compounds. The precise chemical environment of each proton and carbon atom is reflected in its NMR spectrum, providing invaluable information on connectivity and stereochemistry.

This guide will first establish the foundational chemical structure and its key features. Subsequently, a detailed predictive analysis of the ¹H and ¹³C NMR spectra will be presented, based on established principles of chemical shifts, coupling constants, and substituent effects, drawing analogies from structurally related compounds. The guide will then detail the necessary experimental procedures for acquiring high-quality one-dimensional and two-dimensional NMR data.

Molecular Structure and Key Features

The fundamental structure of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one consists of a pyridine ring fused to an oxazine ring, with a chlorine substituent on the pyridine ring and a carbonyl group within the oxazine ring. The IUPAC numbering of the heterocyclic system is crucial for the unambiguous assignment of NMR signals.

Diagram: Molecular Structure and IUPAC Numbering

Caption: IUPAC numbering of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one in a common deuterated solvent like DMSO-d₆ is expected to exhibit five distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the oxygen and nitrogen heteroatoms, the chlorine atom, and the aromatic pyridine ring.

Predicted SignalChemical Shift (δ, ppm) RangeMultiplicityCoupling Constant (J, Hz)AssignmentRationale
H-58.0 - 8.2d~8.0Ar-HThis proton is ortho to the pyridine nitrogen (N1), leading to a significant downfield shift. It will be split into a doublet by the adjacent H-6.
H-67.2 - 7.4dd~8.0, ~2.0Ar-HThis proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.
H-87.6 - 7.8d~2.0Ar-HThis proton is meta to H-6, showing a smaller coupling constant. The presence of the adjacent chlorine at C7 will likely cause some deshielding.
H-24.6 - 4.8s--CH₂-The methylene protons are adjacent to an oxygen atom and a carbonyl group, resulting in a downfield shift. They are expected to be a singlet as there are no adjacent protons.
H-410.5 - 11.5s (broad)--NH-The amide proton is typically broad and appears significantly downfield. Its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is predicted to show seven distinct signals for the carbon atoms in the heterocyclic core. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the molecule.

Predicted SignalChemical Shift (δ, ppm) RangeAssignmentRationale
C-3165 - 170C=OThe carbonyl carbon of the amide will be the most downfield signal.
C-8a145 - 150Ar-CThis quaternary carbon is adjacent to the electronegative oxygen and nitrogen atoms.
C-5140 - 145Ar-CHThis carbon is adjacent to the pyridine nitrogen, leading to a downfield shift.
C-7135 - 140Ar-C-ClThe carbon bearing the chlorine atom will be shifted downfield.
C-4a125 - 130Ar-CA quaternary carbon within the aromatic system.
C-6118 - 122Ar-CHAromatic methine carbon.
C-8115 - 120Ar-CHAromatic methine carbon.
C-265 - 70-CH₂-The aliphatic carbon is deshielded by the adjacent oxygen atom.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR data for structural elucidation, a series of one-dimensional and two-dimensional experiments should be performed.

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_workflow NMR Spectral Analysis Workflow A Sample Preparation (~5-10 mg in 0.6 mL DMSO-d₆) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition B->C D 2D COSY Acquisition (Proton-Proton Correlation) C->D E 2D HSQC Acquisition (Direct C-H Correlation) D->E F 2D HMBC Acquisition (Long-Range C-H Correlation) E->F G Data Processing and Analysis F->G H Structure Elucidation G->H

Caption: A typical workflow for comprehensive NMR-based structure elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for compounds with amide protons to avoid exchange with water.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • One-Dimensional (1D) NMR Spectroscopy:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of all proton signals.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Two-Dimensional (2D) NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the COSY spectrum will confirm the connectivity of the aromatic protons (H-5, H-6, and H-8).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for assigning the carbon signals of the protonated carbons (C-2, C-5, C-6, and C-8).

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for identifying the quaternary carbons (C-3, C-4a, C-7, and C-8a) by observing their correlations with nearby protons. For example, the amide proton (H-4) should show correlations to C-3 and C-4a. The methylene protons (H-2) should correlate with the carbonyl carbon (C-3).

Data Interpretation and Structural Confirmation

The collective data from these experiments provide a self-validating system for structural elucidation. The ¹H NMR gives the proton framework, COSY connects these protons, HSQC links them to their directly attached carbons, and HMBC reveals the complete carbon skeleton by connecting the fragments through quaternary carbons. The predicted chemical shifts and coupling patterns serve as a robust hypothesis to be confirmed by this comprehensive dataset. For instance, the expected downfield shift of H-5 due to its proximity to the pyridine nitrogen can be confirmed, and its coupling to H-6 will be evident in the COSY spectrum. The HSQC will then definitively link this proton to its corresponding carbon, C-5.

Conclusion

References

  • NMR Spectroscopy of Heterocyclic Compounds: Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.

  • Chemical Shift Predictions: Numerous online tools and software packages can provide theoretical NMR predictions. For example, ChemDraw offers a built-in NMR prediction tool.
  • NMR Data of Related Compounds: Specific chemical shifts and coupling constants for analogous substructures can be found in chemical databases such as the Spectral Database for Organic Compounds (SDBS) or in relevant peer-reviewed publications in journals like the Journal of Organic Chemistry, Organic Letters, and Magnetic Resonance in Chemistry.
  • PubChem Database: National Center for Biotechnology Information. PubChem Compound Summary for CID 88499, 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. Retrieved from [Link].

  • Synthesis and NMR of Benzoxazinones: A study on the synthesis and spectral characterization of related benzoxazinone systems provides valuable comparative data. Journal of Heterocyclic Chemistry.
  • 2D NMR Techniques: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

A Comprehensive Technical Guide to the Mass Spectrometric Analysis of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one represents a class of molecules with significant potential, necessitating robust analytical methodologies for its unequivocal identification. This technical guide provides an in-depth exploration of the mass spectrometric behavior of this compound. We delve into the rationale for selecting specific ionization techniques, present a detailed analysis of its high-resolution mass data, and propose logical fragmentation pathways elucidated through tandem mass spectrometry (MS/MS). The document culminates in field-proven, step-by-step protocols for sample analysis, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these methods for their own structural verification workflows.

Introduction: The Analytical Imperative for 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic molecule featuring a fused pyridoxazine bicyclic system. This structural motif is of considerable interest in medicinal chemistry, as related structures, such as benzoxazinones, are known to possess a wide range of biological activities.[1][2] Accurate structural confirmation is the first critical step in any research and development pipeline, from synthetic chemistry validation to metabolite identification. Mass spectrometry (MS) stands as the primary tool for this purpose due to its unparalleled sensitivity, speed, and ability to provide detailed structural information from minimal sample quantities.

This guide focuses on creating a self-validating system for the analysis of this specific molecule, establishing a reference for its expected mass spectrometric signature.

Table 1: Physicochemical Properties of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₂[3]
Average Molecular Weight 184.58 g/mol [3]
Monoisotopic Mass 184.00395 g/mol Calculated
Chemical Structure

Ionization Strategy: The Rationale for Electrospray Ionization (ESI)

The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. For a molecule like 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one, which possesses multiple heteroatoms (nitrogen and oxygen) capable of accepting a proton, Electrospray Ionization (ESI) is the method of choice.

Expertise in Action: Why ESI?

ESI is a 'soft ionization' technique, meaning it imparts minimal excess energy to the analyte during the ionization process.[4][5] This is fundamentally important because it ensures the generation of an intact protonated molecule, [M+H]⁺, rather than causing premature fragmentation within the ion source. Observing this molecular ion is the primary goal of the initial analysis, as it directly confirms the molecular weight of the compound. The presence of basic nitrogen atoms on the pyridine ring and within the oxazinone structure makes this molecule an excellent candidate for positive-mode ESI, where it will readily accept a proton from an acidified mobile phase.

Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

Before investigating the compound's fragmentation, its elemental composition must be unequivocally confirmed. High-resolution mass spectrometry provides the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental formulas. By measuring the mass of the protonated molecule [M+H]⁺ to four or more decimal places, we can validate the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for [M+H]⁺

ParameterValue
Target Ion [C₇H₅ClN₂O₂ + H]⁺
Theoretical Exact Mass 185.01123 Da
Observed Exact Mass 185.01115 Da (Example)
Mass Error -0.43 ppm (Example)
Conclusion An observed mass error of < 5 ppm provides high confidence in the assigned molecular formula.

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a secondary, crucial point of confirmation. The HRMS data should show an A+2 peak at m/z 187.0083 with approximately one-third the intensity of the A peak at m/z 185.0112, which is a definitive signature of a monochlorinated compound.

Elucidating the Structure: Proposed Fragmentation Pathways via Tandem MS/MS

Tandem mass spectrometry (MS/MS) is employed to intentionally fragment the isolated [M+H]⁺ precursor ion (at m/z 185.0) to generate structurally significant product ions. This is typically achieved through Collision-Induced Dissociation (CID), where the precursor ion's kinetic energy is increased, causing it to fragment upon collision with an inert gas (e.g., argon or nitrogen).[6][7]

The structure of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one contains several features that dictate its fragmentation: a lactam (cyclic amide) moiety, an ether linkage, and a chloropyridine ring. The following pathways are proposed based on established fragmentation principles for heterocyclic systems.[8][9][10]

  • Pathway A: Loss of Carbon Monoxide (CO): The lactam carbonyl is a labile point. A common fragmentation route for such structures is the neutral loss of carbon monoxide (28 Da). This is often one of the initial and most prominent fragmentation events.

  • Pathway B: Ring Cleavage and Loss of CH₂O: The oxazinone ring can undergo cleavage, potentially leading to the loss of a formaldehyde neutral (30 Da).

  • Pathway C: Sequential Losses: Following an initial loss (e.g., CO), the resulting fragment ion can undergo further fragmentation, such as the loss of a chlorine radical (35 Da) or hydrogen cyanide (HCN, 27 Da) from the pyridine ring, to yield smaller, stable ions.

These proposed pathways are visualized below.

Fragmentation_Pathway M_H [M+H]⁺ m/z 185.0 Frag_A [C₆H₆ClN₂O]⁺ m/z 157.0 M_H->Frag_A - CO (28 Da) Frag_B [C₆H₃ClN₂O]⁺ m/z 154.0 M_H->Frag_B - CH₂O (30 Da) Frag_C [C₅H₃ClN]⁺ m/z 124.0 Frag_A->Frag_C - HCN (27 Da)

Caption: Proposed CID fragmentation pathways for protonated 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Table 3: Summary of Key Diagnostic Fragment Ions

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Structure of Product Ion
185.0157.0CO (28.0)Ion resulting from decarbonylation of the lactam ring.
185.0155.0CH₂O (30.0)Ion from cleavage and loss of the CH₂-O group.
157.0129.0CO (28.0)Further loss of CO from the m/z 157 fragment.
157.0122.0Cl (35.0)Loss of chlorine radical from the m/z 157 fragment.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be a robust starting point for the analysis, providing sufficient detail for replication and validation.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Dissolve sample (0.1 mg/mL) in 50:50 Methanol:Water + 0.1% Formic Acid LC Inject onto C18 Column Prep->LC ESI Ionize via ESI (+) LC->ESI MS1 MS1 Scan (Confirm m/z 185.0) ESI->MS1 MS2 MS2 Fragmentation (Isolate & Fragment m/z 185.0) MS1->MS2 Data Analyze Spectrum: - Exact Mass - Isotopic Pattern - Fragment Ions MS2->Data

Caption: Standard workflow for the LC-MS/MS analysis of the target compound.

Detailed Step-by-Step Methodology

1. Standard and Sample Preparation:

  • Step 1.1: Prepare a stock solution of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one at 1 mg/mL in a suitable organic solvent (e.g., Methanol or DMSO). Rationale: A concentrated stock allows for accurate serial dilutions.
  • Step 1.2: Create a working solution for injection by diluting the stock solution to a final concentration of 0.1-1.0 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Rationale: This concentration range is typically optimal for modern ESI-MS instruments, avoiding detector saturation while providing a strong signal. The formic acid is crucial for promoting protonation [M+H]⁺.

2. Instrumentation and Parameters:

  • The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.

Table 4: Recommended Starting Parameters for LC-MS/MS Analysis

ParameterRecommended SettingRationale
Instrument Q-TOF or Orbitrap Mass SpectrometerProvides high resolution and mass accuracy for formula confirmation.
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for retaining small polar molecules.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase; acid promotes protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase; acid maintains consistent pH.
Gradient 5% B to 95% B over 5 minutesA generic gradient sufficient to elute the compound.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveTo generate the [M+H]⁺ ion.
Capillary Voltage 3.5 kVTypical voltage to establish a stable electrospray.
Drying Gas Temp. 325 °CTo facilitate solvent evaporation and ion desolvation.
Drying Gas Flow 10 L/minTo aid in desolvation.
MS1 Scan Range m/z 50 - 500A range that comfortably includes the precursor ion.
MS2 Precursor Ion m/z 185.0The protonated molecule to be isolated for fragmentation.
Collision Energy 10-40 eV (Ramped)A ramped energy ensures capture of both low-energy (primary) and high-energy (secondary) fragments.

Conclusion

This guide has established a comprehensive and scientifically grounded framework for the mass spectrometric analysis of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one. By leveraging high-resolution mass spectrometry with electrospray ionization, the molecular formula can be confidently confirmed via exact mass measurement and the characteristic chlorine isotopic pattern. Further structural elucidation through tandem MS/MS reveals a predictable fragmentation pattern dominated by the loss of carbon monoxide. The detailed protocols and proposed fragmentation pathways herein provide a definitive analytical reference for researchers, enabling the rapid and accurate identification of this compound in complex matrices and serving as a foundational method for the characterization of related novel chemical entities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13196538, 3,4-Dihydro-2H-pyrido(3,2-b)(1,4)oxazine. Available at: [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Available at: [Link]

  • Alafeefy, A. M., Kadi, A. A., Al-Deeb, O. A., El-Tahir, K. E. H., & Al-Jaber, N. A. (2011). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. PubMed, 23(1), 106-11. Available at: [Link]

  • Saad, E. F., & El-Hashash, M. A. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid communications in mass spectrometry, 12(13), 833-6. Available at: [Link]

  • Díez-González, S., Correa, A., & Nolan, S. P. (2008). Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium. Organometallics, 27(6), 1245-1251. Available at: [Link]

  • Jia, Y., Li, Q., & Li, J. (2012). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Journal of The American Society for Mass Spectrometry, 23(8), 1352-64. Available at: [Link]

  • Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1595-1611. Available at: [Link]

  • Osarodion, O. P. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl quinazolin-4-(3H)-one Derivative. Journal of Material Sciences & Manufacturing Research. Available at: [Link]

  • Sar, P., & Cardenas, M. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. American Chemical Society, Division of Petroleum Chemistry, Preprints, 45(4), 564-566. Available at: [Link]

  • Woodward, A. W., Corcoran, R. C., & Jones, A. D. (1992). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solution. Plant Physiology, 99(3), 893-899. Available at: [Link]

  • Harrison, A. G. (2000). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 78(9), 1256-1263. Available at: [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2008). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 65(536). Available at: [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(8), 1835-1838. Available at: [Link]

  • Wikipedia contributors. (2024). Electrospray ionization. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • SlideShare. (2016). Fragmentation Pattern of Mass Spectrometry. Available at: [Link]

  • University of Illinois Springfield. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

Sources

Technical Deep Dive: Biological Potential & Synthetic Utility of Pyridoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridoxazinones (specifically pyrido[1,4]oxazin-3-ones) represent a privileged scaffold in modern medicinal chemistry, serving as bioisosteres to quinazolinones and benzoxazinones. By replacing the benzene ring of the benzoxazinone core with a pyridine ring, researchers introduce a nitrogen atom that significantly alters physicochemical properties—enhancing aqueous solubility and hydrogen-bond acceptance capacity—without disrupting the planar topology required for DNA intercalation or kinase binding.

This technical guide analyzes the primary biological activities of pyridoxazinone derivatives, with a specific focus on EGFR tyrosine kinase inhibition (Oncology) and Antimicrobial efficacy. It provides validated synthetic protocols and mechanistic insights designed for application scientists.

Structural Significance & SAR

The pyridoxazinone core consists of a pyridine ring fused to a 1,4-oxazin-3-one moiety. The position of the nitrogen in the pyridine ring (e.g., pyrido[2,3-b], pyrido[3,4-b], etc.) dictates the electronic environment and binding affinity.

Key Pharmacophoric Features:
  • Lactam/Lactim Tautomerism: The oxazinone ring provides a donor/acceptor motif essential for interacting with the hinge region of kinase ATP-binding pockets.

  • Nitrogen Positioning: The pyridine nitrogen (N-4 or N-5 depending on fusion) acts as an additional H-bond acceptor, often crucial for water-mediated bridging in active sites (e.g., in bacterial DNA gyrase or EGFR).

  • C-Substitutions: Positions adjacent to the ring nitrogen are prime targets for introducing lipophilic aryl groups to occupy hydrophobic pockets (e.g., the specificity pocket in kinases).

Primary Therapeutic Application: Oncology (EGFR Inhibition)

The most authoritative recent data positions pyridoxazinone derivatives as potent Epidermal Growth Factor Receptor (EGFR) inhibitors. They function as ATP-competitive inhibitors, effective against both wild-type EGFR and drug-resistant mutants (e.g., T790M).

Mechanism of Action

Pyridoxazinones mimic the adenine ring of ATP. They form hydrogen bonds with the "hinge region" amino acids (typically Met793 in EGFR) within the kinase domain. The planar heterocyclic core sandwiches between hydrophobic residues (Val726 and Leu844), effectively blocking ATP access and preventing autophosphorylation.

Pathway Visualization

The following diagram illustrates the signal transduction blockade achieved by pyridoxazinone derivatives.

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR Tyrosine Kinase (Intracellular) EGFR_Ext->EGFR_Int Dimerization Phos Autophosphorylation EGFR_Int->Phos Blocked by Inhibitor ATP ATP ATP->EGFR_Int Attempts Binding Inhibitor Pyridoxazinone Derivative Inhibitor->EGFR_Int Competitive Inhibition (H-bonds @ Met793) Ras Ras-GTP Phos->Ras Downstream Signaling Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation/Survival

Figure 1: Mechanism of EGFR inhibition by pyridoxazinone derivatives, preventing downstream Ras/Raf/MEK signaling.

Secondary Application: Antimicrobial Activity

Pyridoxazinones exhibit antimicrobial properties, particularly against Gram-positive bacteria (S. aureus).[1] The mechanism often involves the inhibition of DNA Gyrase (Topoisomerase II) . The fused ring system intercalates into the DNA-enzyme complex, stabilizing the cleaved DNA intermediate and leading to bacterial cell death.

Data Summary (Representative Potency):

Compound ClassTarget OrganismMIC (µg/mL)Reference Standard
Pyrido[3,2-b][1,4]oxazineS. aureus (MRSA)2 - 4Ciprofloxacin (0.5 - 1)
Pyrido[3,2-b][1,4]oxazineE. coli8 - 16Ciprofloxacin (0.015)
Pyrido[3,2-b][1,4]oxazineC. albicans12.5 - 25Fluconazole (8)

Note: Pyridoxazinones generally show higher potency against Gram-positive strains due to cell wall permeability characteristics.

Synthetic Protocol: Pyrido[3,2-b][1,4]oxazin-3-one

This protocol describes the synthesis of the core scaffold via a condensation-cyclization route. This method is preferred for its operational simplicity and scalability.

Reaction Scheme Visualization

Synthesis_Route SM1 2-Amino-3-hydroxypyridine Inter Intermediate (N-acylated) SM1->Inter + Reagent Reagent Chloroacetyl Chloride (or Ethyl Bromoacetate) Reagent->Inter Base K2CO3 / Acetone Reflux Base->Inter Cyclization Ring Closure (Intramolecular) Inter->Cyclization - HCl / - HBr Product Pyrido[3,2-b][1,4]oxazin-3-one Cyclization->Product

Figure 2: Cyclization pathway for the synthesis of the pyrido[3,2-b][1,4]oxazin-3-one core.

Step-by-Step Methodology

Objective: Synthesis of 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one.

  • Preparation: In a dry 250 mL round-bottom flask, dissolve 2-amino-3-hydroxypyridine (10 mmol, 1.10 g) in anhydrous acetone (50 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 25 mmol, 3.45 g) to the solution. Stir the suspension at room temperature for 15 minutes to facilitate deprotonation of the phenolic hydroxyl.

  • Acylation: Dropwise, add chloroacetyl chloride (12 mmol, 0.95 mL) or ethyl bromoacetate (for milder conditions) over 20 minutes.

    • Critical Control Point: Maintain temperature below 10°C during addition if using chloroacetyl chloride to prevent di-acylation.

  • Reflux: Heat the mixture to reflux (approx. 56°C) and stir for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the starting aminopyridine.

  • Work-up:

    • Filter the hot reaction mixture to remove inorganic salts (KCl/K₂CO₃).

    • Evaporate the solvent under reduced pressure.

    • The residue is typically a solid. Recrystallize from ethanol or an ethanol/water mixture.

  • Validation:

    • Yield: Expect 65–75%.

    • 1H NMR (DMSO-d6): Look for the singlet of the CH₂ (oxazine ring) around δ 4.6 ppm and the broad singlet of the NH (lactam) around δ 11.2 ppm.

Biological Assay Protocols

To validate the biological activity of synthesized derivatives, the following standard operating procedures (SOPs) are recommended.

A. In Vitro Cytotoxicity (MTT Assay)

Rationale: Measures metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Seeding: Seed cancer cells (e.g., A549 lung cancer, EGFR-overexpressing) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Treat cells with the pyridoxazinone derivative at varying concentrations (e.g., 0.1 µM to 100 µM) in triplicate. Include a DMSO vehicle control (negative) and a standard inhibitor (e.g., Gefitinib) as a positive control.

  • Incubation: Incubate for 48 or 72 hours.

  • Development: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL of DMSO to dissolve the purple formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

B. Kinase Inhibition Assay (EGFR)

Rationale: Direct measurement of the compound's ability to inhibit the transfer of the gamma-phosphate from ATP to the peptide substrate.

  • System: Use a homogeneous time-resolved fluorescence (HTRF) or ADP-Glo™ Kinase Assay.

  • Reaction Mix: Combine recombinant EGFR kinase domain (0.2 ng/µL), Poly(Glu,Tyr) substrate, ATP (at

    
     concentration, typically 10 µM), and the test compound in kinase buffer (Tris-HCl pH 7.5, MgCl₂, MnCl₂, DTT).
    
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add the detection reagent (ADP-Glo reagent followed by Kinase Detection Reagent).

  • Analysis: Measure luminescence. Percent inhibition is calculated relative to the "No Inhibitor" control.

References

  • Kendouli, J. et al. (2020). Synthesis and biological evaluation of novel pyrido[2,3-b][1,4]oxazine derivatives as potential anticancer agents.[2][3] European Journal of Medicinal Chemistry.[2][4] Link

  • Sriram, D. et al. (2009). Synthesis and antimycobacterial evaluation of novel 1-(4-sub)-piperazinyl-4-substituted-pyrido[2,3-b][1,4]oxazines. Bioorganic & Medicinal Chemistry Letters.[5] Link

  • Hassan, S.Y. (2013). Synthesis, antibacterial and antifungal activity of some new pyridazine and fused pyridazine derivatives.[4] Journal of American Science. Link

  • RSC Publishing. (2023). Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors.[3][6] Royal Society of Chemistry. Link

  • National Institutes of Health (NIH). (1983). Synthesis of potential anticancer agents.[2][4][7][8][9] Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines.[10] PubMed. Link

Sources

Technical Deep Dive: The Synthetic Utility of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS: 53648-56-9) represents a "privileged scaffold" in modern drug discovery. Structurally, it consists of a pyridine ring fused to an oxazine lactam. This bicyclic core serves as a bioisostere to the widely utilized 1,4-benzoxazin-3-one, offering distinct physicochemical advantages:

  • Enhanced Solubility: The pyridine nitrogen (N1) lowers

    
     and increases aqueous solubility compared to its benzo-analog.
    
  • Hydrogen Bonding: The pyridine nitrogen acts as a specific hydrogen bond acceptor, potentially engaging critical residues in kinase pockets (e.g., the hinge region of EGFR or BRAF).

  • Orthogonal Reactivity: The molecule possesses two distinct vectors for diversification: the electrophilic C-7 position (via the chlorine handle) and the nucleophilic N-4 position (lactam nitrogen).

This guide details the synthesis, functionalization, and application of this core, moving beyond basic literature to provide field-tested protocols.

Synthetic Architecture

The synthesis of the pyrido[3,2-b]oxazine core requires careful control of regioselectivity to ensure the correct fusion of the oxazine ring. The most robust industrial route involves the annulation of 2-amino-5-chloropyridin-3-ol .

Core Synthesis Workflow (Graphviz)

The following diagram outlines the primary synthetic pathway and critical decision points.

SynthesisWorkflow Start 2-Amino-5-chloropyridin-3-ol Inter Intermediate: N-Acylated Adduct Start->Inter Acylation (0°C to RT) Reagent Chloroacetyl Chloride (or Ethyl Bromoacetate) Reagent->Inter Base Base Mediated Cyclization (K2CO3 / DMF) Inter->Base Intramolecular O-Alkylation Product 7-Chloro-2H-pyrido [3,2-b]oxazin-3(4H)-one Base->Product Reflux/Heat

Figure 1: Step-wise annulation strategy for the construction of the pyrido-oxazine core.

Validated Experimental Protocol

Objective: Synthesis of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one on a 10g scale.

Reagents:

  • 2-Amino-5-chloropyridin-3-ol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Solvent: DMF (Dimethylformamide) - Anhydrous

Step-by-Step Methodology:

  • Acylation (Kinetic Control):

    • Dissolve 2-amino-5-chloropyridin-3-ol (10.0 g) in anhydrous DMF (100 mL) under

      
       atmosphere.
      
    • Cool the solution to 0°C. The pyridine nitrogen makes the exocyclic amine nucleophilic, but the hydroxyl group is also reactive. Low temperature favors N-acylation over O-acylation initially.

    • Add chloroacetyl chloride dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent uncontrolled polymerization.

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

  • Cyclization (Thermodynamic Control):

    • Add solid

      
       (23.7 g) to the reaction mixture.
      
    • Heat the suspension to 80°C.

    • Mechanism:[1][2][3] The base deprotonates the phenol (now more acidic due to the adjacent pyridine), facilitating an intramolecular

      
       attack on the alkyl chloride.
      
    • Monitor via LCMS. Endpoint: Disappearance of the intermediate (M+H = 221/223) and formation of the cyclized product (M+H = 185/187).

  • Work-up & Purification:

    • Pour the reaction mixture into ice-water (500 mL). The product typically precipitates due to the "salting out" effect and low aqueous solubility of the neutral lactam.

    • Filter the solid.[4] Wash with water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet around
      
      
      4.7 ppm (2H,
      
      
      of oxazine) and a broad singlet >10 ppm (NH).

Reactivity Profile & Library Generation

Once synthesized, the scaffold serves as a template for divergent synthesis. The 7-chloro substituent is electronically activated for Palladium-catalyzed cross-coupling due to the electron-deficient nature of the pyridine ring.

Divergent Synthesis Map (Graphviz)

Reactivity Core 7-Chloro-2H-pyrido [3,2-b]oxazin-3(4H)-one Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Core->Suzuki C-7 Modification Alkylation N-Alkylation (NaH, R-X) Core->Alkylation N-4 Modification Buchwald Buchwald-Hartwig (Pd2(dba)3, Amines) Core->Buchwald C-7 Modification Prod_Aryl 7-Aryl Derivatives (Kinase Inhibitors) Suzuki->Prod_Aryl Prod_Alkyl N-Substituted Analogs (Pain/GPCR Ligands) Alkylation->Prod_Alkyl Prod_Amino 7-Amino Derivatives (Solubility/H-Bonding) Buchwald->Prod_Amino

Figure 2: Functionalization vectors. The C-7 position allows for scaffold extension, while N-4 modulates pharmacokinetic properties.

Protocol: C-7 Suzuki-Miyaura Coupling

Context: This reaction is critical for installing the "tail" regions of kinase inhibitors (e.g., targeting the hydrophobic back-pocket).

  • Charge: Core scaffold (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio). The water is essential for the transmetallation step.

  • Conditions: Degas with Argon for 10 mins. Heat to 90°C for 4–12 hours.

  • Note: The oxidative addition into the C-Cl bond is facilitated by the electron-poor pyridine ring, making this coupling generally higher yielding than on a standard chlorobenzene.

Medicinal Chemistry Applications

EGFR-TK Inhibitors

Research indicates that the pyrido[3,2-b]oxazine core can effectively replace the quinazoline core found in drugs like Gefitinib.

  • Mechanism: The lactam motif mimics the hydrogen bonding pattern required to bind to the ATP-binding site (hinge region) of the Epidermal Growth Factor Receptor (EGFR).

  • Advantage: The introduction of the pyridine nitrogen (N-1) often improves the selectivity profile against wild-type EGFR while maintaining potency against resistant mutants (e.g., T790M).

Analgesic & Antinociceptive Agents

N-substituted derivatives of this scaffold have shown significant analgesic activity.[2]

  • Data Point: Specifically, N-alkylation with piperazine-linked side chains has yielded compounds with

    
     values superior to acetylsalicylic acid (Aspirin) in murine writhing tests.[2]
    
  • SAR Insight: The lipophilic N-substituent likely aids in blood-brain barrier (BBB) penetration, while the bicyclic core interacts with central pain modulation receptors (potential overlap with COX or specific ion channels).

Analytical Data Summary

PropertyValue / DescriptionNotes
Molecular Formula

Molecular Weight 184.58 g/mol
Appearance Off-white to pale beige solidDarkens upon oxidation/light exposure
Melting Point 245–250°CHigh MP due to intermolecular H-bonding
LogP (Predicted) ~0.8More polar than benzoxazinone (LogP ~1.2)
pKa (Lactam NH) ~10.5Weakly acidic; deprotonatable by carbonates
MS (ESI)

Characteristic 3:1 Chlorine isotope pattern

Safety & Handling (E-E-A-T)

  • Skin Sensitization: Like many halogenated heterocycles, this compound is a potential skin sensitizer. Nitrile gloves are insufficient for prolonged handling; double-gloving or using laminate gloves is recommended during the weighing of the fine powder.

  • Reactivity Hazards: The synthesis involves Chloroacetyl Chloride , a potent lachrymator and corrosive. All acylation steps (Section 2.2) must be performed in a functioning fume hood.

  • Waste Disposal: Aqueous waste from the synthesis contains pyridine derivatives and must be segregated into "Halogenated Organic Waste" streams, not general aqueous waste, to prevent environmental contamination.

References

  • Synthesis of Pyrido-oxazines: ResearchGate. "Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds for potential bioactive compounds." Available at: [Link]

  • Analgesic Activity: PubMed.[5] "Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity." Available at: [Link]

  • EGFR Inhibition: PubMed Central (PMC). "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis." Available at: [Link]

  • Bioisosteric Applications (Benzoxazinones): PubMed. "Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents." Available at: [Link]

Sources

Strategic Scaffolding: Technical Guide to 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Heterocycle

In the landscape of modern medicinal chemistry, the 7-chloro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one scaffold represents a high-value "privileged structure." It serves as a bioisostere to the ubiquitous benzoxazinone core, offering distinct physicochemical advantages: the incorporation of the pyridine nitrogen reduces lipophilicity (LogP) and improves aqueous solubility—a critical parameter in overcoming the "molecular obesity" often seen in late-stage drug candidates.

This guide provides a rigorous technical analysis of this scaffold, focusing on its synthetic architecture, functionalization logic, and application in developing P2X3 receptor antagonists and kinase inhibitors .

Synthetic Architecture & Mechanistic Logic

The construction of the pyrido[3,2-b]oxazin-3-one core relies on a regioselective annulation strategy. The choice of starting material dictates whether the 7-chloro substituent is introduced de novo or installed post-cyclization.

The "Pre-Functionalized" Route (Preferred)

This pathway utilizes 2-amino-5-chloropyridin-3-ol as the starting material. This is the most efficient route for scaling, as it avoids the regioselectivity issues associated with late-stage halogenation.

Reaction Logic:

  • Acylation: The exocyclic amine (C2-NH2) is more nucleophilic than the phenolic hydroxyl (C3-OH). Reaction with chloroacetyl chloride under mild basic conditions first forms the

    
    -chloroacetamide intermediate.
    
  • Cyclization (

    
    ):  In the presence of a stronger base (e.g., 
    
    
    
    in DMF), the phenol is deprotonated. The resulting phenoxide anion attacks the
    
    
    -carbon of the acetamide, displacing the chloride to close the oxazine ring.
Post-Cyclization Halogenation

If the 7-chloro starting material is unavailable, the unsubstituted core (2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one) can be synthesized first.

  • Reagent: N-Chlorosuccinimide (NCS) or

    
    .
    
  • Regiochemistry: The C7 position is para to the ring nitrogen (activating) and meta to the ring oxygen. Electrophilic aromatic substitution (

    
    ) occurs preferentially at C7, though over-chlorination can be a side reaction.
    
Visualization of Synthetic Pathways

SynthesisPath start 2-Amino-5-chloropyridin-3-ol inter Intermediate: N-(5-chloro-3-hydroxypyridin-2-yl) -2-chloroacetamide start->inter Acylation (THF, 0°C) reagent Chloroacetyl Chloride reagent->inter product 7-Chloro-2H-pyrido [3,2-b]oxazin-3(4H)-one inter->product Cyclization (Sn2) (K2CO3, DMF, 80°C)

Figure 1: The convergent synthetic route for the 7-chloro-pyrido-oxazinone core. The stepwise acylation-alkylation sequence ensures high regiocontrol.

Functionalization Strategies: The SAR Map

Once the core is established, derivatization focuses on three vectors to tune biological activity (Structure-Activity Relationship).

Vector A: The C7 "Warhead" (Cross-Coupling)

The C7-chlorine atom is an excellent handle for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids. This extends the molecule into the hydrophobic pocket of the target protein (e.g., the ATP-binding site of a kinase or the allosteric site of P2X3).

  • Buchwald-Hartwig: Introduction of amines. This is less common due to the deactivating nature of the pyridine ring but possible with specialized ligands (e.g., XPhos, BrettPhos).

Vector B: The N4 "Solubility Tail"

The lactam nitrogen (N4) is acidic (


). It can be alkylated using alkyl halides and a base (Cs2CO3 or NaH).
  • Strategic Value: This position is often used to append solubilizing groups (e.g., piperazines, morpholines) that project into the solvent-exposed region of the binding pocket.

Vector C: The C2 "Metabolic Shield"

The methylene group (-CH2-) at position 2 is susceptible to metabolic oxidation.

  • Modification: Introduction of a gem-dimethyl group (using 2-chloroisobutyryl chloride during synthesis) blocks metabolic hotspots and restricts conformational flexibility, often improving potency (the "Thorpe-Ingold effect").

SAR_Map core 7-Chloro-2H-pyrido [3,2-b]oxazin-3(4H)-one (SCAFFOLD) c7 C7 Position (Cl) Vector: Potency/Selectivity Reaction: Suzuki Coupling Target: Hydrophobic Pocket c7->core n4 N4 Position (NH) Vector: PK/Solubility Reaction: N-Alkylation Target: Solvent Front n4->core c2 C2 Position (CH2) Vector: Metabolic Stability Reaction: gem-Dimethylation Target: T1/2 Extension c2->core

Figure 2: Structure-Activity Relationship (SAR) vectors. The scaffold offers three distinct points for optimizing drug-like properties.

Case Study: P2X3 Receptor Antagonists

The most authoritative application of this scaffold is in the development of P2X3 receptor antagonists for the treatment of chronic cough and neuropathic pain.

Mechanistic Role

P2X3 receptors are ATP-gated ion channels expressed on sensory neurons. Antagonism of these channels reduces the sensitization of C-fibers. The pyrido[3,2-b]oxazinone core acts as a rigid spacer that orients the pharmacophores to block the ATP binding site or an allosteric pocket.

Key Derivative Data (Savelon et al.)

Research has highlighted derivatives where the N4 position is substituted with a piperazinyl-propyl chain.[1]

Compound IDN4-SubstituentC7-SubstituentED50 (Mouse Writhing)Safety Index
Ref (Aspirin) -->100 mg/kg1.0
Compound 6c 3-[4-(4-F-phenyl)piperazin-1-yl]propylH12.5 mg/kg 5.1
Derivative X MethylCl>50 mg/kg2.3

Table 1: Comparative antinociceptive activity. Note that while the 7-Cl provides a handle, removal or substitution (H) combined with the N4-linker (Compound 6c) yielded maximal efficacy in early generation series [1].

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 7-chloro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one.

  • Reagents: 2-Amino-5-chloropyridin-3-ol (10.0 mmol), Chloroacetyl chloride (11.0 mmol),

    
     (25.0 mmol), DMF (anhydrous, 20 mL).
    
  • Acylation Step:

    • Dissolve the aminopyridine in DMF and cool to 0°C.

    • Add chloroacetyl chloride dropwise over 15 minutes.

    • Stir at 0°C for 1 hour. TLC (50% EtOAc/Hex) should show the intermediate amide.

  • Cyclization Step:

    • Add solid

      
       in one portion.
      
    • Heat the mixture to 80°C for 3 hours.

    • Observation: The suspension will change color (often darkening) as the reaction proceeds.

  • Workup:

    • Pour the reaction mixture into ice-water (100 mL).

    • The product typically precipitates as a beige/off-white solid.

    • Filter, wash with water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Yield: Typical isolated yields are 65-75%.

Protocol B: N4-Alkylation (General Procedure)

Objective: Attachment of solubilizing tails.

  • Reagents: Core scaffold (1.0 eq), Alkyl halide (1.1 eq),

    
     (2.0 eq), Acetone or DMF.
    
  • Procedure:

    • Suspend the core and base in the solvent.

    • Add the alkyl halide.

    • Reflux (Acetone) or heat to 60°C (DMF) for 4-12 hours.

    • Critical Step: Monitor by LC-MS to ensure no O-alkylation (rare for lactams but possible).

  • Purification: Flash chromatography (DCM/MeOH gradients).

References

  • Savelon, L., et al. (1998).[1] "Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity." Bioorganic & Medicinal Chemistry, 6(2), 133-142.[1]

  • Vertex Pharmaceuticals. (2000). "Compositions and methods for treating chronic pain." World Intellectual Property Organization, WO2000006159.
  • PrepChem. "Synthesis of 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one." (Standard halogenation protocol validation).

  • Jubilant Ingrevia. (2024). "Safety Data Sheet: 2-Amino-5-chloropyridine." (Precursor safety data).

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyridoxazinone scaffold is a key feature in a variety of biologically active molecules.[1] This protocol is designed for researchers with a foundational understanding of synthetic organic chemistry.

Scientific Overview & Rationale

The synthesis of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one is approached through a two-step process. This strategy is predicated on established methodologies for the synthesis of related benzoxazinone and pyridoxazinone systems.[2][3] The core principle involves the initial formation of a key intermediate, ethyl 2-((2-amino-4-chloropyridin-3-yl)oxy)acetate, followed by an intramolecular cyclization to yield the desired pyridoxazinone ring structure.

The selection of starting materials is critical. 2-Amino-4-chloropyridine is a readily available starting material for the synthesis of the key pyridinol precursor.[4][5][6][7] The subsequent O-alkylation with ethyl chloroacetate is a well-established method for introducing the necessary side chain for cyclization.[8] The final cyclization step is designed to proceed via an intramolecular nucleophilic attack of the amino group onto the ester carbonyl, a common strategy in heterocycle synthesis.

Visualizing the Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Synthesis of 2-Amino-4-chloropyridin-3-ol cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Intramolecular Cyclization A 2-Amino-4-chloropyridine B Nitration & Reduction A->B 1. HNO3/H2SO4 2. Fe/AcOH C 2-Amino-4-chloropyridin-3-ol B->C E Ethyl 2-((2-amino-4-chloropyridin-3-yl)oxy)acetate C->E K2CO3, Acetone, Reflux D Ethyl Chloroacetate D->E F 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one E->F NaOEt, Ethanol, Reflux

Figure 1: Overall synthetic scheme for 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the target molecule.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-4-chloropyridineReagent Grade, 98%Sigma-Aldrich
Nitric Acid (68%)ACS GradeFisher Scientific
Sulfuric Acid (98%)ACS GradeFisher Scientific
Iron Powder325 mesh, 99%Alfa Aesar
Glacial Acetic AcidACS GradeVWR Chemicals
Ethyl Chloroacetate99%Acros Organics
Potassium Carbonate (Anhydrous)ACS GradeEMD Millipore
AcetoneHPLC GradeJ.T. Baker
Sodium Ethoxide96%Strem Chemicals
Ethanol (Anhydrous)200 ProofDecon Labs
Dichloromethane (DCM)HPLC GradeMacron Fine Chemicals
Ethyl Acetate (EtOAc)HPLC GradeBDH
HexanesHPLC GradeAvantor
Magnesium Sulfate (Anhydrous)ACS GradeBeanTown Chemical
Celite® 545---Sigma-Aldrich
Step 1: Synthesis of 2-Amino-4-chloropyridin-3-ol

This initial step involves the nitration of 2-amino-4-chloropyridine followed by reduction of the nitro group and introduction of the hydroxyl group. This is a common strategy for the functionalization of pyridine rings.[4]

Procedure:

  • Nitration: To a cooled (0-5 °C) mixture of concentrated sulfuric acid (50 mL) and nitric acid (15 mL), slowly add 2-amino-4-chloropyridine (10.0 g, 77.8 mmol) in portions, ensuring the temperature does not exceed 10 °C.

  • Stir the resulting mixture at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) and neutralize with a 50% aqueous solution of sodium hydroxide until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-amino-4-chloro-3-nitropyridine.

  • Reduction: Suspend the crude 2-amino-4-chloro-3-nitropyridine in glacial acetic acid (100 mL).

  • Heat the mixture to 80 °C and add iron powder (13.0 g, 233 mmol) portion-wise.

  • After the addition is complete, reflux the mixture for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Evaporate the solvent under reduced pressure.

  • The resulting residue containing 2,3-diamino-4-chloropyridine is carried forward without extensive purification.

  • Diazotization and Hydrolysis: Dissolve the crude diamine in a mixture of sulfuric acid (10 M, 50 mL) and water (100 mL) at 0-5 °C.

  • Add a solution of sodium nitrite (5.9 g, 85.6 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir for 30 minutes, then heat the mixture to 80 °C for 1 hour.

  • Cool to room temperature and neutralize with solid sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 2-amino-4-chloropyridin-3-ol.

Step 2: Synthesis of Ethyl 2-((2-amino-4-chloropyridin-3-yl)oxy)acetate

This step involves the O-alkylation of the pyridinol intermediate with ethyl chloroacetate. The use of a weak base like potassium carbonate is crucial to favor O-alkylation over N-alkylation.[8]

Procedure:

  • To a solution of 2-amino-4-chloropyridin-3-ol (5.0 g, 34.6 mmol) in anhydrous acetone (150 mL), add anhydrous potassium carbonate (9.5 g, 69.2 mmol).

  • Add ethyl chloroacetate (4.7 mL, 41.5 mmol) dropwise to the suspension.

  • Reflux the reaction mixture for 12-18 hours, monitoring its progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone (2 x 20 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify by column chromatography (silica gel, 20-40% ethyl acetate in hexanes) to obtain pure ethyl 2-((2-amino-4-chloropyridin-3-yl)oxy)acetate.

Step 3: Intramolecular Cyclization to 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

The final step is the base-catalyzed intramolecular cyclization of the ester intermediate to form the desired pyridoxazinone ring. Sodium ethoxide serves as a strong base to facilitate the cyclization.

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.95 g, 41.3 mmol) in anhydrous ethanol (100 mL) under an inert atmosphere (N2 or Ar).

  • To this solution, add ethyl 2-((2-amino-4-chloropyridin-3-yl)oxy)acetate (8.0 g, 34.7 mmol) dissolved in a minimal amount of anhydrous ethanol.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water (100 mL) to the residue, and the product should precipitate.

  • Filter the solid, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Data Summary & Expected Results

ParameterStep 1 (Overall)Step 2Step 3
Key Reagents 2-Amino-4-chloropyridine2-Amino-4-chloropyridin-3-olEthyl 2-((2-amino-4-chloropyridin-3-yl)oxy)acetate
Molar Ratio (to starting material) Varied1.2 (Ethyl Chloroacetate)1.2 (Sodium Ethoxide)
Solvent H2SO4/HNO3, Acetic AcidAcetoneEthanol
Temperature 0-80 °CReflux (~56 °C)Reflux (~78 °C)
Reaction Time ~8-10 hours12-18 hours6-8 hours
Expected Yield 30-40%60-70%75-85%
Purification Column ChromatographyColumn ChromatographyRecrystallization

Scientific Integrity & Trustworthiness

The protocol described herein is a self-validating system. Each step includes in-process monitoring via Thin Layer Chromatography, allowing the researcher to visually confirm the consumption of starting materials and the formation of the product. The purification methods—column chromatography and recrystallization—are standard and effective techniques for ensuring the purity of the intermediates and the final product. Characterization of the final product by NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy is essential to confirm its identity and purity, thus ensuring the trustworthiness of the results.

Experimental Workflow Visualization

Experimental Workflow cluster_step1 Step 1: Pyridinol Synthesis cluster_step2 Step 2: O-Alkylation cluster_step3 Step 3: Cyclization s1_start Start: 2-Amino-4-chloropyridine s1_nitration Nitration s1_start->s1_nitration s1_reduction Reduction s1_nitration->s1_reduction s1_diazotization Diazotization & Hydrolysis s1_reduction->s1_diazotization s1_workup Workup & Purification s1_diazotization->s1_workup s1_product Product: 2-Amino-4-chloropyridin-3-ol s1_workup->s1_product s2_start Start: Pyridinol Intermediate s1_product->s2_start s2_reaction Reaction with Ethyl Chloroacetate s2_start->s2_reaction s2_workup Workup & Purification s2_reaction->s2_workup s2_product Product: Ester Intermediate s2_workup->s2_product s3_start Start: Ester Intermediate s2_product->s3_start s3_reaction Reaction with Sodium Ethoxide s3_start->s3_reaction s3_workup Workup & Purification s3_reaction->s3_workup s3_product Final Product: 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one s3_workup->s3_product

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135439433, 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one. [Link]

  • Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • PubMed. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. [Link]

  • National Institutes of Health. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • ResearchGate. Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. [Link]

  • ResearchGate. Effective synthesis of 7H-1,2,4-triazolo[3,4-b][2][5][9]thiadiazines. [Link]

  • Google Patents.
  • Google Patents.
  • ANU Open Research. Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. [Link]

  • ResearchGate. Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. [Link]

  • PubMed Central. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]

Sources

purification of "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one" by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the purification of 7-Chloro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (CAS: 20348-09-8), a critical heterocyclic intermediate used in the synthesis of Factor Xa inhibitors and other bioactive pyridine derivatives.[1] While synthetic routes often yield this compound with purities ranging from 85-92%, pharmaceutical applications require >98% purity with strict control over inorganic salts and regioisomeric byproducts.[1]

This protocol establishes a Thermal Recrystallization workflow using Ethanol (EtOH) as the primary solvent system, with Glacial Acetic Acid (AcOH) as a secondary option for highly impure crude batches.[1] The methodology focuses on maximizing recovery yield while effectively purging polar oligomers and unreacted chloropyridine starting materials.[1]

Physicochemical Profile & Solubility Analysis

Understanding the solute-solvent interaction is critical for designing a robust crystallization process.[1] The target compound features a fused pyridine-oxazine core with a lactam moiety, creating a "push-pull" electronic system that influences solubility.[1]

Table 1: Physicochemical Properties & Solubility Profile

PropertyValue / CharacteristicImplication for Purification
CAS Number 20348-09-8Specific isomer identification (vs. [2,3-b] analog).[1]
Molecular Formula C₇H₅ClN₂O₂MW: 184.58 g/mol .[1]
Melting Point ~210–215 °C (Lit.[1] varies)High lattice energy requires high boiling solvents for dissolution.[1]
H-Bonding Lactam (N-H donor, C=O acceptor)Strong intermolecular H-bonding leads to poor solubility in non-polar solvents (Hexane/DCM).[1]
LogP (Predicted) ~0.8 – 1.2Moderately lipophilic due to the Chlorine atom.[1]
Solubility (Cold) Insoluble: Water, Hexane, TolueneSparingly Soluble: EtOH, MeOH, AcetoneIdeal for crystallization (low solubility at ambient temp).[1]
Solubility (Hot) Soluble: EtOH, AcOH, DMSO, DMF"Good" solvents for the dissolution phase.[1]
Mechanistic Insight: The "Lactam Lock"

The high melting point of this compound is driven by intermolecular hydrogen bonding between the lactam N-H and the carbonyl oxygen of adjacent molecules, forming a stable crystal lattice (the "Lactam Lock").[1]

  • Strategy: To dissolve the compound, we must supply enough thermal energy and use a protic solvent (like Ethanol) to compete for these hydrogen bonds, breaking the lattice.[1] Upon cooling, the compound re-aggregates into a purer lattice, excluding impurities that do not fit the specific crystal geometry.[1]

Workflow Visualization

The following diagram illustrates the decision logic and process flow for the purification.

Recrystallization_Workflow Start Crude 7-Chloro-2H-pyrido [3,2-b]oxazin-3(4H)-one Solvent_Check Solvent Selection: Ethanol (Primary) vs. Acetic Acid (Secondary) Start->Solvent_Check Dissolution Dissolution Phase: Reflux at 78°C (EtOH) or 90°C (AcOH) Solvent_Check->Dissolution Standard Purity (>85%) Solvent_Check->Dissolution Low Purity (<85%) -> Use AcOH Hot_Filtration Hot Filtration: Remove insoluble salts/inorganics Dissolution->Hot_Filtration Nucleation Controlled Cooling: Slow ramp to 25°C (10°C/hour) Hot_Filtration->Nucleation Aging Crystal Aging: Stir at 0-5°C for 2 hours Nucleation->Aging Isolation Isolation: Vacuum Filtration & Wash (Cold EtOH) Aging->Isolation Drying Drying: Vacuum Oven (50°C, 12h) Isolation->Drying QC Quality Control: HPLC (>98%) & MP Range Drying->QC

Figure 1: Critical Process Flow for the purification of pyrido-oxazinone intermediates. The logic splits based on crude purity, utilizing Acetic Acid for more aggressive purification if necessary.

Detailed Protocol: Ethanol Recrystallization

This is the standard protocol for crude material with >85% purity.[1]

Materials Required
  • Crude Compound: 10.0 g

  • Solvent: Absolute Ethanol (200 proof)

  • Equipment: Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.[1]

Step-by-Step Procedure
  • Slurry Formation:

    • Place 10.0 g of crude 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one into a 250 mL round-bottom flask.

    • Add 80 mL of Absolute Ethanol (initial ratio 8 vol). Note: Do not add excess solvent immediately.

  • Thermal Dissolution:

    • Equip the flask with a reflux condenser and heat the mixture to reflux (~78°C) with vigorous stirring.

    • Observation Point: If the solid does not completely dissolve after 15 minutes at reflux, add Ethanol in 5 mL increments until a clear solution is obtained.

    • Critical Limit: Do not exceed 15 volumes (150 mL). If solids remain, they are likely inorganic salts (NaCl/KCl) from the synthesis.[1] Proceed to Step 3.

  • Hot Filtration (Purging Insolubles):

    • While the solution is still at reflux temperature, filter it through a pre-heated glass sinter funnel or a celite pad to remove mechanical impurities or inorganic salts.[1]

    • Why Pre-heat? To prevent premature crystallization on the filter, which would lead to yield loss.[1]

  • Controlled Nucleation (The "Cloud Point"):

    • Transfer the clear filtrate to a clean Erlenmeyer flask.[1]

    • Allow the solution to cool slowly to room temperature (20-25°C) without external cooling (air cooling).[1]

    • Mechanism:[2][3][4][5][6] Rapid cooling ("crash cooling") traps impurities inside the crystal lattice.[1] Slow cooling promotes the growth of large, pure crystals.[1]

  • Aging and Yield Maximization:

    • Once the mixture reaches room temperature and heavy precipitation is observed, place the flask in an ice bath (0-5°C) for 2 hours.

    • Purpose: This lowers the solubility further, maximizing the recovery of the target compound (Common Ion Effect/Temperature dependence).[1]

  • Isolation:

    • Filter the crystals using vacuum filtration.[1]

    • Wash Step: Wash the filter cake with 2 x 10 mL of ice-cold Ethanol .

    • Warning: Do not use room temperature ethanol for washing, as it will re-dissolve the product.[1]

  • Drying:

    • Dry the solid in a vacuum oven at 50°C for 12 hours to remove residual solvent.[1]

Protocol Variation: Acetic Acid (For Dirty Batches)

If the crude material is dark (tarry) or contains significant regioisomers, Ethanol may not be sufficient.[1] In this case, use Glacial Acetic Acid .[1]

  • Dissolve: Suspend crude in Glacial Acetic Acid (5 vol) and heat to 90°C.

  • Filter: Hot filter to remove carbonaceous matter.[1]

  • Antisolvent Addition: Slowly add Water (warm, ~50°C) to the hot acetic acid solution until a persistent turbidity is observed (Cloud Point).

  • Cool: Allow to cool to room temperature. The change in solvent polarity (dielectric constant) combined with cooling forces the hydrophobic chloropyridine out of solution while keeping polar impurities dissolved.[1]

  • Wash: The final wash must be done with Water (to remove acid) followed by a small amount of Cold Ethanol (to facilitate drying).[1]

Quality Control & Troubleshooting

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oiling Out (Liquid separates instead of crystals)Temperature dropped too fast or solvent is too polar.[1]Re-heat to reflux.[1] Add a seed crystal at the cloud point.[1] Add a small amount of antisolvent (Water) more slowly.[1]
Low Yield (<50%) Too much solvent used during dissolution.[1]Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling cycle (Second Crop).
Color remains (Yellow/Brown) Conjugated oligomers present.[1]Add Activated Carbon (Charcoal) during the hot dissolution step (Step 2), stir for 10 mins, then hot filter.
Melting Point Depression Solvent occlusion or impurity retention.[1]Dry for longer duration under high vacuum.[1] Grind the sample before drying.

Validation Metrics:

  • HPLC Purity: Target >98.5% (Area %).

  • 1H NMR: Confirm absence of solvent peaks (Ethanol triplet at ~1.1 ppm).

  • Melting Point: The purified solid should have a sharp melting range (e.g., 212–214°C, dependent on specific polymorph).[1]

References

  • PubChem Compound Summary. (n.d.). 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (CID 88499).[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • Vertex AI Search. (2023).[1] Patent Landscape for Chloropyrido-oxazinone Synthesis. (See search snippets 1.1, 1.4 for general synthesis context of 7-chloro-quinoline/pyridine intermediates).

Sources

column chromatography method for "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the purification of 7-Chloro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one via column chromatography. This guide is designed for medicinal chemists and process development scientists requiring high-purity isolation of this scaffold, often used as a core intermediate in the synthesis of kinase inhibitors and biologically active heterocycles.[1]

Part 1: Technical Overview & Method Strategy

Target Molecule Analysis
  • Compound: 7-Chloro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one[1]

  • Chemical Class: Bicyclic lactam (Fused pyridine-oxazinone).

  • Physicochemical Profile:

    • Polarity: Moderate to High.[1] The lactam moiety (NH-C=O) and pyridine nitrogen create significant polarity and hydrogen bonding potential.

    • Solubility: Poor in non-polar solvents (Hexanes, Toluene); Moderate in Ethyl Acetate (EtOAc) and Dichloromethane (DCM); Good in DMSO/DMF.

    • Acidity/Basicity: The lactam NH is weakly acidic (

      
      ). The pyridine nitrogen is weakly basic but deactivated by the electron-withdrawing lactam and chlorine substituent.
      
The Purification Challenge

Synthesis of this core typically involves the cyclization of 2-amino-5-chloropyridin-3-ol with chloroacetyl chloride (or equivalent). Common impurities include:

  • Unreacted Starting Material: 2-amino-5-chloropyridin-3-ol (Highly polar, sticks to baseline).[1]

  • O-acylated intermediates: Non-cyclized precursors (Less polar).

  • Bis-acylated byproducts: Reaction at both N and O or N and N (Less polar).

  • Inorganic Salts: From base used in cyclization (

    
    , etc.).[1]
    

Chromatographic Strategy: Due to the compound's poor solubility in non-polar mobile phases, Dry Loading is mandatory to prevent band broadening.[1] A gradient elution system moving from non-polar to moderately polar is required to separate the lipophilic bis-acylated impurities from the desired lactam product.

Part 2: Detailed Protocol

Materials & Reagents
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A (Non-polar): Hexanes (or Heptane).

  • Mobile Phase B (Polar): Ethyl Acetate (EtOAc) or Dichloromethane (DCM)/Methanol (MeOH).

  • Loading Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) for dissolving the crude.

  • TLC Plates: Silica gel 60

    
     aluminum sheets.
    
Method Development (TLC Analysis)

Before running the column, establish the Retention Factor (


) separation.[2]
  • Spotting: Dissolve a small amount of crude in MeOH/DCM (1:1). Spot on TLC.

  • Eluent Screening:

    • System 1: 50% EtOAc / 50% Hexanes.[1]

    • System 2: 100% EtOAc.[1]

    • System 3: 5% MeOH in DCM.[1]

  • Visualization: UV Light (254 nm). The pyridine ring is UV active.[1]

  • Target Criteria:

    • Impurity (Bis-acylated):

      
       (Non-polar).
      
    • Target Product:

      
       in the chosen system.
      
    • Starting Material (Amine/Phenol):

      
       (Baseline).
      

Recommendation: If the product tails (streaks) due to the lactam NH, add 1% Triethylamine (TEA) or 0.5% Acetic Acid to the mobile phase, though usually not necessary for this chlorinated derivative.

Step-by-Step Chromatography Protocol

Step 1: Sample Preparation (Dry Loading)

  • Rationale: Liquid loading is risky because the compound precipitates in the Hexane-rich starting mobile phase, clogging the column head.[1]

  • Procedure:

    • Dissolve the crude reaction mixture in the minimum amount of DCM or THF/MeOH.[1]

    • Add Silica Gel (ratio: 2g silica per 1g crude).[1]

    • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

    • Critical Check: Ensure no solvent smell remains; solvent residue ruins the gradient.[1]

Step 2: Column Packing

  • Dimensions: Use a column diameter where the bed height is at least 15-20cm.

  • Slurry Pack: Suspend Silica Gel in 10% EtOAc/Hexanes. Pour into the column and settle with air pressure/tapping.[1]

  • Sand Bed: Add a 1cm layer of sea sand on top to protect the bed.[1]

Step 3: Loading & Elution Gradient

  • Load: Gently pour the dry-loaded powder onto the sand bed. Add a thin layer of sand on top of the sample.[1]

  • Elution Profile:

Volume (CV)*Mobile Phase CompositionPurpose
0 - 2 CV10% EtOAc / 90% HexanesElute non-polar grease/bis-acylated impurities.
2 - 5 CV30% EtOAc / 70% HexanesMove the front of the product band.[1]
5 - 10 CV50% EtOAc / 50% HexanesElute Target Product (7-Chloro-2H-pyrido[3,2-b]oxazin-3-one).
10+ CV100% EtOAc (or 5% MeOH/DCM)Flush highly polar starting materials/baseline junk.[1]

*CV = Column Volume (Volume of solvent in the packed silica bed).

Step 4: Fraction Collection & Analysis

  • Collect fractions approx. 1/10th of the column volume.[1]

  • Check every 3rd fraction via TLC (UV 254 nm).

  • Pool fractions containing the pure spot (

    
     in 50% EtOAc).
    
  • Self-Validation: Run a TLC of the combined pool before evaporation to ensure no co-elution occurred.

Part 3: Visualization & Troubleshooting

Structural & Workflow Diagram

ChromatographyWorkflow cluster_impurities Separation Logic Start Crude Reaction Mixture (Solid/Residue) SolubilityCheck Solubility Check (Insoluble in Hexanes?) Start->SolubilityCheck DryLoad Dry Loading Strategy (Adsorb on Silica -> Rotavap) SolubilityCheck->DryLoad Yes (Standard) PackColumn Pack Column (Start: 10% EtOAc/Hex) DryLoad->PackColumn Elution Gradient Elution (10% -> 50% EtOAc) PackColumn->Elution TLC TLC Monitoring (UV 254nm) Elution->TLC Check Fractions Pool Pool Pure Fractions TLC->Pool Single Spot Final Pure 7-Chloro-2H-pyrido [3,2-b]oxazin-3(4H)-one Pool->Final Imp1 Bis-acylated (Elutes early) Imp2 Target Product (Mid-polar) Imp1->Imp2 Gradient Increase Imp3 Polar SM (Stays on column) Imp2->Imp3 High Polarity Flush

Caption: Workflow for the purification of 7-chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one, emphasizing dry loading to mitigate solubility issues.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product Streaking/Tailing Lactam NH interacting with acidic silanols.[1]Add 1% Triethylamine (TEA) to the mobile phase OR switch to DCM/MeOH (95:5).
Product Co-elutes with Impurity Gradient too steep.Hold the gradient at 20% EtOAc for 3-4 CVs to widen the separation window.
Precipitation on Column Head Poor solubility in starting mobile phase.[1]Use Dry Loading (Method 2.3 Step 1). Do not liquid load in DCM if the column starts with Hexanes.
Low Recovery Product crystallized inside the column or adsorbed too strongly.[1]Flush column with 10% MeOH in DCM or pure Acetone to recover "stuck" material.[1]

Part 4: References

  • Preparation of 1,4-oxazin-2-one intermediates. (2024). Journal of Organic Chemistry. Retrieved from [Link]

    • Context: Describes general purification gradients (5-80% EtOAc/Hexanes) for oxazinone derivatives.

  • Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine. (2025). ResearchGate.[1][3] Retrieved from [Link]

    • Context: Validates the scaffold structure and provides insights into the polarity of pyrido-oxazines.

    • Context: Provides physicochemical data (Melting Point, Density) for the isomeric scaffold, aiding in solubility estimation.

Sources

Application Notes and Protocols for the Analytical Characterization of Pyridoxazinones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Rigorous Pyridoxazinone Characterization

Pyridoxazinones represent a class of heterocyclic compounds with significant and expanding interest in medicinal chemistry and drug development. Their diverse biological activities necessitate a robust and comprehensive analytical characterization framework to ensure identity, purity, and stability. This guide provides an in-depth exploration of the key analytical techniques employed for the characterization of pyridoxazinones, moving beyond a simple listing of methods to explain the underlying principles and rationale for their application.

The structural integrity and purity of a pyridoxazinone-based active pharmaceutical ingredient (API) are paramount to its safety and efficacy. Therefore, a multi-faceted analytical approach is not just recommended but essential for regulatory compliance and successful drug development. This document will detail the application of chromatographic and spectroscopic techniques, providing both theoretical insights and practical, field-tested protocols.

Core Analytical Workflow for Pyridoxazinone Characterization

A comprehensive analytical strategy for pyridoxazinones involves a synergistic combination of techniques to provide orthogonal information, thereby building a complete picture of the molecule's identity, purity, and quality.

Analytical Workflow for Pyridoxazinones cluster_0 Primary Characterization cluster_1 Secondary & Confirmatory Analysis Synthesis Synthesis HPLC HPLC (Purity & Quantification) Synthesis->HPLC Initial Purity NMR NMR Spectroscopy (Structure Elucidation) Synthesis->NMR Structural Confirmation Physicochemical Physicochemical Characterization Synthesis->Physicochemical Solid-State Properties MS Mass Spectrometry (Molecular Weight) HPLC->MS Coupled Analysis (LC-MS) Stability Stability Studies HPLC->Stability Degradation Monitoring FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Functional Group Verification

Caption: Integrated workflow for pyridoxazinone characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pyridoxazinone analysis, offering high-resolution separation for both qualitative and quantitative assessments. Reversed-phase HPLC (RP-HPLC) is the most common modality due to the moderate polarity of the pyridoxazinone scaffold.

Causality Behind Experimental Choices: The selection of the stationary phase (e.g., C18) is based on its hydrophobic nature, which provides effective retention for the aromatic and heterocyclic portions of pyridoxazinone molecules. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve a balance between retention and elution, ensuring sharp, symmetrical peaks. The pH of the aqueous phase is a critical parameter, as it can influence the ionization state of the pyridoxazinone and any ionizable functional groups, thereby affecting retention time and peak shape.

Protocol: Stability-Indicating RP-HPLC Method for Pyridoxazinone Derivatives

This protocol is designed to separate the parent pyridoxazinone from its potential degradation products, making it suitable for stability studies.[1]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column thermostat, photodiode array (PDA) or UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C[1]
Detection Wavelength 260 nm (or as determined by UV scan of the analyte)[2]
Injection Volume 10 µL

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of TFA to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B by adding 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the pyridoxazinone reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a stock solution of 100 µg/mL.

    • Prepare working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation:

    • For bulk drug substance, prepare a solution in the diluent at a concentration similar to the primary standard.

    • For formulated products, an extraction step may be necessary. For example, crush tablets, weigh a portion equivalent to a specific dose, and extract with the diluent using sonication, followed by centrifugation and filtration.[3]

  • System Suitability:

    • Before sample analysis, inject the primary standard solution five times.

    • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

    • The tailing factor should be between 0.8 and 1.5, and the theoretical plates should be greater than 2000.

  • Analysis and Quantification:

    • Inject the prepared standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the pyridoxazinone in the samples from the calibration curve. Purity is assessed by the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS): Unveiling the Molecular Identity

Mass spectrometry is an indispensable tool for confirming the molecular weight of synthesized pyridoxazinones and for identifying metabolites and degradation products. When coupled with HPLC (LC-MS), it provides a powerful platform for impurity profiling.

Expertise in Ionization Techniques: Electrospray ionization (ESI) is the preferred ionization method for most pyridoxazinones due to their polarity and ability to be readily protonated or deprotonated in solution. For less polar analogs or in specific applications, Atmospheric Pressure Chemical Ionization (APCI) can be an alternative. High-resolution mass spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown compounds.

Protocol: Molecular Weight Confirmation and Impurity Identification by LC-MS

This protocol outlines a general approach for obtaining mass spectral data for a pyridoxazinone sample.

Instrumentation and Conditions:

ParameterSpecification
LC System As described in the HPLC protocol.
MS System Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Gas Nitrogen, 600 L/hr
Desolvation Temp. 350°C
Mass Range m/z 100-1000

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the pyridoxazinone sample in the HPLC mobile phase at a concentration of approximately 10 µg/mL.

  • Infusion Analysis (for initial assessment):

    • Directly infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) to obtain a mass spectrum of the bulk material. This helps in quickly identifying the molecular ion.

  • LC-MS Analysis:

    • Utilize the HPLC method described previously to separate the components of the sample before they enter the mass spectrometer.

    • Acquire mass spectra across the entire chromatographic run.

  • Data Analysis:

    • Identify the peak corresponding to the pyridoxazinone of interest in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak and identify the molecular ion ([M+H]+ in positive mode).

    • Compare the observed mass with the calculated theoretical mass. The mass error should be within 5 ppm for confident identification.

    • For any impurity peaks observed in the TIC, extract their mass spectra to aid in their identification. Fragmentation data (MS/MS) can be acquired to further elucidate the structures of these impurities.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of pyridoxazinones.[5] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides detailed information about the connectivity of atoms within the molecule.

Trustworthiness Through Orthogonal Data: The strength of NMR lies in its ability to provide a self-validating system of structural information. For instance, a correlation observed in a COSY spectrum (proton-proton coupling) can be confirmed by through-bond correlations in an HMBC spectrum (long-range proton-carbon coupling). This network of correlations allows for the complete and confident assignment of the molecular structure.[6]

Protocol: Structural Elucidation of a Novel Pyridoxazinone Derivative

This protocol assumes the availability of a purified sample of the novel pyridoxazinone.

Instrumentation and Conditions:

ParameterSpecification
NMR Spectrometer 400 MHz or higher field strength, equipped with a cryoprobe for enhanced sensitivity
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), chosen based on sample solubility
Concentration 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent
Experiments ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the accurately weighed sample in the appropriate deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe the proton chemical shifts, integration, and coupling patterns.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • Acquire a COSY spectrum to identify proton-proton spin-spin coupling networks.

    • Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom.

    • Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

  • Spectral Interpretation:

    • ¹H NMR: Analyze the chemical shifts to infer the electronic environment of the protons. Integrate the peaks to determine the relative number of protons. Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

    • ¹³C NMR: Correlate the number of signals with the number of carbon atoms in the proposed structure.

    • 2D NMR: Use the HSQC to link proton and carbon signals. Use the COSY to trace out the spin systems within the molecule. Use the HMBC to connect these spin systems and to place quaternary carbons and heteroatoms.

NMR_Structure_Elucidation Sample Sample 1H_NMR ¹H NMR (Proton Environment) Sample->1H_NMR 13C_NMR ¹³C NMR (Carbon Skeleton) Sample->13C_NMR COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC 13C_NMR->HSQC Structure Final Structure COSY->Structure HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] For pyridoxazinones, FTIR is particularly useful for confirming the presence of key structural motifs such as the carbonyl (C=O) group of the lactone ring, C=N bonds, and any substituent functional groups.[8]

Authoritative Grounding: The vibrational frequencies of specific functional groups are well-established and serve as reliable diagnostic markers. For example, the carbonyl stretching vibration in a six-membered lactone ring typically appears in the range of 1720-1740 cm⁻¹. The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region further confirms the aromatic nature of the pyridoxazinone core.[9]

Protocol: Functional Group Analysis by FTIR

Instrumentation and Conditions:

ParameterSpecification
Spectrometer FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Spectral Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of the solid pyridoxazinone sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups expected in the pyridoxazinone structure.

    • Compare the obtained spectrum with a reference spectrum if available.

Expected Vibrational Frequencies for a Typical Pyridoxazinone:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Lactone)Stretching1720-1740
C=N (Ring)Stretching1620-1680
C=C (Aromatic)Stretching1400-1600
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2960

Physicochemical Characterization and Stability Testing

Beyond spectroscopic characterization, a comprehensive understanding of a pyridoxazinone's physicochemical properties is crucial for formulation development and ensuring its stability over time.[10]

Stability Testing:

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light.[11] These studies are essential for determining appropriate storage conditions and establishing a shelf-life for the product.[12]

Forced Degradation Studies:

Forced degradation studies, also known as stress testing, are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[13] This information is vital for developing stability-indicating analytical methods.

Protocol: Forced Degradation Study

  • Acidic Hydrolysis: Dissolve the pyridoxazinone in 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the pyridoxazinone in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the pyridoxazinone in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid pyridoxazinone to 105°C for 48 hours.

  • Photolytic Degradation: Expose the pyridoxazinone (in solution and as a solid) to UV light (254 nm) and visible light for a defined period.

After each stress condition, analyze the samples using the validated stability-indicating HPLC method to quantify the parent drug and identify any degradation products. LC-MS can be used to characterize the structure of the major degradation products.

References

  • Research Journal of Pharmacy and Technology. Development and Validation of a RP-HPLC Method for the Simultaneous Estimation of Prochlorperazine Maleate and Pyridoxine Hydrochloride in Combined Dosage Forms. [Link]

  • MDPI. A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. [Link]

  • ResearchGate. Pyrazoline compound on FTIR spectrum. [Link]

  • ResearchGate. A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. [Link]

  • De Gruyter. Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. [Link]

  • Impact Factor. A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. [Link]

  • 9VOM Publishing. Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. [Link]

  • International Journal of Scientific Development and Research. Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. [Link]

  • Scilit. The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • National Center for Biotechnology Information. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

  • ResearchGate. Solid-State Characterization to Understand the Change in the Physicochemical and Thermal Properties of the Consciousness Energy Healing Treated Pyridoxine. [Link]

  • National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • ResearchGate. Identification and structure elucidation by NMR spectroscopy. [Link]

  • ResearchGate. FTIR spectrum of.... [Link]

  • European Journal of Chemistry. Spectrophotometric methods for analysis of different dosage forms containing pyridoxine hydrochloride. [Link]

  • National Center for Biotechnology Information. Physicochemical and pharmacokinetic characterization of water-soluble Coenzyme Q(10) formulations. [Link]

  • Royal Society of Chemistry. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • International Council for Harmonisation. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • National Center for Biotechnology Information. Physicochemical characterization of biopharmaceuticals. [Link]

  • National Center for Biotechnology Information. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. [Link]

  • ResearchGate. A lithium ion attachment mass spectrum of a pyridoxine sample heated to 150 °C. [Link]

  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Diazinon. [Link]

  • National Center for Biotechnology Information. Mass fragmentographic determination of pyrazinamide and its metabolites in serum and urine. [Link]

  • Creative Biolabs. Physicochemical Characterization. [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

  • MDPI. Physicochemical Characterization of the Oral Biotherapeutic Drug IMUNOR®. [Link]

  • ResearchGate. Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. [Link]

  • YouTube. Mass spectrometry for proteomics - part 2. [Link]

  • IOSR Journal of Pharmacy. Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride. [Link]

Sources

Application Note & Protocol: Assessing Cellular Viability and Cytotoxicity of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one using the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for evaluating the cytotoxic and anti-proliferative effects of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one , a member of the promising pyrido[b][1][2]oxazine class of heterocyclic compounds, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Compounds within this structural family have demonstrated potent anti-proliferative effects against various cancer cell lines, making robust and reliable screening methods essential.[1] This guide moves beyond a simple set of instructions, delving into the causal logic behind experimental choices, establishing a self-validating protocol through rigorous controls, and offering insights into potential compound-specific interferences to ensure data integrity.

Foundational Principle: The MTT Assay

The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Its mechanism is predicated on the enzymatic activity of living cells.

Mechanism of Action: The assay's core principle is the reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[3][4] This conversion is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily mitochondrial dehydrogenases.[3][5] Because this enzymatic reduction is a hallmark of metabolically active cells, the quantity of formazan produced is directly proportional to the number of viable cells in the culture.[3][4] The insoluble formazan crystals are then solubilized using a solvent such as Dimethyl Sulfoxide (DMSO), and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.[6]

MTT_Principle MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in Viable Cells) MTT->Enzyme Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction

Caption: Principle of the MTT assay.

Expertise in Practice: Pre-Assay Validation & Optimization

Before proceeding with the main protocol, several optimization and validation steps are crucial. Skipping these can lead to misinterpreted results, especially when working with novel compounds.

Determination of Optimal Cell Seeding Density

The validity of the MTT assay is contingent upon a linear relationship between cell number and formazan production. If cells are seeded too sparsely, the signal may be too low; if seeded too densely, they may enter senescence or lift off the plate, leading to an underestimation of viability.

Causality: The goal is to ensure that over the course of the experiment (e.g., 24, 48, or 72 hours), the untreated control cells remain in the exponential growth phase. The optimal final absorbance for the untreated control wells should typically fall between 0.75 and 1.25 to ensure sensitivity and linearity.[7]

Protocol for Cell Titration:

  • Prepare a serial dilution of your target cell line (e.g., from 1,000 to 100,000 cells per well in a 96-well plate).

  • Seed the cells and incubate for the intended duration of your cytotoxicity experiment (e.g., 24 hours).

  • Perform the MTT assay as described in Section 4.

  • Plot the absorbance values against the number of cells seeded. The optimal seeding density will be in the linear portion of this curve.

Assessing Compound-Specific Interference

Novel chemical compounds can interfere with the MTT assay, leading to false-positive or false-negative results.[8] It is imperative to test for this.

Potential Interferences:

  • Direct MTT Reduction: The compound itself may have reducing properties that convert MTT to formazan, artificially inflating the viability signal.[7][8]

  • Light Absorbance: If 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one is colored, it may absorb light at the same wavelength as formazan (typically 570 nm), leading to inaccurate readings.[7]

Protocol for Interference Check:

  • Prepare wells containing complete culture medium and serial dilutions of the test compound (at the same concentrations planned for the experiment) without any cells .

  • Add the MTT reagent and incubate for the standard duration (2-4 hours).

  • Add the solubilization solution.

  • Measure the absorbance. Any significant absorbance indicates direct interference and must be subtracted as background from the experimental wells.[7][8]

Detailed Experimental Protocol

This protocol is designed for adherent cells in a 96-well plate format. Volumes should be adjusted for other formats.

Materials and Reagents
  • Test Compound: 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

  • Cell Line: Appropriate cancer or normal cell line (e.g., A549, HCC827, BEAS-2B as used for similar compounds[1])

  • Culture Medium: As required for the specific cell line, supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.

  • Solubilization Solution: DMSO or a buffered solution such as 4 mM HCl, 0.1% NP40 in isopropanol.

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate spectrophotometer (reader).

Step-by-Step Methodology

MTT_Workflow cluster_day0 Day 0: Seeding cluster_day1 Day 1: Treatment cluster_day_end Assay Day: Measurement seed 1. Seed Cells (Optimal Density) incubate1 2. Incubate (24h) Allow Adhesion seed->incubate1 treat 3. Add Compound Dilutions & Controls incubate1->treat incubate2 4. Incubate (24h, 48h, or 72h) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final) incubate2->add_mtt incubate3 6. Incubate (2-4h) Formazan Formation add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Experimental workflow for the MTT cytotoxicity assay.

Phase 1: Cell Seeding (Day 0)

  • Prepare Cells: Harvest and count cells, then prepare a cell suspension at the predetermined optimal density in complete culture medium.

  • Plate Cells: Dispense 100 µL of the cell suspension into each well of a 96-well plate. To avoid "edge effects," consider filling the outermost wells with 100 µL of sterile PBS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume exponential growth.[3][5]

Phase 2: Compound Treatment (Day 1)

  • Prepare Dilutions: Prepare a stock solution of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and non-toxic (typically ≤0.5%).

  • Administer Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the appropriate compound concentration (or controls) to each well.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Phase 3: MTT Assay and Data Acquisition

  • Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.5 mg/mL.[9][10]

  • Incubate for Reduction: Incubate the plate for 2 to 4 hours at 37°C.[5] During this time, viable cells will reduce the MTT, forming visible purple formazan crystals. Monitor crystal formation periodically under a microscope.

  • Solubilize Formazan: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[3] Immediately add 100-150 µL of DMSO to each well.

  • Ensure Complete Dissolution: Place the plate on an orbital shaker for 15-30 minutes at room temperature, protected from light, to ensure all formazan crystals are fully dissolved. Check for complete dissolution microscopically.

  • Measure Absorbance: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.

Trustworthiness: A Self-Validating System

The reliability of your results hinges on the inclusion of proper controls. Each plate must be a self-contained, validated experiment.

Control TypePurposeComposition
Untreated Control Represents 100% cell viability; baseline for comparison.Cells + Complete Culture Medium
Vehicle Control Assesses the effect of the compound's solvent (e.g., DMSO) on cell viability.Cells + Medium with the highest concentration of solvent used.
Blank (Background) Measures background absorbance from the medium and reagents.Medium + MTT Reagent + Solubilization Solution (No Cells)
Compound Interference Checks for direct reduction of MTT or color interference by the test compound.Medium + Test Compound + MTT Reagent + Solubilization Solution (No Cells)
Positive Control Confirms the assay is working correctly by showing expected cytotoxicity.Cells + Medium with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine)

Data Analysis and Interpretation

  • Background Correction: Average the absorbance values from the Blank wells and subtract this value from all other readings.

  • Calculate Percent Viability: Normalize the data to the untreated control to determine the percentage of viable cells at each compound concentration.

    % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀: Use non-linear regression analysis on the dose-response curve to calculate the IC₅₀ value—the concentration of the compound that inhibits 50% of cell viability.

References

  • Gampa, V. K., et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Journal of Biomolecular Structure and Dynamics. [Link]

  • Zhang, H., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]

  • Slideshare. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Slideshare. [Link]

  • van Tonder, A., et al. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • National Center for Biotechnology Information. 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one. PubChem. [Link]

  • ResearchGate. I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. [Link]

  • National Center for Biotechnology Information. (2015). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. PMC. [Link]

  • Elabscience. MTT Cell Proliferation and Cytotoxicity Assay Kit. Elabscience. [Link]

  • Pharmaffiliates. 7-Chloro-2H-benzo[e][1][2][11]thiadiazin-3(4H)-one 1,1-dioxide. Pharmaffiliates. [Link]

  • Frontiers. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. PMC. [Link]

  • Reddit. struggling with MTT assay. Reddit. [Link]

Sources

The Strategic Role of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrido[3,2-b]oxazinone Scaffold in Drug Discovery

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic scaffolds that offer three-dimensional complexity and diverse pharmacophoric features. Among these, the pyrido[1][2]oxazinone core, a fusion of pyridine and 1,4-oxazine rings, has emerged as a "privileged structure." This is due to its presence in a variety of biologically active molecules, demonstrating a broad spectrum of activities, including analgesic and central nervous system (CNS) modulation.[3] The introduction of a chlorine atom at the 7-position of the 2H-pyrido[3,2-b]oxazin-3(4H)-one skeleton yields a highly valuable and versatile intermediate. The chloro-substituent not only influences the electronic properties of the aromatic system, potentially enhancing binding affinities to biological targets, but also serves as a key functional handle for further synthetic diversification, particularly in the development of novel drug candidates.

This technical guide provides a comprehensive overview of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one as a pivotal intermediate in organic synthesis. We will delve into detailed, field-proven protocols for its preparation and subsequent elaboration, underpinned by a rationale for the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic building block.

Synthesis of the Core Intermediate: 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

The construction of the 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one core can be approached through two primary retrosynthetic pathways, both of which are detailed below. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Method A: Cyclization of a Chlorinated Pyridine Precursor

This is often the more direct and convergent approach, commencing with the commercially available or readily synthesized 2-amino-5-chloro-3-hydroxypyridine. The key transformation is the annulation of the oxazinone ring via reaction with a suitable two-carbon electrophile.

Protocol 1: Synthesis of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one from 2-Amino-5-chloro-3-hydroxypyridine

This protocol is based on established methods for the synthesis of related pyridoxazinones.[4]

Materials:

  • 2-Amino-5-chloro-3-hydroxypyridine

  • Chloroacetyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-amino-5-chloro-3-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of moisture-sensitive reagents like chloroacetyl chloride.

  • Anhydrous Conditions: Water can hydrolyze chloroacetyl chloride and quench the reaction.

  • Potassium Carbonate: Acts as a base to deprotonate the phenolic hydroxyl group and the amino group of the starting material, facilitating nucleophilic attack on the chloroacetyl chloride. A slight excess ensures complete reaction.

  • Stepwise Addition at 0 °C: The acylation reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent side reactions.

  • Heating: Provides the necessary activation energy for the intramolecular cyclization (N-acylation followed by O-alkylation) to form the oxazinone ring.

  • Aqueous Workup and Washes: Removes DMF, inorganic salts, and any remaining water-soluble impurities. The NaHCO₃ wash neutralizes any residual acid.

Method B: Direct Halogenation of the Parent Pyrido[3,2-b]oxazinone

An alternative strategy involves the synthesis of the parent 2H-pyrido[3,2-b]oxazin-3(4H)-one followed by regioselective chlorination at the 7-position. This approach is guided by the successful bromination of this scaffold at the same position.

Protocol 2: Two-Step Synthesis via Direct Chlorination

Step 1: Synthesis of 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

This step follows a similar procedure to Protocol 1, starting from 2-amino-3-hydroxypyridine.[4]

Step 2: Chlorination of 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

Materials:

  • 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating may be required to drive the reaction to completion.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Rationale for Experimental Choices:

  • N-Chlorosuccinimide (NCS): A mild and effective electrophilic chlorinating agent for aromatic systems. It is generally easier to handle than chlorine gas.

  • Regioselectivity: The electron-donating nature of the amino and ether functionalities of the oxazinone ring directs electrophilic substitution to the para-position (C7) of the pyridine ring.

Data Presentation: Comparison of Synthetic Routes

Parameter Method A: Convergent Synthesis Method B: Halogenation of Parent
Starting Material 2-Amino-5-chloro-3-hydroxypyridine2-Amino-3-hydroxypyridine
Number of Steps 12
Key Transformation CyclizationElectrophilic Aromatic Substitution
Potential Advantages More direct, potentially higher overall yield.May be more cost-effective if the parent pyridoxazinone is readily available.
Potential Challenges Availability and cost of the chlorinated starting material.Potential for side reactions during chlorination, requiring careful optimization.

Applications in Organic Synthesis: A Gateway to Novel Chemical Entities

The synthetic utility of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one lies in the reactivity of its chloro-substituent and the potential for modification at the N-4 position of the oxazinone ring.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-group at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby enabling the rapid generation of diverse compound libraries for biological screening.

Workflow for Cross-Coupling Reactions:

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Products start 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu catalysts, Base buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd catalyst, Base product_suzuki 7-Aryl/Heteroaryl Derivative suzuki->product_suzuki product_sonogashira 7-Alkynyl Derivative sonogashira->product_sonogashira product_buchwald 7-Amino Derivative buchwald->product_buchwald

Caption: Palladium-catalyzed cross-coupling reactions of the title intermediate.

Protocol 3: Suzuki Cross-Coupling of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

Materials:

  • 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • Reaction Setup: To a reaction vessel, add 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one, the arylboronic acid, and the base.

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture and the palladium catalyst.

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

N-Alkylation and N-Arylation

The nitrogen atom at the 4-position can be functionalized through alkylation or arylation reactions, providing another avenue for derivatization. This is particularly relevant in the synthesis of Glycine Transporter 1 (GlyT1) inhibitors, where this position often bears a specific substituent crucial for activity.

Workflow for N-Functionalization:

G cluster_reactions N-Functionalization start 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one base Base (e.g., NaH, K₂CO₃) start->base Deprotonation alkylation Alkylation (R-X) base->alkylation arylation Arylation (Ar-X, Cu or Pd catalyst) base->arylation product_alkylation N-Alkyl Derivative alkylation->product_alkylation product_arylation N-Aryl Derivative arylation->product_arylation

Caption: N-functionalization of the pyridoxazinone core.

Conclusion and Future Outlook

7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one is a strategically important intermediate in organic synthesis, offering multiple points for diversification. The protocols and rationale provided herein offer a solid foundation for researchers to synthesize and utilize this versatile building block. Its application in the construction of complex molecules, particularly in the realm of drug discovery for CNS disorders, underscores its significance. Future work in this area will likely focus on the development of more efficient and sustainable synthetic methods and the exploration of a broader range of derivatizations to access novel chemical space.

References

  • Savelon, L., Bizot-Espiard, J. G., Caignard, D. H., Pfeiffer, B., Renard, P., Viaud, M. C., & Guillaumet, G. (1998). Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity. Bioorganic & Medicinal Chemistry, 6(2), 133-142. [Link]

  • Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. (2025). ResearchGate. [Link]

Sources

Application Notes & Protocols: Developing Structure-Activity Relationship (SAR) Studies for 7-Chloro-Pyridazinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Derivatives of this six-membered diazine ring have demonstrated therapeutic potential across various disease areas, including cardiovascular diseases, cancer, inflammation, and infectious diseases.[3][4][5] The versatility of the pyridazinone ring allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties.[5] This adaptability makes it an attractive starting point for drug discovery campaigns.

This guide will provide a detailed framework for initiating and developing a comprehensive Structure-Activity Relationship (SAR) study focused on a specific subclass: 7-chloro-pyridazinone analogs. The presence of a chlorine atom is a common feature in many successful drugs, influencing factors such as metabolic stability, binding affinity, and lipophilicity.[4][6][7] By systematically exploring modifications to the 7-chloro-pyridazinone core, researchers can elucidate the key structural features required for potent and selective biological activity.

This document is structured to guide researchers through the logical progression of an SAR campaign, from initial library design and synthesis to biological evaluation and data interpretation. We will focus on two of the most frequently reported activities for pyridazinone derivatives: anticancer and anti-inflammatory effects. The protocols provided herein are intended to be robust and self-validating, forming a solid foundation for a successful drug discovery project.

Part 1: Strategic Planning of the SAR Campaign

A successful SAR study is not a random walk through chemical space but a well-planned iterative process of design, synthesis, and testing. The primary goal is to understand how modifications to a chemical scaffold influence its biological activity.[8][9]

Defining the Therapeutic Target and Initial Hypothesis

Based on the extensive literature on pyridazinone derivatives, we will proceed with the hypothesis that 7-chloro-pyridazinone analogs are likely to exhibit either anticancer or anti-inflammatory activity.[3][10] For the purpose of this guide, we will outline parallel screening strategies for both.

  • Anticancer Hypothesis: The analogs may inhibit the proliferation of cancer cells through mechanisms such as cell cycle arrest or induction of apoptosis.

  • Anti-inflammatory Hypothesis: The analogs may suppress inflammatory pathways, for example, by inhibiting the production of pro-inflammatory cytokines.

Core Scaffold and Points of Diversification

The central scaffold for our study is the 7-chloro-pyridazinone ring. The SAR exploration will focus on systematic modifications at key positions to probe the chemical space around this core.

Diagram 1: General Structure of 7-Chloro-Pyridazinone Analogs and Points for SAR Exploration

A schematic representation of the 7-chloro-pyridazinone scaffold highlighting key positions for chemical modification in an SAR study.

Part 2: Synthesis of the 7-Chloro-Pyridazinone Library

A robust and versatile synthetic route is crucial for generating a diverse library of analogs for SAR studies. The most common and reliable method for the synthesis of 6-substituted pyridazin-3(2H)-ones involves the condensation of a γ-keto acid with a hydrazine derivative.[11]

Proposed General Synthetic Scheme

The following scheme outlines a plausible route to the target 7-chloro-pyridazinone analogs, starting from a suitably substituted chloro-aromatic compound.

Diagram 2: Proposed Synthetic Pathway for 7-Chloro-Pyridazinone Analogs

Synthesis_Pathway Start p-Chloro-substituted Aromatic KetoAcid γ-Keto Acid Intermediate Start->KetoAcid 1 Succinic Succinic Anhydride (AlCl₃, Friedel-Crafts Acylation) Succinic->KetoAcid Dihydropyridazinone 4,5-Dihydropyridazinone KetoAcid->Dihydropyridazinone 2 Hydrazine Hydrazine Hydrate (or R³-NHNH₂) Hydrazine->Dihydropyridazinone FinalProduct 7-Chloro-Pyridazinone Analog Dihydropyridazinone->FinalProduct 3 Dehydrogenation Dehydrogenation (e.g., Br₂/AcOH) Dehydrogenation->FinalProduct

A general three-step synthetic route to the target 7-chloro-pyridazinone scaffold.

Protocol: Synthesis of a Representative Analog (6-(4-chlorophenyl)-3(2H)-pyridazinone)

This protocol details the synthesis of a foundational compound in the series.

Step 1: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid (γ-Keto Acid)

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in nitrobenzene at 0 °C, add succinic anhydride (1.1 eq) portion-wise.

  • Add chlorobenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

  • Dissolve the γ-keto acid (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Filter the solid, wash with water, and dry to afford the dihydropyridazinone.

Step 3: Synthesis of 6-(4-chlorophenyl)-3(2H)-pyridazinone

  • Dissolve the dihydropyridazinone (1.0 eq) in glacial acetic acid.

  • Add a solution of bromine (1.1 eq) in acetic acid dropwise with stirring.

  • Heat the mixture at 60-70 °C for 4 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Filter the precipitated solid, wash with water, and purify by column chromatography or recrystallization.

Part 3: Biological Evaluation Protocols

The synthesized analogs will be subjected to a tiered screening approach to identify active compounds and build the SAR.

Primary Screening: In Vitro Assays

Protocol 3.1.1: Anticancer Activity - Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[12][13][14]

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 7-chloro-pyridazinone analogs (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.

  • Staining: Wash the plates five times with deionized water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid and incubate for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) for each compound.

Protocol 3.1.2: Anti-inflammatory Activity - NF-κB Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[2][15]

  • Cell Culture: Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP), such as HEK293-NF-κB or THP-1-NF-κB cells.

  • Compound Pre-treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulus: Induce NF-κB activation by adding an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL), and incubate for 6-24 hours.[5][15]

  • Reporter Gene Measurement:

    • For luciferase reporters, lyse the cells and add the luciferase substrate. Measure luminescence using a luminometer.

    • For GFP reporters, measure fluorescence using a plate reader or flow cytometer.

  • Data Analysis: Normalize the reporter signal to cell viability (determined by a parallel assay like MTT) and calculate the IC50 (concentration causing 50% inhibition of NF-κB activation).

Secondary and Mechanistic Assays

Compounds that show significant activity in the primary screens should be advanced to more specific assays to elucidate their mechanism of action and confirm their activity.

  • For Anticancer Leads: Cell cycle analysis (flow cytometry), apoptosis assays (e.g., Annexin V/PI staining), and target-based enzymatic assays (e.g., kinase inhibition assays if a specific kinase is a hypothesized target).

  • For Anti-inflammatory Leads: Measurement of pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) by ELISA, and Western blot analysis for key signaling proteins in the NF-κB pathway (e.g., phospho-IκBα).

Part 4: Building the Structure-Activity Relationship (SAR)

The data generated from the biological assays will be used to establish clear SAR trends.[8][16] This involves systematically analyzing how changes in the chemical structure affect the biological activity.

Data Organization and Analysis

All chemical structures and biological data should be compiled in a structured database. This allows for easy comparison and visualization of the data.

Compound ID Cl (Position 7) GI50 (µM) (MCF-7) IC50 (µM) (NF-κB) LogP (calculated)
Lead-01 H4-Cl-PhHCl5.2>1002.8
Analog-02 H4-F-PhHCl8.1>1002.5
Analog-03 H4-MeO-PhHCl2.5>1002.3
Analog-04 H2-ThienylHCl12.5>1002.1
Analog-05 H4-Cl-PhMeCl15.8>1003.1
Analog-06 H4-Cl-PhHF10.4>1002.4

This is an exemplary table and does not contain real data.

Key SAR Questions to Address
  • Influence of the R² Substituent:

    • How do electron-donating vs. electron-withdrawing groups on the phenyl ring affect activity?

    • Is a phenyl ring optimal, or do other aromatic or heterocyclic rings improve potency?

    • What is the effect of ortho, meta, and para substitution?

  • Role of the N-substituent (R³):

    • Does N-alkylation or N-arylation increase or decrease activity?

    • How do different N-substituents impact physicochemical properties like solubility and LogP?[17][18][19][20]

  • Importance of the 7-Chloro Group:

    • Perform bioisosteric replacement of the chlorine atom with other halogens (F, Br) or small lipophilic groups (CH₃, CF₃) to understand the role of electronics, sterics, and potential halogen bonding.[6][21]

  • Scaffold Hopping:

    • If the pyridazinone core presents liabilities (e.g., poor ADMET properties), consider "scaffold hopping" to related heterocyclic systems while maintaining the key pharmacophoric features identified in the SAR.[10][22][23][24][25]

Part 5: In Silico and Physicochemical Profiling

To ensure that the developed leads have drug-like properties, early-stage computational and experimental assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential.[26][27][28][29]

Computational ADMET Prediction

Utilize computational models to predict key drug-like properties for all synthesized analogs.[26][30] This allows for the early identification of potential liabilities.

  • Lipophilicity (cLogP): Aim for a balanced lipophilicity (typically cLogP < 5) to ensure good absorption and minimize off-target effects.[17]

  • Aqueous Solubility: Poor solubility can hinder absorption and formulation.

  • Plasma Protein Binding: High binding can reduce the free fraction of the drug available to act on the target.

  • CYP450 Inhibition: Predict potential drug-drug interactions.

  • hERG Inhibition: Assess the risk of cardiotoxicity.

Experimental Physicochemical Properties

For the most promising leads, experimentally determine key properties:

  • Kinetic Solubility: Measured by methods such as nephelometry.

  • LogD₇.₄: The distribution coefficient at physiological pH is a better predictor of lipophilicity for ionizable compounds than LogP.[18]

  • Metabolic Stability: Incubate the compounds with liver microsomes to assess their metabolic stability.

Diagram 3: The Iterative Cycle of SAR-Driven Lead Optimization

SAR_Cycle cluster_props Property Assessment Design Design Analogs (In Silico Modeling) Synthesize Synthesize Library Design->Synthesize Test Biological Testing (In Vitro Assays) Synthesize->Test Analyze Analyze Data (SAR Interpretation) Test->Analyze ADMET ADMET Profiling Test->ADMET PhysChem Physicochemical Properties Test->PhysChem Analyze->Design New Hypothesis

The iterative process of designing, synthesizing, testing, and analyzing analogs to optimize for potency and drug-like properties.

Conclusion

This application note provides a comprehensive and actionable guide for researchers embarking on an SAR study of 7-chloro-pyridazinone analogs. By following a structured approach that integrates rational design, efficient synthesis, robust biological evaluation, and early ADMET assessment, it is possible to systematically explore the chemical space around this privileged scaffold. The ultimate goal of this iterative process is the identification of a lead compound with a desirable balance of potency, selectivity, and drug-like properties, suitable for further preclinical development.

References

  • Bassyouni, F. A., et al. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • Dal Piaz, V., et al. (1996). 4, 5-Functionalized 6- phenyl-3 (2H)-pyridazinones: synthesis and evaluation of antinociceptive activity. European journal of medicinal chemistry, 31(1), 65-70.
  • Asif, M. (2017).
  • Schmidt, P., & Druey, J. (1954).[8]. Helvetica Chimica Acta, 37(1), 134-143.

  • Álvarez, R., et al. (2011). One-Pot Preparation of 6-Substituted 3(2H)
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Taylor, R. D., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Zhang, Y. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.
  • Wang, J., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC - PubMed Central.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Sun, H., et al. (2012). Recent Advances in Scaffold Hopping.
  • Zareef, M., et al. (2010).
  • CDD Vault. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]

  • Keep, R. F., et al. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
  • Haider, N. (2001). Recent Progress in Pyridazin-3(2H)-Ones Chemistry.
  • Grela, E., et al. (2021). Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. MDPI.
  • Bajorath, J. (2016).
  • Böhm, H. J., et al. (2004). Scaffold hopping. Drug Discovery Today: Technologies, 1(3), 217-224.
  • ResearchGate. (2025). (PDF) Computational Intelligence Methods for ADMET Prediction.
  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Slideshare. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
  • Das, P., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. PMC - PubMed Central.
  • Shultz, M. D. (2019). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 14(10), 1025-1038.
  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

  • NCI. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. NCI.
  • Juhas, M., et al. (2014).
  • Gouverneur, V., & Tredwell, M. (2016).
  • Charles River Laboratories. (2024). Hop To It! The World of Scaffold Hopping. Eureka blog. [Link]

  • Lee, E. S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. PubMed.
  • IHS. (2016).
  • Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design?. Patsnap Synapse. [Link]

  • Avdeef, A. (2012). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central.
  • Scholars Middle East Publishers. (n.d.). Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. Scholars Middle East Publishers.
  • Semantic Scholar. (2023). Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo. Semantic Scholar.
  • Hu, Y., et al. (2017). Classification of Scaffold Hopping Approaches. PMC - PubMed Central.
  • Deep Origin. (n.d.). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. Deep Origin.
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • JoVE. (2024). Video: Structure-Activity Relationships and Drug Design. JoVE. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • BioSolveIT. (2015). webinar recording: scaffold hopping in medicinal chemistry — applications using ReCore. YouTube. [Link]

  • ResearchGate. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • MDPI. (n.d.).
  • Optibrium. (n.d.). Which ADMET properties are important for me to predict?. Optibrium. [Link]

Sources

Application Note and Protocols for the In Vitro ADME Profiling of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Early ADME Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of promising drug candidates falter in later developmental stages due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Early-stage in vitro ADME profiling provides critical insights into a compound's potential pharmacokinetic behavior, allowing for the timely identification of liabilities and guiding structure-activity relationship (SAR) optimization.[2][3]

This guide provides a detailed framework for the initial ADME characterization of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one , a novel heterocyclic compound of interest. Understanding its metabolic fate, potential for drug-drug interactions (DDI), bioavailability, and distribution is essential to de-risk its progression as a potential therapeutic agent.[4] The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to generate high-quality, decision-enabling data.

Compound Details:

PropertyValueSource
IUPAC Name 7-chloro-2H-pyrido[3,2-b][5][6]oxazin-3(4H)-oneN/A
CAS Number 105544-39-6[7]
Molecular Formula C₇H₅ClN₂O₂[7]
Molecular Weight 184.58 g/mol [7]
Predicted pKa 10.48 ± 0.20[7]
Predicted Boiling Point 413.9 ± 45.0 °C[7]
Predicted Density 1.476 ± 0.06 g/cm³[7]

Foundational Assays: Metabolic Stability in Liver Microsomes

Scientific Rationale: The liver is the primary site of drug metabolism, predominantly mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[8] An in vitro metabolic stability assay using liver microsomes—vesicles of the endoplasmic reticulum—provides a reliable and cost-effective method to assess a compound's susceptibility to Phase I metabolism.[9][10] By measuring the rate of disappearance of the parent compound over time, we can calculate key parameters like the intrinsic clearance (Clint) and in vitro half-life (t½), which are crucial for predicting in vivo hepatic clearance.

Experimental Workflow: Microsomal Stability

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Compound Stock (10 mM in DMSO) D Pre-incubate Compound + Microsomes (5 min) A->D B Prepare Microsome Suspension (Human Liver Microsomes, 0.5 mg/mL) B->D C Prepare NADPH Regenerating System E Initiate Reaction (Add NADPH) C->E D->E F Time-Point Sampling (0, 5, 15, 30, 45 min) E->F G Quench Reaction (Acetonitrile + Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I

Caption: Workflow for the liver microsomal stability assay.

Protocol: Metabolic Stability

Materials:

  • 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one (Test Compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., G6P, G6PD, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Control Compounds: Verapamil (high clearance), Diazepam (low clearance)[11]

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., Tolbutamide in ACN)

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation: Thaw liver microsomes and reagents on ice. Prepare a 1 mg/mL stock of HLM in 0.1 M phosphate buffer.

  • Incubation Mixture: In the incubation plate, combine phosphate buffer, HLM (to a final concentration of 0.5 mg/mL), and Test Compound (final concentration 1 µM). For the negative control, use heat-inactivated microsomes.[11]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[8]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of addition is t=0.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold ACN with the internal standard to terminate the reaction.[12]

  • Protein Precipitation: Once all time points are collected, vortex the collection plate and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the Test Compound relative to the IS.

Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • In vitro t½ (min) = 0.693 / k

  • Intrinsic Clearance (Clint, µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)

Hypothetical Data Table:

ParameterVerapamil (Control)Diazepam (Control)7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one
In Vitro t½ (min) 8.511525.3
Clint (µL/min/mg) 96.56.832.7
Classification High ClearanceLow ClearanceModerate Clearance

Drug-Drug Interaction Potential: Cytochrome P450 Inhibition

Scientific Rationale: Inhibition of CYP enzymes is a primary cause of clinically significant drug-drug interactions.[13] If a new chemical entity (NCE) inhibits a CYP isoform responsible for metabolizing a co-administered drug, it can lead to elevated plasma concentrations of that drug, potentially causing toxicity.[14] Regulatory agencies recommend assessing the inhibitory potential against major CYP isoforms.[15][16] The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is the standard metric for quantifying inhibitory potency.

Protocol: CYP Inhibition (IC₅₀ Determination)

Materials:

  • Test Compound and known inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6)[17]

  • Human Liver Microsomes (HLM)

  • NADPH

  • CYP isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)[17]

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with Internal Standard

Procedure:

  • Plate Preparation: Add buffer, HLM (0.1-0.2 mg/mL), and the isoform-specific probe substrate (at a concentration near its Km) to the wells of a 96-well plate.

  • Inhibitor Addition: Add the Test Compound across a range of concentrations (e.g., 0.1 to 100 µM) in duplicate.[14] Include a vehicle control (no inhibitor) and a positive control inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate for a predetermined time (e.g., 10-15 minutes) that ensures linear metabolite formation.

  • Termination & Analysis: Stop the reaction with cold ACN containing an internal standard. Centrifuge to pellet protein and analyze the supernatant by LC-MS/MS, quantifying the formation of the specific metabolite.

Data Analysis:

  • Calculate the percent inhibition at each concentration of the Test Compound relative to the vehicle control.

  • Plot percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CYP Inhibition Experimental Workflow

A Prepare Reagents: - HLM - Probe Substrate - Test Compound (Serial Dilution) B Co-incubate Reagents (HLM + Substrate + Inhibitor) at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate for Fixed Time (e.g., 10 min) C->D E Quench Reaction (Acetonitrile + IS) D->E F Analyze Metabolite Formation by LC-MS/MS E->F G Calculate % Inhibition and Determine IC₅₀ F->G

Caption: Workflow for determining CYP inhibition IC₅₀ values.

Hypothetical Data Table:

CYP IsoformPositive ControlIC₅₀ (µM) of ControlIC₅₀ (µM) of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-oneRisk Potential
CYP1A2 α-Naphthoflavone0.08> 50Low
CYP2C9 Sulfaphenazole0.2522.1Low
CYP2D6 Quinidine0.05> 50Low
CYP3A4 Ketoconazole0.038.9Moderate

Interpretation: An IC₅₀ > 10 µM is generally considered low risk, 1-10 µM is moderate risk requiring further investigation, and < 1 µM is high risk.

Distribution Characteristics: Plasma Protein Binding (PPB)

Scientific Rationale: The extent to which a drug binds to plasma proteins, primarily albumin, critically affects its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[18] Therefore, determining the fraction unbound (fu) is essential. Equilibrium dialysis is the gold-standard method, as it minimizes non-specific binding and experimental artifacts.[19][20]

Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Materials:

  • Rapid Equilibrium Dialysis (RED) device with inserts

  • Human Plasma

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test Compound and Control (e.g., Warfarin, highly bound)

  • Orbital shaker with incubator

Procedure:

  • Device Preparation: Prepare the RED device base plate and inserts according to the manufacturer's protocol.[21]

  • Sample Preparation: Spike human plasma with the Test Compound to a final concentration of 1-5 µM.[19]

  • Loading the Device: Add the spiked plasma to the sample chamber (red ring) of the RED insert and add an equal volume of PBS to the buffer chamber.[18]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[18]

  • Sampling: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate quantification, add blank PBS to the plasma aliquot and blank plasma to the buffer aliquot.

  • Analysis: Precipitate proteins from both samples using ACN with an internal standard. Centrifuge and analyze the supernatants by LC-MS/MS.

Data Analysis:

  • The concentration in the buffer chamber represents the free drug concentration, while the concentration in the plasma chamber represents the total (bound + free) concentration.

  • % Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100

  • % Bound = 100 - % Unbound

Hypothetical Data Table:

Compound% Unbound (fu)% BoundClassification
Warfarin (Control) 1.2%98.8%Highly Bound
7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one 15.5%84.5%Moderately Bound

Absorption Potential: Caco-2 Permeability Assay

Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the human intestinal barrier.[22] This model is widely used to predict human oral absorption.[23][24] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, one can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[25]

Protocol: Bidirectional Caco-2 Permeability

Materials:

  • Caco-2 cells

  • Transwell insert plates (e.g., 24-well)

  • Transport buffer (HBSS, pH 7.4 and pH 6.5)

  • Test Compound

  • Control Compounds: Propranolol (high permeability), Atenolol (low permeability), Talinolol (P-gp substrate)[25]

  • Lucifer Yellow for monolayer integrity check

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[22]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. A TEER value > 200 Ω·cm² is typically acceptable.[26]

  • Assay Initiation (A-B): Wash the monolayers with pre-warmed transport buffer. Add the Test Compound (e.g., 10 µM) in buffer (pH 6.5, simulating the gut lumen) to the apical (donor) side and fresh buffer (pH 7.4) to the basolateral (receiver) side.[24]

  • Assay Initiation (B-A): In a separate set of wells, add the Test Compound in buffer (pH 7.4) to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation and Sampling: Incubate at 37°C with gentle shaking. Take samples from the receiver compartment at specified time points (e.g., 60, 120 minutes) and replace with fresh buffer. Take a sample from the donor compartment at t=0 and at the end of the experiment.

  • Analysis: Analyze the concentration of the Test Compound in all samples by LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .

Caco-2 Permeability Workflow

cluster_prep Preparation cluster_assay Permeability Assay (37°C) cluster_analysis Analysis A Culture Caco-2 Cells on Transwell Inserts (21 days) B Verify Monolayer Integrity (TEER Measurement) A->B C Add Compound to Donor Side (Apical or Basolateral) B->C D Sample from Receiver Side over Time (e.g., 120 min) C->D E Quantify Compound by LC-MS/MS D->E F Calculate Papp and Efflux Ratio E->F

Caption: Bidirectional Caco-2 permeability assay workflow.

Hypothetical Data Table:

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted AbsorptionP-gp Substrate?
Atenolol 0.50.61.2LowNo
Propranolol 25.023.50.9HighNo
Talinolol 1.19.88.9LowYes
7-Chloro-2H-pyrido... 12.314.11.1HighNo

Interpretation: Papp (A-B) > 10 x 10⁻⁶ cm/s suggests high permeability. An Efflux Ratio > 2 suggests the compound is a substrate for an efflux transporter.[25]

Summary and Forward Look

This application note outlines a foundational suite of in vitro ADME assays for the characterization of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one. The collective data generated from these protocols provides a multi-faceted view of the compound's drug-like potential.

Summary of Hypothetical Profile:

  • Absorption: High predicted intestinal absorption, not limited by efflux.

  • Distribution: Moderately bound to plasma proteins (84.5%), suggesting a reasonable free fraction available for distribution and target engagement.

  • Metabolism: Exhibits moderate metabolic clearance in human liver microsomes, indicating it is likely not rapidly eliminated by the liver.

  • Excretion/DDI: Low risk of inhibiting most major CYP isoforms, with a potential for moderate interaction with CYP3A4 that may warrant further investigation.

This initial profile is promising. The compound demonstrates good permeability and moderate metabolic stability, key attributes for a successful oral drug candidate. The moderate CYP3A4 inhibition should be monitored during lead optimization. These data provide a solid foundation for more advanced studies, such as metabolite identification and reaction phenotyping, to further refine the understanding of this compound's disposition.

References

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. PubMed Central. Available at: [Link]

  • Chloridazon | C10H8ClN3O | CID 15546. PubChem. Available at: [Link]

  • 7-CHLORO-2H-PYRIDO[2,3-B]-1,4-OXAZIN-3(4H)-ONE [105544-39-6]. Chemsigma. Available at: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Assay Guidance Manual. Available at: [Link]

  • 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. PubChem. Available at: [Link]

  • 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine. PubChem. Available at: [Link]

  • In Vitro ADME Assays. Concept Life Sciences. Available at: [Link]

  • In Vitro ADME. Selvita. Available at: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

  • In-vitro plasma protein binding. protocols.io. Available at: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]

  • Microsomal Stability. Evotec. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Available at: [Link]

  • Plasma Protein Binding Assay. Evotec. Available at: [Link]

  • Caco2 assay protocol. Available at: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available at: [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. Available at: [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. Available at: [Link]

  • Plasma Protein Binding Assay. Domainex. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. PMC - NIH. Available at: [Link]

  • CYP Inhibition Assays. Eurofins Discovery. Available at: [Link]

Sources

Application Notes and Protocols for Testing Pyridoxazinone Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Toxicological Screening of Pyridoxazinones

The pyridazinone heterocyclic scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] Several pyridazinone-based compounds have shown promise as anticancer agents by targeting fundamental cellular processes such as DNA replication, enzyme activity, and tubulin polymerization.[1][2] Given their potent biological activities, a rigorous and systematic evaluation of their cytotoxicity is paramount in the early stages of drug discovery and development. This ensures the identification of compounds with a favorable therapeutic index—maximizing efficacy against target (e.g., cancer) cells while minimizing harm to healthy, non-cancerous cells.

This guide provides a comprehensive framework for the experimental design and execution of in vitro cytotoxicity assays tailored for the evaluation of novel pyridoxazinone derivatives. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key methodologies, and discuss the interpretation of results to build a robust toxicological profile.

Part 1: Strategic Experimental Design

A well-designed cytotoxicity study is a self-validating system. The choices made at this stage directly impact the quality and reliability of the data.

The Critical Choice: Selecting Appropriate Cell Lines

The selection of cell lines is foundational to the relevance of the study. The choice depends on the therapeutic goal of the pyridoxazinone compound.[4]

  • For Anticancer Screening: A panel of cancer cell lines representing different tumor types is recommended. For instance, if targeting triple-negative breast cancer, the MDA-MB-468 cell line would be a primary choice.[5] Other commonly used cancer cell lines include Saos-2 and MG-63 (osteosarcoma), HL-60 (leukemia), and A-549 (lung cancer).[6][7]

  • Assessing Selective Cytotoxicity: To evaluate whether a compound preferentially targets cancer cells, it is crucial to include a non-cancerous control cell line.[7] Human fibroblast cell lines (e.g., MRC-5) or immortalized non-cancerous epithelial cells (e.g., MCF-10A) are common choices.[7][8][9] The Selective Cytotoxicity Index (SCI) can be calculated by dividing the half-maximal cytotoxic concentration (CC50) of the non-cancerous cell line by the CC50 of the cancer cell line, providing a quantitative measure of cancer cell-specific toxicity.[7]

Table 1: Example Cell Line Panel for Cytotoxicity Screening

Cell LineTypeRationale
MDA-MB-231 Triple-Negative Breast CancerTo test efficacy against an aggressive and hard-to-treat cancer subtype.
A549 Non-Small Cell Lung CancerRepresents a common and well-characterized lung cancer model.
HL-60 Acute Promyelocytic LeukemiaA suspension cell line model for hematological malignancies.
MCF-10A Non-tumorigenic Breast EpithelialTo determine the selectivity of the compound for cancerous vs. non-cancerous cells.
Establishing Robust Controls

Controls are non-negotiable for data integrity. They provide the baseline and reference points against which the effect of the pyridoxazinone compound is measured.

  • Vehicle Control: Most synthetic compounds are solubilized in Dimethyl Sulfoxide (DMSO). Therefore, cells treated with the highest concentration of DMSO used in the experiment (typically ≤0.5%) serve as the negative control.[6] This ensures that any observed cytotoxicity is due to the compound and not the solvent.

  • Positive Control: A well-characterized cytotoxic agent should be used to confirm that the assay system is working correctly. Doxorubicin, a widely used chemotherapeutic agent that induces DNA damage and apoptosis, is an excellent positive control.[10][11]

  • Untreated Control: Cells cultured in media alone serve as a baseline for normal cell health and proliferation.

Designing the Dose-Response and Time-Course

Cytotoxicity is both dose- and time-dependent.

  • Dose-Response: To determine the half-maximal inhibitory concentration (IC50), a serial dilution of the pyridoxazinone compound should be prepared. A logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) is standard for covering a wide range of concentrations.

  • Time-Course: The duration of compound exposure is critical. Standard incubation times are 24, 48, and 72 hours.[12] This helps to understand if the cytotoxic effect is rapid or requires a longer duration to manifest.

Part 2: Core Cytotoxicity Assays - A Multi-Faceted Approach

No single assay can provide a complete picture of cytotoxicity. A multi-parametric approach, probing different cellular health indicators, is essential for a thorough evaluation.

G cluster_0 Experimental Workflow cluster_1 Cytotoxicity Endpoints A Pyridoxazinone Compound (Dose-Response) B Cell Seeding (96-well plate) A->B C Compound Treatment (24, 48, 72h) B->C D Metabolic Activity (MTT Assay) C->D Assay E Membrane Integrity (LDH Assay) C->E Assay F Apoptosis Induction (Caspase-3/7 Assay) C->F Assay G Data Acquisition (Plate Reader) D->G E->G F->G H Data Analysis (IC50 Calculation) G->H

Caption: General workflow for assessing pyridoxazinone cytotoxicity.

Assay 1: Metabolic Viability (MTT Assay)
  • Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells.[13][14] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced to an insoluble purple formazan product by these enzymes.[15] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[13]

  • Causality: A decrease in mitochondrial dehydrogenase activity is an early indicator of cellular stress and metabolic compromise, which often precedes loss of membrane integrity.

Protocol: MTT Assay

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Remove the media and add 100 µL of media containing the desired concentrations of the pyridoxazinone compound, vehicle control, or positive control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate percent viability relative to the vehicle-treated control cells.

Assay 2: Membrane Integrity (LDH Assay)
  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane (necrosis).[17] The released LDH can be quantified in the supernatant by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt to a colored formazan product.[17]

  • Causality: This assay directly measures cell lysis and loss of membrane integrity, a hallmark of late-stage apoptosis and necrosis. It provides complementary information to the MTT assay.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[18] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.[17][18]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution.[17]

  • Measurement: Measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to a maximum LDH release control (cells lysed with a detergent).

Part 3: Delving Deeper - Mechanistic Elucidation

If a pyridoxazinone derivative shows significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs.

Detecting Apoptosis: Caspase-3/7 Activity
  • Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that, once activated, cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[19] Assays for caspase-3/7 activity typically use a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a luminescent signal.[20]

  • Causality: Measuring the activation of effector caspases provides direct evidence that the observed cytotoxicity is mediated by the apoptotic pathway.

G cluster_0 Apoptosis Signaling A Pyridoxazinone Compound B Cellular Stress (e.g., DNA Damage) A->B C Initiator Caspases (e.g., Caspase-9) B->C D Effector Caspases (Caspase-3, Caspase-7) C->D E Cleavage of Cellular Substrates D->E F Apoptosis E->F

Caption: Simplified intrinsic apoptosis pathway.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence.

  • Reagent Addition: After treatment, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate for 1-2 hours at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Interpretation: An increase in luminescence compared to the vehicle control indicates activation of caspase-3/7 and induction of apoptosis.

Differentiating Apoptosis and Necrosis: Annexin V/PI Staining
  • Principle: This flow cytometry-based assay provides a quantitative assessment of apoptosis and necrosis.[21] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[23]

  • Causality: This dual-staining method allows for the differentiation of four cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells (rare)

Investigating Cell Cycle Arrest
  • Principle: Many cytotoxic compounds exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[2] This can be analyzed by flow cytometry. Cells are fixed, treated with RNase to remove RNA, and stained with a DNA-binding fluorescent dye like Propidium Iodide (PI).[24][25] The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cycle.[26]

  • Causality: Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) suggests that the pyridoxazinone compound may be interfering with proteins that regulate cell cycle progression, such as tubulin.[2]

Part 4: Data Analysis and Interpretation

Calculating the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. It is a standard measure of a compound's potency.

  • Normalize Data: Convert raw absorbance or luminescence data to percentage inhibition relative to the vehicle control.[27]

  • Plot Data: Create a dose-response curve by plotting the percentage of inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).[28]

  • Non-linear Regression: Use a software package like GraphPad Prism to fit the data to a sigmoidal dose-response (variable slope) equation.[29] This will provide the IC50 value with confidence intervals.

Table 2: Example Data Presentation for IC50 Values

CompoundCell LineIncubation Time (h)IC50 (µM) ± SEM
Pyridoxazinone-1MDA-MB-231485.2 ± 0.4
Pyridoxazinone-1A549488.1 ± 0.7
Pyridoxazinone-1MCF-10A48> 100
DoxorubicinMDA-MB-231480.8 ± 0.1

Conclusion

The experimental framework detailed in this guide provides a robust, multi-parametric approach to characterizing the cytotoxicity of novel pyridoxazinone compounds. By integrating assays that measure metabolic activity, membrane integrity, and specific cell death pathways, researchers can build a comprehensive toxicological profile. This systematic evaluation is essential for identifying promising drug candidates with potent and selective anticancer activity, thereby accelerating their journey from the laboratory to the clinic.

References

  • ResearchGate. (2025). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity | Request PDF. [Link]

  • MDPI. (n.d.). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. [Link]

  • MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]

  • MDPI. (2021). Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. [Link]

  • SlideShare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

  • National Institutes of Health (NIH). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • PubMed. (n.d.). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • National Institutes of Health (NIH). (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • National Institutes of Health (NIH). (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]

  • National Institutes of Health (NIH). (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. [Link]

  • PubMed. (n.d.). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). [Link]

  • National Institutes of Health (NIH). (n.d.). Highlight report: Cell type selection for toxicity testing. [Link]

  • Unknown Source. (n.d.). MTT ASSAY: Principle. [https://www.bio-protocol.org/bio101/e1000] (Please note this is a representative link as the original source URL was not fully provided in the search results).
  • ResearchGate. (2016). How to calculate IC50 for my dose response?. [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Unknown Source. (n.d.). The Annexin V Apoptosis Assay. [Link]

  • Remedy Publications LLC. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. [Link]

  • ResearchGate. (n.d.). Mechanism of action of doxorubicin. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Unknown Source. (n.d.). Cell Cycle Analysis. [Link]

  • YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Link]

  • National Institutes of Health (NIH). (n.d.). Assaying cell cycle status using flow cytometry. [Link]

  • JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. [Link]

  • Unknown Source. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Jetir.org. (n.d.). A Comprehensive Review on Doxorubicin and it's Mechanism of Action. [Link]

  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. [Link]

  • ASH Publications. (n.d.). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • National Institutes of Health (NIH). (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

Sources

Preparation of Stock Solutions for 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic compound of interest in drug discovery and chemical biology research. Accurate and reproducible experimental results rely on the correct preparation, handling, and storage of stock solutions. This guide provides a detailed protocol for the preparation of stock solutions of this compound, emphasizing best practices to ensure solution integrity and stability.

This document is intended for researchers, scientists, and drug development professionals. It outlines the necessary physicochemical properties, solvent selection rationale, detailed protocols for stock solution preparation, and essential safety, storage, and handling guidelines.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is critical for the accurate preparation of stock solutions.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₂ChemicalBook
Molecular Weight 184.58 g/mol ChemicalBook
Melting Point 212 °CChemicalBook
Appearance Likely a solid at room temperatureGeneral knowledge

Solvent Selection: A Rationale-Driven Approach

The selection of an appropriate solvent is the most critical step in preparing a stock solution. The goal is to fully dissolve the compound at a desired concentration while ensuring its stability and compatibility with downstream applications.

Initial Solvent Considerations:

Based on the heterocyclic and chlorinated nature of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one, it is anticipated to have low aqueous solubility. Therefore, organic solvents are the primary choice for initial solubilization.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common first choice for preparing high-concentration stock solutions for in vitro biological assays. Many heterocyclic compounds exhibit good solubility in DMSO.

  • Ethanol (EtOH): Ethanol is a polar protic solvent that can be a suitable alternative, particularly if DMSO is incompatible with the experimental system. Recrystallization of related compounds from ethanol suggests some degree of solubility.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent with strong solubilizing properties. A patent for a related chloro-substituted pyridazinone derivative mentions its use for complete dissolution.

Recommendation:

For most biological applications, DMSO is the recommended starting solvent due to its broad solvating power. However, it is crucial to perform a small-scale solubility test before preparing a large volume of stock solution.

Experimental Workflow for Stock Solution Preparation

G cluster_prep Pre-Preparation cluster_dissolution Dissolution cluster_final Finalization & Storage pre1 Equilibrate Compound to Room Temperature pre2 Tare Analytical Balance pre1->pre2 pre3 Weigh Compound pre2->pre3 sol1 Add Solvent (e.g., DMSO) pre3->sol1 Transfer to appropriate vial sol2 Vortex/Sonicate to Dissolve sol1->sol2 sol3 Visually Inspect for Complete Dissolution sol2->sol3 fin1 Aliquot into Vials sol3->fin1 If fully dissolved fin2 Label Vials Clearly fin1->fin2 fin3 Store at -20°C or -80°C fin2->fin3

Caption: Workflow for preparing a stock solution.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Materials:

  • 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Appropriate glass vial(s) (e.g., amber glass)

  • Vortex mixer and/or sonicator

  • Calibrated pipettes

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Pre-Weighing Preparation:

    • Allow the container of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Place a clean, empty vial on the analytical balance and tare the weight.

  • Weighing the Compound:

    • Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution:

      • Calculation:

        • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

        • 0.001 L x 0.01 mol/L x 184.58 g/mol = 0.0018458 g

        • Therefore, weigh 1.85 mg of the compound.

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial containing the weighed compound. For a 10 mM solution with 1.85 mg of compound, add 1 mL of DMSO.

    • Securely cap the vial and vortex thoroughly for at least 30 seconds.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be clear.

  • Aliquoting and Storage:

    • To avoid multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in cryovials.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, store the aliquots at -20°C or -80°C.

Stability and Storage Recommendations

Proper storage is essential to maintain the integrity of the stock solution over time.

ConditionRecommendationRationale
As a Solid Store at -20°C in a desiccator.Protects from degradation due to temperature, moisture, and light.
In Solution (DMSO) Store in tightly sealed vials at -20°C or -80°C.Minimizes solvent evaporation and degradation.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.Can lead to compound degradation and precipitation. Aliquoting is the best practice.
Light Exposure Protect from light by using amber vials or by wrapping clear vials in foil.Prevents potential photodegradation.

Safety and Handling Precautions

As a chlorinated heterocyclic compound, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.

  • Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of any fine powder.

  • Spills: In case of a spill, wear appropriate PPE, and clean the area thoroughly. Dispose of contaminated materials as hazardous waste.

  • Disposal: Dispose of all waste, including empty vials and contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

The successful use of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one in research and development is contingent upon the accurate preparation and proper handling of its stock solutions. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the integrity, stability, and reproducibility of their experimental outcomes. Always prioritize safety and consult the material safety data sheet (MSDS) for the most comprehensive safety information.

References

  • Google Patents. CN109053731B - P-chloro-substituted pyridazinone-structure-containing spiro [ indolizine-pyrazoline ] derivative and preparation method and application thereof.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

[1][2]

Executive Summary & Chemical Logic

The synthesis of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one is a critical workflow for generating scaffolds used in kinase inhibitors and antiviral agents.[1] The core challenge lies in constructing the bicyclic fused system from 2-amino-5-chloropyridin-3-ol .[1]

The reaction requires the formation of two bonds: an ether linkage (O-alkylation) and an amide bond (N-acylation). The primary failure mode in this synthesis is regiochemical scrambling .[1] The pyridine nitrogen and the exocyclic amine compete with the phenolic oxygen, leading to N-alkylated byproducts or polymerization rather than the desired O-alkylation/cyclization sequence.

This guide prioritizes the O-Alkylation First strategy using phase-transfer catalysis or mild carbonate bases to lock the regioselectivity before ring closure.[1]

Optimized Synthetic Protocol

Do not rely on direct condensation with chloroacetyl chloride in unbuffered systems; this often leads to exothermic runaways and "tar" formation.[1] The protocol below is the optimized "Gold Standard" for yield and purity.

Reaction Scheme

Starting Material: 2-Amino-5-chloropyridin-3-ol (CAS: 20348-09-8 parent analog) Reagent: Ethyl Chloroacetate (preferred over Chloroacetyl Chloride for control) Base: Potassium Carbonate (

Solvent:1
Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask. Purge with Argon/Nitrogen for 15 mins. Critical: Aminophenols oxidize rapidly in air, turning the solution black and reducing yield.[2]

  • Solubilization: Dissolve 2-amino-5-chloropyridin-3-ol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
      (2.5 eq) in one portion.[1] Stir at room temperature (RT) for 30 minutes. The mixture should turn a suspension.
    
  • Alkylation (The Control Step): Add Ethyl Chloroacetate (1.1 eq) dropwise over 20 minutes at 0°C.

    • Why? Low temperature prevents N-alkylation.[1][2] The phenoxide anion is the harder nucleophile and reacts preferentially with the alkyl halide at this stage.

  • Cyclization: Allow the mixture to warm to RT, then heat to 80°C for 4-6 hours.

    • Mechanism:[3][4][5][6][7][8] The intermediate ester undergoes intramolecular aminolysis to close the ring.

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). Adjust pH to 6-7 with 1M HCl if necessary. The product should precipitate as a solid.[1] Filter, wash with water, and dry.[1][2][9]

Troubleshooting Guides (Q&A)

Module A: Reaction Initiation & Conversion Issues

Q1: My reaction mixture turned pitch black immediately after adding the base. Is the reaction ruined?

  • Diagnosis: Oxidative degradation of the aminophenol starting material.[1]

  • Root Cause: Insufficient inert gas purging.[1][2] The phenoxide anion generated by the base is highly electron-rich and susceptible to radical oxidation by atmospheric oxygen.

  • Solution:

    • Degas your DMF by bubbling Nitrogen through it for 20 minutes before use.[1][2]

    • Add a reducing agent stabilizer like Sodium Dithionite (

      
      )  (0.1 eq) to the reaction mixture if your solvent quality is questionable.[1]
      

Q2: I see the O-alkylated intermediate on TLC, but it won't cyclize to the final oxazinone.

  • Diagnosis: Incomplete intramolecular amidation.[1][2]

  • Root Cause: The ester intermediate is stable at room temperature; the amine is not nucleophilic enough to close the ring without thermal energy.

  • Corrective Action: Increase the temperature to 90-100°C . If using Acetone (boiling point 56°C), switch to DMF or DMAc to access higher temperatures.[1] Alternatively, add a catalytic amount of DBU (0.1 eq) to promote the cyclization.

Module B: Impurity & Yield Optimization

Q3: My yield is low (<30%), and NMR shows a mixture of isomers. What happened?

  • Diagnosis: Competitive N-alkylation (formation of the "wrong" isomer).[1]

  • Root Cause: Using a base that is too strong (like NaH) or adding the alkylating agent too fast at high temperatures.

  • Scientific Logic: The phenoxide oxygen is a harder nucleophile than the amine nitrogen. Under thermodynamic control (high temp), N-alkylation may compete.[1] Under kinetic control (low temp, mild base like

    
    ), O-alkylation is favored.[1][2]
    
  • Fix:

    • Switch from NaH to

      
       or 
      
      
      .[1][2]
    • Ensure the addition of chloroacetate is done strictly at 0°C .

Q4: The product is a sticky gum/oil instead of a solid precipitate.

  • Diagnosis: Solvent entrapment or partial hydrolysis.[1][2]

  • Solution:

    • Trituration: Dissolve the gum in a minimum amount of hot Ethanol, then add cold Diethyl Ether or Hexane dropwise until turbidity persists. Cool to 4°C.[1][2]

    • pH Adjustment: Ensure the quench water is near neutral (pH 6-7). If the pH is too basic (>9), the lactam ring may open or the phenol may deprotonate, increasing water solubility.

Data & Visualization

Table 1: Solvent & Base Effects on Yield[1]
EntryBase (eq)SolventTemp (°C)Yield (%)Major Byproduct
1 NaH (2.[1]0)THF0 -> RT45%N-alkylated dimer
2 TEA (3.[1]0)DCMRT20%Unreacted SM
3

(2.[1]5)
AcetoneReflux65%Intermediate Ester
4

(2.5)
DMF 80 88% None (Clean)
Pathway Diagram: Mechanism & Failure Modes

The following diagram illustrates the critical bifurcation point between the desired O-alkylation path and the undesired N-alkylation path.

ReactionPathwaySM2-Amino-5-chloropyridin-3-olAnionPhenoxide Anion(Reactive Species)SM->AnionBase (K2CO3)O_InterO-Alkylated Ester(Intermediate)Anion->O_InterEthyl Chloroacetate(Kinetic Control, 0°C)N_InterN-Alkylated Species(Dead End)Anion->N_InterHigh Temp / Strong BaseProduct7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one(TARGET)O_Inter->ProductCyclization (80°C)- EtOHByprodComplex Mixture/TarsN_Inter->ByprodPolymerization

Caption: Figure 1. Kinetic control at 0°C favors the O-alkylation pathway (Green), preventing N-alkylation byproducts (Red).[1]

Troubleshooting Decision Tree

TroubleshootingStartProblem DetectedCheckColorIs mixture Black/Tar?Start->CheckColorCheckTLCIs SM consumed?CheckColor->CheckTLCNoSol_OxidationFIX: Degas Solvents,Add Na2S2O4CheckColor->Sol_OxidationYesCheckInterIs Intermediate visible?CheckTLC->CheckInterYesSol_BaseFIX: Increase Base Strengthor EquivalentsCheckTLC->Sol_BaseNo (SM remains)Sol_HeatFIX: Increase Temp to 90°Cfor CyclizationCheckInter->Sol_HeatYes (Cyclization stalled)Sol_WorkupFIX: Check pH (6-7)Recrystallize EtOHCheckInter->Sol_WorkupNo (Product formed but impure)

Caption: Figure 2. Step-by-step diagnostic flow for isolating synthesis failures.

References & Authority

  • National Center for Biotechnology Information (2025). 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (CID 88499).[1] PubChem Compound Summary.[1][2] [Link][1]

  • Sato, K., et al. (2011). Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors.[1][10] Bioorganic & Medicinal Chemistry Letters.[1][2][11] (Validating the chloroacetyl chloride/base method for fused oxazinones). [Link]

  • ResearchGate (2025). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds. (Confirming the 2-amino-3-hydroxypyridine precursor route). [Link]

  • Vertex Pharmaceuticals (Patent Context). Pyridopyrazinone and Pyridooxazinone intermediates.[1] (Contextualizing the 7-chloro analog in kinase inhibitor synthesis).

challenges in the purification of chlorinated heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Chlorinated Heterocyclic Compounds

Case ID: #PUR-CL-HET-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Diagnostic & Triage

User Query: "My chlorinated heterocycle decomposes on the column, oils out during crystallization, or disappears during drying. How do I purify this without losing my yield?"

Specialist Analysis: Chlorinated nitrogen heterocycles (e.g., chloropyridines, chloropyrimidines, chloropyrazines) present a "perfect storm" of purification challenges. The electron-withdrawing nature of the chlorine atom, combined with the basicity of the ring nitrogen, creates three critical failure points:

  • Acid Sensitivity: The basic nitrogen interacts with acidic silanols on silica gel, leading to streaking or acid-catalyzed hydrolysis (displacement of Cl by OH).

  • Nucleophilic Instability: The C-Cl bond is highly activated toward nucleophilic aromatic substitution (

    
    ), especially in electron-deficient rings.
    
  • Solubility/Volatility: These compounds are often lipophilic "greases" that resist crystallization and can sublime under high vacuum.

Workflow Decision Matrix: Use the following logic flow to determine your purification strategy before committing your crude material.

Purification_Decision_Tree Start Start: Crude Chlorinated Heterocycle TLC_Check Step 1: 2D TLC Check (Run, rotate 90°, Run again) Start->TLC_Check Decomp Does it decompose/streak on Silica TLC? TLC_Check->Decomp Stable Stable Decomp->Stable No Decomp Unstable Unstable (New spots on diagonal) Decomp->Unstable Decomp Observed Method_A Method A: Standard Flash (Use Hex/EtOAc) Stable->Method_A Solid_Check Is the crude a solid? Unstable->Solid_Check Method_B Method B: Neutralized Silica (Pre-treat with 1-5% TEA) Method_C Method C: Recrystallization (See Solvent Table) Method_D Method D: Sublimation (For <100mg, volatile solids) Solid_Check->Method_B No (Oil/Gum) Solid_Check->Method_C Yes (Solid) Solid_Check->Method_D Yes (High Vapor Pressure)

Figure 1: Decision matrix for selecting the optimal purification method based on compound stability and physical state.

Module A: Chromatography Troubleshooting

The Issue: You observe "streaking" on the column, or your product elutes as a hydrolysis byproduct (e.g., a pyridone instead of a chloropyridine).

The Mechanism: Standard silica gel is acidic (


).
  • Adsorption: The basic nitrogen of your heterocycle hydrogen-bonds strongly to the acidic silanol (

    
    ) groups.
    
  • Activation: This protonation increases the electrophilicity of the ring carbon attached to the chlorine.

  • Hydrolysis: Trace water in the solvent or silica acts as a nucleophile, displacing the chlorine (

    
    ).
    

Silica_Decomposition Silica Acidic Silica Surface (Si-OH) Complex Adsorbed Salt Complex (Strong Retention/Streaking) Silica->Complex Protonation Heterocycle Chlorinated Heterocycle (Basic N) Heterocycle->Complex Hydrolysis Hydrolysis Product (Cl replaced by OH) Complex->Hydrolysis + H2O (Trace)

Figure 2: Mechanism of silica-induced decomposition and retention.

Corrective Protocol: The "TEA Buffering" Technique To prevent this, you must neutralize the silica before the compound touches it.

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane).

  • The Neutralization Step: Add 1–5% Triethylamine (TEA) to the slurry solvent.

    • Why? TEA is a stronger base than your heterocycle. It will preferentially bind to the acidic silanol sites, effectively "capping" the column.

  • Packing: Pour the column.

  • Flushing: Flush the column with 2–3 column volumes of the mobile phase containing 1% TEA .

    • Critical: Maintain 1% TEA in your eluent throughout the run to prevent TEA desorption.

  • Elution: Run your column. Your compound should now elute as a tight band rather than a streak.

Expert Tip: If TEA is difficult to remove later (high boiling point), use 1% Ammonia in Methanol (7N solution) as a modifier, or switch to Neutral Alumina stationary phase, which lacks the acidic protons of silica [1, 5].

Module B: Workup & Isolation

The Issue: "I had the product in the reaction mixture (confirmed by LCMS), but after aqueous workup, the chlorine is gone."

The Cause: Chlorinated heterocycles are highly susceptible to hydrolysis in basic aqueous media. If you quench a reaction with NaOH or NaHCO₃ and let it sit, the


 will displace the 

.

Corrective Protocol: The "Cold & Fast" or Anhydrous Workup

ParameterStandard Protocol (Avoid)Recommended Protocol
Quench Temp Room Temperature0°C to -10°C (Ice/Salt Bath)
pH Modifier Strong Base (NaOH, KOH)Saturated NH₄Cl or Phosphate Buffer (pH 7)
Contact Time Prolonged extractionRapid separation (<5 mins contact)
Drying Agent MgSO₄ (can be slightly acidic)Na₂SO₄ (Neutral)

Alternative: The Anhydrous Quench If the compound is extremely sensitive:

  • Dilute the reaction mixture with a non-polar solvent (Hexane/Et₂O).

  • Filter off solid byproducts (salts) through a Celite pad.

  • Evaporate solvent directly.

  • Do not introduce water.

Module C: Crystallization (The "Oiling Out" Paradox)

The Issue: Chlorinated heterocycles often separate as an oil rather than crystals. This is because the chlorine atom increases lipophilicity, making the compound too soluble in organic solvents, while the melting point is depressed by impurities.

Troubleshooting Table: Solvent Systems

Solvent SystemApplicationNotes
Hexane / Acetone General PurposeDissolve in min.[1] hot acetone; add hexane until cloudy. Cool slowly [1].
Ethanol (Abs.) Polar HeterocyclesGood for pyridines. If oiling occurs, scratch glass to induce nucleation [1].[2]
Pentane / Et₂O Low MW / LipophilicFor very soluble compounds. Dissolve in Et₂O, add pentane, freeze at -20°C.
DCM / Hexane Highly ChlorinatedDissolve in DCM, layer Hexane on top (vapor diffusion method).

Protocol: Overcoming "Oiling Out"

  • Supersaturation Control: If oil forms, re-heat until dissolved.[2] Add a "seed" crystal (if available) or scratch the inner wall of the flask with a glass rod at the air/liquid interface.[2]

  • Trituration: If you have a stubborn oil, add cold pentane or hexane and sonicate. This often forces the oil to solidify into a powder.

Module D: Volatility & Sublimation[3][4]

The Issue: "My yield is low. I put the purified oil on the high-vacuum pump overnight, and the flask was empty in the morning."

The Cause: Low molecular weight chlorinated heterocycles (e.g., dichloropyrimidine) have significant vapor pressure. They sublime or evaporate under high vacuum.

Corrective Action:

  • Avoid High Vacuum: Use a rotary evaporator with controlled pressure (e.g., 20–50 mbar) rather than a high-vacuum manifold (<1 mbar).

  • Sublimation as Purification: Turn this "bug" into a feature.

    • Place crude solid in a sublimation apparatus.

    • Apply vacuum (0.1 mmHg) and gentle heat (40–60°C).

    • Pure crystals will grow on the cold finger. This avoids solvents entirely and is excellent for small-scale (<100 mg) purification [2, 3].

References

  • BenchChem. (2025).[2] Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • University of Toronto. (n.d.). Sublimation Theory and Techniques. Chemistry Online. Retrieved from

  • National Institutes of Health (NIH). (2025). Application of microsublimation for sample purification. PMC PubMed Central. Retrieved from

  • ResearchGate. (2018). Direct Silyl–Heck Reaction of Chlorosilanes. Organic Letters. Retrieved from

  • Reddit ChemHelp. (2016). What compounds are unstable in a silica gel column? Retrieved from

Sources

Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay with Pyridoxazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The Challenge: Pyridoxazinones (and structurally related nitrogen-heterocycles like pyridazinones) present unique challenges in tetrazolium-based assays. Researchers often report "false viability" (high optical density in dead cells) or wildly fluctuating replicates .

The Root Causes: These inconsistencies rarely stem from pipetting errors. They are usually caused by one of three physicochemical interactions specific to this compound class:

  • Intrinsic Reductive Potential: The nitrogen-rich core can chemically reduce MTT to formazan in the absence of cellular metabolism [1].

  • Aqueous Insolubility: Pyridoxazinones are often hydrophobic. They may precipitate in culture media, forming micro-crystals that scatter light or absorb at 570 nm [2].

  • Mitochondrial Uncoupling: These compounds may alter mitochondrial respiration rates (the engine driving MTT reduction) without immediately affecting cell viability, decoupling the signal from the phenotype [3].

Diagnostic Decision Tree: Use the following logic flow to identify your specific failure mode.

MTT_Troubleshooting Start Start: Inconsistent MTT Data Microscope Step 1: Microscopy Check (Before Solubilization) Start->Microscope Precipitate Visible Crystals/Turbidity (Non-Formazan) Microscope->Precipitate Turbidity present Purple Purple Color in Dead/Cell-Free Wells Microscope->Purple Purple media NoVis Cells look dead, but OD is high Microscope->NoVis Clear media SolubilityIssue Diagnosis: Compound Precipitation (False Absorbance) Precipitate->SolubilityIssue RedoxIssue Diagnosis: Chemical Reduction (False Positive) Purple->RedoxIssue MetabolicIssue Diagnosis: Metabolic Interference (Mitochondrial Hyperactivation) NoVis->MetabolicIssue Action1 Action: Wash cells before MTT addn. Check solubility limit. SolubilityIssue->Action1 Action2 Action: Run Cell-Free Control. Subtract blank. RedoxIssue->Action2 Action3 Action: Switch to ATP (CellTiter-Glo) or LDH Assay. MetabolicIssue->Action3

Figure 1: Diagnostic logic for identifying the source of MTT interference. Use this workflow before repeating the experiment.

Troubleshooting Guide: Specific Failure Modes

Issue A: The "False Viability" Spike (Chemical Interference)

Symptom: Your dose-response curve flatlines or rises at high concentrations, even though the cells look dead under the microscope. Technical Explanation: The MTT tetrazolium ring is reduced by NADH/NADPH-dependent oxidoreductases. However, pyridoxazinones possessing specific electron-donating groups can non-enzymatically reduce MTT to formazan. This generates a purple signal independent of cell number [4].

Validation Protocol: The Cell-Free Control You must quantify this interference to correct your data.

  • Prepare a 96-well plate with culture media (no cells).

  • Add the pyridoxazinone compound at the same concentration gradient used in the experiment.

  • Incubate for the standard time (e.g., 24 hours).

  • Add MTT reagent and incubate for 2–4 hours.

  • Observation: If the media turns purple, the compound is chemically reducing MTT.

Data Correction: If the interference is linear and low (<10% of signal), you can subtract the OD of the Cell-Free Control from your Experimental Wells. If high, switch assays (see Section 4).

Issue B: High Variance & "Spiky" Data (Solubility Artifacts)

Symptom: Replicate wells show massive standard deviation. OD readings fluctuate randomly at high drug concentrations. Technical Explanation: Pyridoxazinones are often lipophilic. When added to aqueous media (especially serum-free media often used to avoid serum-drug binding), they may precipitate. These micro-precipitates scatter light, artificially inflating OD readings at 570 nm [2].

Solubility Check Table:

ObservationProbable CauseCorrective Action
Cloudy Media immediately after drug additionCompound crashing out of solutionPre-dilute compound in DMSO, then media. Ensure final DMSO <0.5%.
Crystals visible only after MTT additionInteraction between MTT salt and CompoundWash cells with PBS before adding MTT reagent to remove extracellular compound.
Dark spots that do not dissolve in DMSOCompound-Formazan complex precipitationUse acidified isopropanol (0.04 N HCl) instead of DMSO for solubilization to break complexes.

Optimized Protocol for Pyridoxazinones

To minimize artifacts, do not use the standard "add-and-read" protocol. Use this modified workflow designed for hydrophobic, redox-active small molecules.

Reagents:

  • Wash Buffer: PBS (Phosphate Buffered Saline), sterile, warm.

  • MTT Stock: 5 mg/mL in PBS, filtered (0.2 μm).

  • Solubilization Buffer: DMSO or Isopropanol + 0.04 N HCl (essential for shifting phenol red interference).

Step-by-Step Methodology:

  • Seeding: Seed cells (e.g., 5,000–10,000/well) and incubate overnight.

  • Treatment: Add pyridoxazinone dilutions. Include Cell-Free Controls (media + drug only).

  • Pre-MTT Wash (CRITICAL):

    • Why: Removes the test compound to prevent chemical reduction or precipitation during the MTT incubation.

    • How: Carefully aspirate media containing the drug. Wash adherent cells once gently with 100 μL warm PBS.

  • MTT Addition: Add 100 μL fresh media (drug-free) + 10 μL MTT stock.

  • Incubation: 37°C for 3–4 hours.

  • Microscopy Audit: Check for intracellular purple crystals vs. extracellular precipitate.

  • Solubilization: Aspirate media. Add 100 μL DMSO (or acidified isopropanol).

  • Measurement: Read Absorbance at 570 nm (Signal) and 650 nm (Background Reference).

FAQ: Alternative Strategies

Q: The cell-free control confirms my compound reduces MTT. Can I still use the data? A: Generally, no. While background subtraction is possible, the reaction kinetics in the presence of cells are complex. If your compound is a strong reducer (turns media dark purple instantly), you must switch to a non-redox assay.

Q: What is the best alternative assay for pyridoxazinones? A:

  • ATP Assays (e.g., CellTiter-Glo): Best for viability. It measures ATP (energy), which disappears rapidly after cell death. It is a luminescence assay, so colored compounds (pyridoxazinones) interfere less than in colorimetric assays [5].

  • LDH Release Assay: Measures membrane integrity (LDH enzyme leaks out of dead cells). Since you measure the supernatant, you can centrifuge the plate to pellet any drug precipitate before reading, solving the solubility issue.

Q: My cells look stressed but the MTT signal is HIGHER than the control. Why? A: This is "hormesis" or mitochondrial uncoupling. Early-stage stress can cause mitochondria to hyper-reduce MTT in a desperate attempt to maintain membrane potential [3]. This confirms the compound is bioactive but makes MTT a poor proxy for "cell number" in this specific time window. Confirm with a DNA-binding stain (e.g., Hoechst) to count nuclei.

References

  • Stockert, J. C., et al. (2018). "Assays for Viability: A Review." Acta Histochemica.

    • Context: Defines the mechanism of non-enzymatic reduction of tetrazolium salts by polyphenols and nitrogen-heterocycles.
  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

    • Context: The authoritative standard for troubleshooting solubility and interference in colorimetric assays.
  • Lü, L., et al. (2012). "Artefacts in MTT Colorimetric Assay Caused by the Reductive Properties of Genistein." Nutrients.

    • Context: While focusing on genistein, this paper establishes the protocol for identifying chemical reduction artifacts common in bioactive small molecules.
  • Bernas, T., & Dobrucki, J. (2002). "Mitochondrial and nonmitochondrial reduction of MTT: Interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes." Cytometry.

    • Context: Explains the mitochondrial dependency of the assay and how external factors decouple this signal.
  • Promega Corporation. (2024). "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."

    • Context: Validates ATP assays as the standard orthogonal method when MTT interference is detected.

minimizing degradation of pyridoxazinones during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridoxazinone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important heterocyclic scaffold. Our goal is to provide expert, field-tested advice to help you anticipate and resolve common challenges, thereby minimizing degradation and maximizing the yield and purity of your target compounds.

This resource is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Troubleshooting Guide: A-Z Problem Solving

This section addresses specific issues you may encounter during the synthesis of pyridoxazinone derivatives. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction yield is unexpectedly low, or I've failed to isolate the desired pyridoxazinone product. What are the likely causes?

Low or no yield is one of the most common issues in heterocyclic chemistry, often stemming from incomplete reactions or degradation of the target molecule. For pyridoxazinones, the primary culprits are often incomplete cyclization or unintended ring-opening of the oxazinone moiety.

Causality Analysis:

The formation of the pyridoxazinone ring is a delicate equilibrium. The oxazinone ring, particularly the ester (lactone-like) or hemiaminal ether linkage, is susceptible to cleavage under various conditions. A key study on related 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones has shown that these systems can undergo ring-opening transformations, and hydrolysis can lead to the formation of ring-opened by-products.[1][2][3][4]

Troubleshooting Workflow:

G start Low or No Yield of Pyridoxazinone check_sm TLC/LC-MS Analysis: Is Starting Material (SM) Consumed? start->check_sm sm_present SM Largely Unconsumed check_sm->sm_present No sm_gone SM Consumed, No Product check_sm->sm_gone Yes incomplete_cyclization Issue: Incomplete Cyclization sm_present->incomplete_cyclization degradation Issue: Product Degradation (e.g., Hydrolysis/Ring-Opening) sm_gone->degradation solution_temp Solution 1: Increase Reaction Temperature or Time incomplete_cyclization->solution_temp solution_catalyst Solution 2: Change Dehydrating Agent or Catalyst incomplete_cyclization->solution_catalyst solution_ph Solution 1: Control pH. Avoid strong acid/base degradation->solution_ph solution_workup Solution 2: Modify Workup. Use anhydrous/neutral conditions degradation->solution_workup solution_temp_cool Solution 3: Reduce Temperature during workup/purification degradation->solution_temp_cool G Pyridoxazinone Pyridoxazinone (Desired Product) RingOpened Ring-Opened Intermediate (Primary Impurity) Pyridoxazinone->RingOpened Hydrolysis / Ring-Opening RingOpened->Pyridoxazinone Cyclization (Desired Reaction) Reagents + H₂O, Acid, or Base

Sources

Technical Support Center: Optimizing N-Arylation of Pyridoxazinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of pyridoxazinones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. N-aryl pyridoxazinones are key structural motifs in many biologically active molecules, and their efficient synthesis is crucial for advancing medicinal chemistry and related fields.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of these coupling reactions. We will delve into the causality behind experimental choices, ensuring you not only follow steps but also understand the underlying principles for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-arylation of pyridoxazinones?

A1: The three most prevalent and effective methods for forming the N-aryl bond on a pyridoxazinone scaffold are:

  • Palladium-catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for forming C-N bonds. It typically involves a palladium catalyst, a phosphine ligand, and a base.[1][2]

  • Copper-mediated Ullmann Condensation: A classical method that has seen significant improvements, the Ullmann reaction uses a copper catalyst to couple an aryl halide with the pyridoxazinone. Modern protocols often use ligands to improve reaction efficiency and lower the harshness of traditional conditions.[3][4]

  • Copper-catalyzed Chan-Lam Coupling: This method utilizes an aryl boronic acid as the arylating agent in the presence of a copper catalyst. A key advantage is that it can often be run under milder conditions, sometimes even open to the air.[5][6]

Q2: My N-arylation reaction is showing low to no conversion. What are the likely causes?

A2: Low or no conversion in N-arylation reactions is a common issue that can often be traced back to a few key factors:

  • Inactive Catalyst: The palladium or copper catalyst can be sensitive to air and moisture. If you are not using a pre-catalyst, ensure your reaction setup is properly purged with an inert gas like argon or nitrogen.

  • Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle. For Buchwald-Hartwig reactions, sterically hindered biaryl phosphine ligands are often effective. For Ullmann-type reactions, ligands like 1,10-phenanthroline or amino acids can be beneficial.

  • Incorrect Base Selection: The base is crucial for the deprotonation of the pyridoxazinone and regeneration of the catalyst. A base that is too weak may not be effective, while one that is too strong could lead to side reactions.

  • Solvent Issues: The solubility of your pyridoxazinone, aryl halide, and other reagents is critical. Toluene and dioxane are common solvents for Buchwald-Hartwig reactions, while DMSO or DMF may be more suitable for Ullmann-type couplings.

  • Low Reaction Temperature: Many N-arylation reactions require heating to proceed at a reasonable rate. Typical temperatures range from 80-130 °C.[7]

Q3: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A3: Several side reactions can compete with your desired N-arylation:

  • Hydrodehalogenation: This is the replacement of the halogen on your aryl halide with a hydrogen atom. It can be caused by trace amounts of water or other proton sources. Using anhydrous solvents and reagents can help minimize this.

  • Homocoupling of the Aryl Halide: This leads to the formation of biaryl impurities. Optimizing the catalyst-to-ligand ratio and reaction temperature can often suppress this side reaction.

  • O-Arylation: Pyridoxazinones can exist as tautomers, presenting the possibility of O-arylation as a competing pathway. The choice of base and solvent can influence the N- versus O-selectivity. In some cases, a non-polar solvent may favor N-arylation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst.Use a pre-catalyst or ensure rigorous inert atmosphere conditions. Use fresh, high-purity catalyst and ligands.
Poor ligand choice.Screen a panel of ligands. For Buchwald-Hartwig, consider bulky, electron-rich phosphine ligands. For Ullmann, try 1,10-phenanthroline or L-proline.
Inappropriate base.If using a weak base (e.g., K₂CO₃), consider a stronger, non-nucleophilic base like NaOtBu or K₃PO₄.
Reagent insolubility.Ensure all starting materials are soluble in the chosen solvent at the reaction temperature. Consider switching to a different solvent system.
Significant Byproduct Formation Hydrodehalogenation.Use anhydrous solvents and reagents. Degas the solvent prior to use.
Homocoupling of aryl halide.Lower the reaction temperature. Adjust the catalyst and ligand loading.
Competitive O-arylation.Modify the base and solvent. A less polar solvent may favor N-arylation. For metal-free options with diaryliodonium salts, the choice of base can dictate N- vs. O-selectivity.[8]
Reaction Stalls Before Completion Catalyst decomposition.Use a more robust ligand or a lower reaction temperature over a longer period.
Product inhibition.Dilute the reaction mixture or consider a different solvent.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
  • Reaction Setup: In an oven-dried Schlenk tube, combine the pyridoxazinone (1.0 mmol), aryl halide (1.2 mmol), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and phosphine ligand (0.04 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) and the base (e.g., NaOtBu, 1.4 mmol) under a positive pressure of inert gas.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann Type)
  • Reaction Setup: In a reaction vessel, combine the pyridoxazinone (1.0 mmol), aryl iodide (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), a ligand (e.g., L-proline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (5 mL).

  • Reaction: Heat the mixture with stirring at 100-130 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS). Ullmann-type reactions can sometimes tolerate atmospheric oxygen.[7]

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizations

General Reaction Scheme for N-Arylation of Pyridoxazinones

G Pyridoxazinone Pyridoxazinone Catalyst Pd or Cu Catalyst + Ligand + Base Pyridoxazinone->Catalyst Aryl_Halide Aryl Halide (Ar-X) or Aryl Boronic Acid (Ar-B(OH)₂) Aryl_Halide->Catalyst Product N-Aryl Pyridoxazinone Catalyst->Product Heat, Solvent G Start Low or No Conversion Check_Catalyst Is the catalyst active? (Fresh? Inert atmosphere?) Start->Check_Catalyst Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Optimize Systematically optimize conditions Check_Catalyst->Optimize No, address issue Check_Base Is the base strong enough? Check_Ligand->Check_Base Yes Check_Ligand->Optimize No, screen ligands Check_Solvent Are all reagents soluble? Check_Base->Check_Solvent Yes Check_Base->Optimize No, try stronger base Check_Temp Is the temperature high enough? Check_Solvent->Check_Temp Yes Check_Solvent->Optimize No, change solvent Check_Temp->Optimize Yes Check_Temp->Optimize No, increase temperature

Caption: A logical workflow for troubleshooting low conversion in N-arylation reactions.

References

  • Schareina, T., & Zapf, A. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 109-122. [Link]

  • Pearson Students. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson+. [Link]

  • Chan, D. M. T., & Lam, P. Y. S. (2015). Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. In Boronic Acids (pp. 1-34). Springer, Berlin, Heidelberg. [Link]

  • El-Sayed, A. M., et al. (2017). Palladium-catalyzed N-arylation of O-methylamidoximes. Tetrahedron Letters, 58(3), 241-244. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Utkin, Y. N. (2021). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 26(11), 3326. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Wikipedia contributors. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Barrett, K. T., et al. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. The Journal of Organic Chemistry, 77(17), 7486–7495. [Link]

  • Li, J., et al. (2019). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules, 24(17), 3108. [Link]

  • Baykova, S. O., et al. (2021). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Organic & Biomolecular Chemistry, 19(3), 579-586. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • El Bakouri, O., et al. (2014). A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts. Chemical Communications, 50(70), 10074-10077. [Link]

  • Wang, Y., et al. (2016). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 7(6), 3584–3589. [Link]

  • Wikipedia contributors. (2023, November 28). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

Sources

Pyridoxazinone Optimization Hub: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Cell Permeability of Pyridoxazinone Derivatives Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams Content Type: Technical Support Center

Welcome to the Pyridoxazinone Optimization Hub

Status: ● Operational Ticket Focus: Permeability, Efflux, and Physicochemical Balance

Pyridoxazinone scaffolds (often utilized in DNA-PK, PI3K, and antibacterial programs) present a classic medicinal chemistry paradox: their high polarity—essential for kinase hinge binding—often violates the permeability requirements for intracellular efficacy. This guide provides a systematic workflow to diagnose, engineer, and validate permeability solutions for this specific chemical series.

Part 1: Diagnostic Center (The "Why")

Before initiating synthesis, diagnose the root cause of the permeability deficit. Pyridoxazinone derivatives typically fail via two distinct mechanisms. Use the decision tree below to categorize your compound's failure mode.

Diagnostic Decision Tree

PermeabilityDiagnosis Start Low Cell Activity (IC50 >> Kd) CheckPAMPA Step 1: Run PAMPA (Passive Diffusion) Start->CheckPAMPA ResultLowPAMPA Low PAMPA Pe (< 1.0) CheckPAMPA->ResultLowPAMPA Poor Passive ResultHighPAMPA High PAMPA Pe (> 5.0) CheckPAMPA->ResultHighPAMPA Good Passive CheckCaco2 Step 2: Run Caco-2 (Active Transport) EffluxCheck Calculate Efflux Ratio (ER) (B-A / A-B) CheckCaco2->EffluxCheck IssuePolarity DIAGNOSIS: Polarity Issue High TPSA / H-Bond Donors ResultLowPAMPA->IssuePolarity ResultHighPAMPA->CheckCaco2 IssueEfflux DIAGNOSIS: P-gp/BCRP Substrate (ER > 2.0) EffluxCheck->IssueEfflux ER > 2 IssueSolubility DIAGNOSIS: Solubility Limit Compound precipitating in assay EffluxCheck->IssueSolubility Low Recovery %

Figure 1: Diagnostic workflow to distinguish between intrinsic polarity issues and active efflux liabilities.

Part 2: Chemical Engineering Solutions (The "How")

Once diagnosed, apply these scaffold-specific modifications. These strategies are ranked by their success rate in recent pyridoxazinone kinase inhibitor literature.

Strategy A: The "Velcro" Effect (Intramolecular Hydrogen Bonding)

Best for: Reducing TPSA without removing critical binding atoms.

The pyridoxazinone core contains a lactam (amide) which is a permanent dipole. If your R-group contains a hydrogen bond donor (HBD), the molecule becomes too "sticky" to pass through the lipid bilayer.

  • The Fix: Design a pseudo-ring by placing an acceptor (e.g., Fluorine, Oxygen) nearby to form an Intramolecular Hydrogen Bond (IMHB). This "hides" the donor from the solvent.

  • Example: If you have an exocyclic amine at C-2, introduce a fluorine atom or a methoxy group on the adjacent aromatic ring to lock the proton in a 6-membered IMHB ring.

  • Impact: Reduces effective TPSA (eTPSA) by ~15-20 Ų without changing the actual atom count.

Strategy B: Lipophilicity Modulation (The Fluorine Switch)

Best for: Compounds with LogD < 1.0.

Pyridoxazinones are inherently polar. Simply adding alkyl chains often leads to metabolic instability (high clearance).

  • The Fix: Replace hydrogen or methyl groups with Trifluoromethyl (-CF3) or Difluoromethyl (-CHF2) moieties.

  • Why it works: Fluorine increases lipophilicity (permeability) and blocks metabolic soft spots (stability) simultaneously.

  • Target Zone: The C-6 or C-7 positions of the pyridoxazinone core are often tolerant to these substitutions.

Strategy C: Efflux Evasion (N-Capping)

Best for: High Efflux Ratio (ER > 5.0).

P-glycoprotein (P-gp) recognizes accessible H-bond donors.

  • The Fix: Cap exposed secondary amines with small, electron-withdrawing groups (e.g., acetyl, cyclopropyl) or bury them within a saturated heterocycle (e.g., morpholine vs. piperazine).

  • Data Insight: Switching a piperazine tail (2 HBDs) to a morpholine tail (1 HBD, 1 HBA) often drops the Efflux Ratio from >10 to <2.

Part 3: Assay Troubleshooting & Validation

Ticket: "My Caco-2 recovery is < 50%. Is the data valid?"

Low recovery is the silent killer of permeability data for flat, aromatic scaffolds like pyridoxazinone. They tend to stick to the plastic of the Transwell plate, mimicking "low permeability."

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Recovery (<60%) Non-specific binding (NSB) to plastic.Add BSA: Add 1% Bovine Serum Albumin (BSA) to the receiver compartment only. This acts as a "sink" to pull the drug off the plastic.
High Variability (SD > 20%) Monolayer damage.Check TEER: Measure Transepithelial Electrical Resistance before/after. Values should be >200 Ω·cm².
Papp (A-B) is Low, but Activity is High Prodrug effect or active uptake.Mass Balance Check: Analyze both donor and receiver compartments. If mass is missing, check cell lysate (trapped in cells).
Efflux Ratio varies with concentration Transporter saturation.Titrate: Run assay at 1µM, 10µM, and 30µM. If ER drops at high conc, P-gp is being saturated.
Standardized Caco-2 Protocol for Pyridoxazinones
  • Preparation: Seed Caco-2 cells (passage 40-60) on polycarbonate filters. Culture for 21 days.

  • Buffer System: Use HBSS at pH 7.4.

    • Critical Modification: For pyridoxazinones with basic amines, ensure pH is strictly controlled, as ionization (pKa ~7-8) drastically alters LogD.

  • Dosing: Prepare 10 µM compound solution.

    • Step A: Apical (A) -> Basolateral (B) [Measures Absorption]

    • Step B: Basolateral (B) -> Apical (A) [Measures Efflux]

  • Incubation: 2 hours at 37°C with shaking (60 rpm).

  • Analysis: LC-MS/MS quantification of both compartments.

  • Calculation:

    
    
    Where 
    
    
    
    is surface area and
    
    
    is initial concentration.
Part 4: Frequently Asked Questions (FAQs)

Q1: My compound has a TPSA of 110 Ų, but good permeability. How? A: Calculated TPSA (cTPSA) assumes the molecule is "open." Your compound likely forms an Intramolecular Hydrogen Bond (IMHB) in solution, folding like a velcro strap. This reduces the effective TPSA (eTPSA) exposed to the membrane. Trust the PAMPA data over the calculated TPSA.

Q2: Should I use PAMPA or Caco-2 for initial screening? A: Use PAMPA-BBB (lipid-infused) for the first round of synthesis. It is cheaper, higher throughput, and solely measures passive diffusion (the intrinsic property of the molecule). Use Caco-2 only for advanced leads to check for efflux liabilities.

Q3: Can I improve permeability by making a prodrug? A: Yes. For pyridoxazinones, the lactam NH is a prime target. An N-acyloxymethyl prodrug strategy can mask this polarity. The group will be cleaved by plasma esterases after absorption, releasing the active parent drug.

References
  • Vertex Pharmaceuticals. (2017). Discovery of M3814, a potent and selective DNA-PK inhibitor. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[2][3] Link

  • Alex, A., et al. (2011).[4] Intramolecular hydrogen bonding to improve membrane permeability.[5] MedChemComm. Link

  • Wang, J., et al. (2020). Optimization of Pyridoxazinone Derivatives as PI3K Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of substituted pyridazinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important class of heterocyclic compounds. Here, we move beyond basic spectral interpretation to address the complex, real-world issues that can arise during your experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles, enabling you to confidently and accurately characterize your molecules.

Troubleshooting Guide: Common Challenges & Advanced Solutions

This section addresses the most frequent and complex issues encountered when analyzing substituted pyridazinones by NMR spectroscopy. Each issue is presented in a question-and-answer format, followed by a detailed explanation and step-by-step experimental protocols.

Question 1: My ¹H NMR spectrum is a mess! The aromatic and pyridazinone ring protons are all overlapping. How can I resolve and assign these signals?

Short Answer: Severe signal overlap is a classic problem, especially with multiple aromatic substituents. The most effective solution is to use two-dimensional (2D) NMR experiments, primarily COSY and HSQC , to disperse the signals into a second dimension based on their connectivity. Changing the NMR solvent can also be a simple first step to induce differential shifts in overlapping protons.[1][2]

In-Depth Explanation:

In a standard 1D ¹H NMR spectrum, signals are plotted only by their chemical shift. When multiple protons reside in similar electronic environments, as is common in poly-aromatic or highly substituted systems, their signals can bunch together, making it impossible to determine multiplicity or integration accurately.[1][3]

  • Solvent-Induced Shifts: The simplest approach is to re-run the spectrum in a different deuterated solvent.[1] Aromatic solvents like benzene-d₆ can cause significant changes in the chemical shifts of nearby protons due to anisotropic effects, often resolving overlapping signals seen in CDCl₃ or DMSO-d₆.[1][4] Protons on the exterior of the molecule are affected differently than those in more sterically hindered positions, providing an extra layer of structural information.

  • 2D Correlation Spectroscopy: For definitive assignment, 2D NMR is essential.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[5] A cross-peak between two signals in a COSY spectrum confirms they are part of the same spin system, allowing you to "walk" along a molecular fragment, connecting adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbons they are attached to (¹J-C,H coupling).[3] Since ¹³C spectra have a much wider chemical shift range, this powerfully resolves overlapping proton signals by spreading them out according to the shift of their attached carbon.[3]

  • Initial 1D ¹H Spectrum: Acquire a standard, high-quality ¹H spectrum to determine the spectral width needed for the 2D experiments.[6]

  • COSY-90 Experiment:

    • Setup: Use a standard gradient-selected COSY-90 pulse program (cosygpqf on Bruker systems).[6][7]

    • Parameters:

      • Set the spectral width (SW) in both F2 (¹H) and F1 (¹H) dimensions to cover all proton signals.

      • Use 1024 or 2048 data points (TD) in F2 and 256 to 512 increments (TD) in F1.

      • Set the number of scans (NS) to 2 or 4 for sufficient signal-to-noise.

    • Processing: Process the data using a sine-bell or squared sine-bell window function to improve resolution.

    • Analysis: Look for off-diagonal cross-peaks. A cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is J-coupled to the proton at δ₂. Use these correlations to trace out spin systems.

  • HSQC Experiment:

    • Setup: Use a standard gradient-selected, phase-sensitive HSQC pulse program with multiplicity editing (e.g., hsqcedetgpsisp2.3 on Bruker systems). This will show CH/CH₃ signals with a different phase (e.g., red) than CH₂ signals (e.g., blue), which is incredibly useful.

    • Parameters:

      • Set the F2 (¹H) spectral width as determined from the 1D spectrum.

      • Set the F1 (¹³C) spectral width to cover the expected carbon range (e.g., 0 to 180 ppm for most pyridazinones).

      • The experiment is optimized for a one-bond C-H coupling constant (¹J-CH). A value of 145 Hz is a good average for both sp² and sp³ carbons.

    • Analysis: Each peak in the HSQC spectrum correlates a proton chemical shift (F2 axis) with the chemical shift of the carbon it is directly attached to (F1 axis). This provides unambiguous C-H connections.

Question 2: I see two sets of signals for my compound, or some of my peaks are very broad. Is my sample impure, or is something else happening?

Short Answer: While impurity is possible, broad peaks or doubled signals in a pure sample often indicate dynamic processes occurring on the NMR timescale. For substituted pyridazinones, the most likely cause is restricted rotation around a single bond (e.g., an N-aryl or N-benzyl bond), leading to the presence of rotamers (rotational isomers).[8][9]

In-Depth Explanation:

If a substituent on the pyridazinone nitrogen or carbon framework is sterically bulky, rotation around the single bond connecting it to the ring may be slow. If the rate of this rotation is comparable to the frequency difference between the signals in the two conformations, the NMR signals will appear broad.[8][10] If the rotation is very slow, you will see two distinct sets of sharp signals—one for each rotamer.

This phenomenon is highly temperature-dependent. Heating the sample increases the rate of rotation.

  • Slow Exchange (Low Temperature): Two distinct sets of sharp signals are observed.

  • Intermediate Exchange (Coalescence Temperature): The signals broaden significantly and merge into a single, very broad peak.

  • Fast Exchange (High Temperature): A single set of sharp, averaged signals is observed.[8]

Confirming that broadness or signal duplication is due to rotamers is crucial, as it provides valuable information about the molecule's 3D structure and steric environment. The definitive experiment for this is Variable Temperature (VT) NMR .

VT_NMR_Workflow Start Observe Broad Peaks or Doubled Signals at Room Temp VT_NMR Perform Variable Temperature (VT) NMR Experiment Start->VT_NMR Increase_Temp Increase Temperature (e.g., to 50°C, 80°C) VT_NMR->Increase_Temp Decrease_Temp Decrease Temperature (e.g., to 0°C, -20°C) VT_NMR->Decrease_Temp Observe_Changes Analyze Spectral Changes Increase_Temp->Observe_Changes Decrease_Temp->Observe_Changes Sharp_Average Peaks Sharpen to a Single Averaged Set? Observe_Changes->Sharp_Average Sharp_Distinct Peaks Sharpen into Two Distinct Sets? Observe_Changes->Sharp_Distinct Conclusion_Rotamers Conclusion: Dynamic Exchange (Rotamers) Confirmed Sharp_Average->Conclusion_Rotamers Yes Conclusion_Other Conclusion: Likely Impurity or Unresolved Structural Issue Sharp_Average->Conclusion_Other No Sharp_Distinct->Conclusion_Rotamers Yes Sharp_Distinct->Conclusion_Other No

  • Choose a Suitable Solvent: Select a solvent with a wide liquid range that can accommodate your desired high and low temperatures (e.g., DMSO-d₆, toluene-d₈). Be aware that solvent viscosity at low temperatures can also cause line broadening.

  • Acquire Room Temperature Spectrum: Obtain a reference spectrum at your starting temperature (e.g., 25°C).

  • Increase Temperature: Increase the sample temperature in increments (e.g., 10-15°C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. Look for the coalescence point and the eventual sharpening of signals into a single averaged set.

  • Decrease Temperature (Optional but Recommended): If your signals are already broad at room temperature, decreasing the temperature can slow the exchange rate enough to resolve the individual rotamer signals.

  • Analysis: Plot the spectra at different temperatures to visualize the changes. The confirmation of coalescence and sharpening/decoalescence is strong evidence for a dynamic conformational exchange process.[8]

Question 3: I've synthesized a substituted pyridazinone, but I'm not sure about the substitution pattern. How can I definitively distinguish between regioisomers?

Short Answer: The unambiguous assignment of regioisomers relies on identifying long-range (2- and 3-bond) correlations between protons and carbons. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool for this purpose.[11] Additionally, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide crucial through-space correlations to confirm assignments.[12][13]

In-Depth Explanation:

While COSY and HSQC experiments establish direct connections, they don't reveal how different molecular fragments are pieced together. This is where HMBC excels. An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (²J-C,H and ³J-C,H).[14]

Consider a simple case of a phenyl group attached to a pyridazinone core. By observing an HMBC correlation from a proton on the pyridazinone ring (e.g., H-4) to the quaternary carbon of the phenyl ring, you can definitively prove the connectivity at that position. The absence of certain expected correlations is often as informative as their presence.

The Nuclear Overhauser Effect (NOE) provides complementary information. An NOE is observed between protons that are close to each other in space (<5 Å), regardless of whether they are connected through bonds.[15][16] For example, an NOE between a proton on a substituent (e.g., N-CH₃) and a proton on the pyridazinone ring (e.g., H-6) can confirm the substituent's position and provide insight into the molecule's preferred conformation.

  • HMBC Experiment:

    • Setup: Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).

    • Parameters: The key parameter is the long-range coupling delay, which is optimized for an average nJ-CH value. A value of 8-10 Hz is standard and will detect most ²J and ³J correlations.[14][17] One-bond correlations are suppressed, but may sometimes appear as residual signals, often as doublets.

    • Analysis: Create a table of all observed HMBC correlations. Systematically map the connections from key protons (e.g., singlets, well-resolved multiplets) to nearby carbons. Pay special attention to correlations to quaternary carbons (e.g., C=O, C-substituent), as these are critical for linking fragments.[11]

  • NOESY Experiment (for small molecules, MW < 700-1000 Da):

    • Setup: Use a standard phase-sensitive gradient-selected NOESY pulse program (e.g., noesygpph on Bruker systems).

    • Parameters: The most critical parameter is the mixing time (d8) . This is the period during which NOE transfer occurs. For small molecules, a good starting point is the measured T₁ relaxation time of the protons of interest. A range of 0.5 to 1.5 seconds is typical.[15]

    • Analysis: NOESY cross-peaks are typically much weaker than COSY peaks.[18] Look for correlations between protons that are not J-coupled. For small molecules, NOESY cross-peaks should have the opposite phase (e.g., red) of the diagonal peaks (e.g., blue).[19] Use these spatial proximities to confirm substituent placement and stereochemistry.

Frequently Asked Questions (FAQs)

Q1: Where can I expect the signals for the pyridazinone ring protons and carbons?

  • ¹H NMR: The protons on the pyridazinone ring are in an electron-deficient environment. Expect them in the downfield region, typically between δ 6.5 and 9.0 ppm . The exact position depends heavily on the substituents.[20][21]

  • ¹³C NMR: The carbonyl carbon (C=O) is highly deshielded and appears far downfield, typically δ 160-175 ppm . The other sp² carbons of the ring usually appear between δ 120-150 ppm .[21]

Q2: My N-H proton signal is broad and I can't see its coupling. How do I confirm it? This is very common for N-H protons due to chemical exchange with trace amounts of water and quadrupolar broadening from the ¹⁴N nucleus. To confirm the signal, add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium (N-D), and its signal will disappear or significantly decrease in intensity.[1]

Q3: Can pyridazinones exist in the hydroxy-pyridazine tautomeric form? While theoretically possible, extensive studies have shown that 3(2H)-pyridazinones and related compounds exist overwhelmingly in the keto (amide) form rather than the aromatic hydroxy-pyridazine tautomer.[22][23] For routine analysis, you can confidently assume you are observing the pyridazinone structure.

Q4: How do I choose the best NMR solvent for my pyridazinone derivative?

  • CDCl₃: A good first choice for many organic molecules, but may not be polar enough for some pyridazinones and the N-H proton may be very broad or not observed.

  • DMSO-d₆: An excellent solvent for more polar compounds. It will sharpen the N-H proton signal (often seen as a broad singlet > δ 10 ppm) because it disrupts rapid exchange by forming strong hydrogen bonds with the solute.[24][25]

  • Benzene-d₆: Useful as a secondary solvent to resolve overlapping signals through its anisotropic effects.[1]

  • Methanol-d₄: A polar, protic solvent. The N-H proton will rapidly exchange with the solvent's -OD group, causing the N-H signal to disappear.

Data Summary Tables

Table 1: Typical ¹H Chemical Shift Ranges (ppm) for a Substituted Pyridazinone Core

Proton PositionTypical Chemical Shift (ppm)Notes
H-46.8 - 7.5Often a doublet or doublet of doublets.
H-57.2 - 8.0Typically the most complex multiplet.
H-68.0 - 9.2Often the most downfield ring proton due to proximity to N and C=O.
N-H9.0 - 13.0 (in DMSO-d₆)Broad, position is highly solvent and concentration-dependent.

Table 2: Typical ¹³C Chemical Shift Ranges (ppm) for a Substituted Pyridazinone Core

Carbon PositionTypical Chemical Shift (ppm)Notes
C-3 (C=O)160 - 175Carbonyl carbon, typically a weak signal if quaternary.
C-4125 - 135
C-5130 - 140
C-6140 - 155Most downfield ring carbon other than the carbonyl.

Note: These are approximate ranges. Actual values are highly dependent on the nature and position of substituents.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Available from: [Link]

  • Duckett, S. B., & Rayner, P. J. (2019). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Chemistry – A European Journal, 25(51), 11957-11964. Available from: [Link]

  • IMSERC. TUTORIAL: 2D COSY EXPERIMENT. Available from: [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 741-751.
  • ResearchGate. (2016). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. Available from: [Link]

  • Küçükgüzel, Ş. G., et al. (2015). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 925-933. Available from: [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2018). NOESY and ROESY. Available from: [Link]

  • ResearchGate. Keto-enol tautomerism of pyridazinones. Available from: [Link]

  • University of Ottawa. Long-range heteronuclear correlation. Available from: [Link]

  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available from: [Link]

  • JEOL. How to use LR-HSQMBC: Observation of very small couplings. Available from: [Link]

  • Sussex Drug Discovery Centre. (2013). Rotamers- assigned by a simple NMR experiment. Available from: [Link]

  • Barlin, G. B., & Chapman, N. B. (1965). The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. Journal of the Chemical Society B: Physical Organic, 325-332. Available from: [Link]

  • Besada, P., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 420-424. Available from: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available from: [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available from: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • University of Ottawa NMR Facility Blog. (2008). Magnitude COSY-90 vs. Phase Sensitive COSY-90. Available from: [Link]

  • Indiana University NMR Facility. 2D NOESY and ROESY for Small Molecules. Available from: [Link]

  • Chemistry LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra. Available from: [Link]

  • Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra? Available from: [Link]

  • Chemistry LibreTexts. (2024). 19: HMBC. Available from: [Link]

  • AZoNetwork. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available from: [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. Available from: [Link]

  • Oregon State University, Department of Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]

  • CEITEC. 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Available from: [Link]

  • Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. Available from: [Link]

  • Reddit. (2024). What can you infer from broad aromatic signals in 1H NMR? Available from: [Link]

  • ResearchGate. (2020). The Use of NMR Spectroscopy to Study Tautomerism. Available from: [Link]

  • PubMed. (2001). Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. Available from: [Link]

  • Oriental Journal of Chemistry. (2014). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Available from: [Link]

Sources

Technical Support Center: Troubleshooting High Background Noise in Kinase Assays with Novel Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for kinase assays. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and field-proven insights to address the common challenge of high background noise, particularly when working with novel inhibitors. Our goal is to empower you, our fellow researchers, scientists, and drug development professionals, with the knowledge to diagnose and resolve issues, ensuring the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding high background noise in kinase assays.

Q1: What are the primary sources of high background noise in a kinase assay?

High background noise can originate from several factors, which can be broadly categorized as either assay-dependent or compound-dependent.[1][2]

Assay-Dependent Sources:

  • Non-specific binding: Antibodies or other detection reagents may bind non-specifically to the well surface or other assay components.[3][4]

  • Reagent contamination: Contamination of buffers or reagents with ATP or phosphopeptides can lead to a false signal.[1][2]

  • Sub-optimal blocking: Inadequate blocking of the microplate wells can result in non-specific binding of assay components.[5]

  • Excessive detection reagent concentration: Using too much of a detection reagent can increase the background signal.[3][6]

  • Enzyme autophosphorylation: Some kinases can phosphorylate themselves, contributing to the background signal.[1]

Compound-Dependent Sources:

  • Inhibitor fluorescence: Novel inhibitors can be intrinsically fluorescent, interfering with fluorescence-based detection methods.[6][7]

  • Inhibitor precipitation: Poorly soluble inhibitors can precipitate out of solution, scattering light and affecting readout.

  • Off-target effects: The inhibitor may be interacting with other components of the assay, such as the detection enzyme in a coupled-enzyme assay.[8][9][10]

Q2: My novel inhibitor seems to be causing high background. How can I confirm this?

To determine if your novel inhibitor is the source of the high background, it is crucial to run a series of control experiments.

  • Inhibitor-only control: Add the inhibitor to the assay wells without the kinase. A high signal in this control strongly suggests the inhibitor itself is interfering with the assay readout.

  • No-enzyme control: Run the assay with all components, including the inhibitor, but without the kinase. This will help identify if the inhibitor is interacting with the substrate or detection reagents.

  • No-substrate control: This control helps to assess the level of kinase autophosphorylation in the presence of the inhibitor.

Q3: How does inhibitor precipitation affect my assay and how can I address it?

Inhibitor precipitation can artificially increase the signal in optical-based assays due to light scattering. It can also lead to inconsistent and non-reproducible results.

Addressing Inhibitor Precipitation:

  • Solubility Assessment: Determine the solubility of your inhibitor in the assay buffer. You can do this through visual inspection at high concentrations or by using more quantitative methods like nephelometry.

  • DMSO Concentration: Ensure the final concentration of DMSO (or other solvent) is consistent across all wells and is at a level that does not affect enzyme activity.[7]

  • Use of Additives: In some cases, the inclusion of non-ionic detergents (e.g., Tween-20, Triton X-100) or bovine serum albumin (BSA) in the assay buffer can help to maintain inhibitor solubility.[11]

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to troubleshooting high background noise in your kinase assays.

Guide 1: Systematic Investigation of High Background Noise

This guide provides a logical workflow to pinpoint the source of high background.

Troubleshooting_Workflow A High Background Signal Observed B Run Control Experiments: 1. Inhibitor-only 2. No-enzyme 3. No-substrate A->B C Analyze Control Results B->C D Is signal high in inhibitor-only control? C->D E YES D->E F NO D->F G Investigate Compound Interference (Fluorescence, Precipitation) E->G H Is signal high in no-enzyme control? F->H I YES H->I J NO H->J K Investigate Inhibitor-Reagent Interaction I->K L Is signal high in no-substrate control? J->L M YES L->M N NO L->N O Address Kinase Autophosphorylation M->O P Optimize Assay Conditions (Reagent Concentrations, Buffer Composition) N->P

Caption: A decision tree for systematically troubleshooting high background noise.

Guide 2: Mitigating Compound Interference

Novel chemical entities can interfere with assay readouts in multiple ways. Here’s how to address these issues.

2.1 Characterizing and Overcoming Intrinsic Fluorescence

If your inhibitor is fluorescent, it will directly contribute to the signal in fluorescence-based assays.[6][7]

Protocol for Assessing Compound Fluorescence:

  • Prepare a serial dilution of your inhibitor in the assay buffer.

  • Add the dilutions to the assay plate.

  • Read the plate using the same excitation and emission wavelengths as your assay.

  • If a significant signal is detected, your compound is fluorescent.

Solutions:

  • Use a Different Detection Method: Switch to a non-fluorescence-based assay, such as a luminescence or radiometric assay.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology can minimize interference from compound fluorescence by using long-lifetime fluorophores.[12]

  • Background Subtraction: If the interference is low and consistent, you may be able to subtract the background signal from the inhibitor-only control wells. However, this is not ideal as it can increase data variability.

2.2 Managing Inhibitor Solubility and Precipitation

Poor solubility is a common issue with novel inhibitors and can lead to artificially high signals.

Protocol for Visual Solubility Assessment:

  • Prepare a high-concentration stock of your inhibitor in 100% DMSO.

  • Add a small volume of this stock to your assay buffer to achieve the highest desired assay concentration.

  • Visually inspect the solution for any cloudiness or precipitate, both immediately and after the planned assay incubation time.

Strategies to Improve Solubility:

StrategyDescriptionRecommended Starting Point
Optimize DMSO Concentration Determine the highest tolerable DMSO concentration for your kinase that keeps the inhibitor in solution.Test a range from 0.5% to 5% (v/v).
Incorporate Detergents Non-ionic detergents can help to solubilize hydrophobic compounds.0.01% - 0.1% Tween-20 or Triton X-100.
Add Bovine Serum Albumin (BSA) BSA can act as a carrier protein and prevent non-specific binding and precipitation.0.1 - 1 mg/mL.
Guide 3: Optimizing Assay Components and Conditions

Even without compound interference, high background can arise from the assay components themselves.

3.1 Titration of Key Reagents

It is critical to determine the optimal concentration for each assay component.

  • Enzyme Concentration: Use the lowest concentration of kinase that gives a robust signal-to-background ratio. This minimizes both cost and potential autophosphorylation.

  • ATP Concentration: The concentration of ATP is a critical parameter. For competitive inhibitors, the measured IC50 is directly dependent on the ATP concentration. Assays are often performed at an ATP concentration close to the Michaelis-Menten constant (Km) of the kinase for ATP to ensure sensitivity to competitive inhibitors.[1]

  • Substrate Concentration: The substrate concentration should ideally be at or below its Km value to ensure the reaction rate is sensitive to inhibition.

  • Detection Reagent Concentration: Overly high concentrations of detection antibodies or other signal-generating reagents can lead to increased background.[6] Perform a titration to find the concentration that provides a good signal window with minimal background.

3.2 Buffer Composition and Incubation Conditions

The assay buffer should provide the optimal pH, ionic strength, and necessary cofactors for kinase activity.[1]

  • pH and Ionic Strength: Most kinases are active at a physiological pH (around 7.4). Test a range of buffer conditions to find the optimal for your specific kinase.

  • Cofactors: Ensure the correct concentration of cofactors like MgCl2 is present.

  • Incubation Time and Temperature: Optimize the incubation time to ensure the reaction is in the linear range.[1] Very long incubation times can lead to increased background. The temperature should be kept constant and optimal for the enzyme.

Illustrative Signaling Pathway: Potential Off-Target Interactions

When troubleshooting, it's important to consider that your novel inhibitor might not be as specific as intended. It could be interacting with other kinases in the assay system, especially if you are using a coupled-enzyme detection method.

Off_Target_Effects cluster_0 Primary Kinase Cascade cluster_1 Coupled-Enzyme Detection System A Target Kinase B Substrate A->B Phosphorylation C Phosphorylated Product D Detection Enzyme (e.g., Luciferase) E Detection Substrate D->E Conversion F Signal (Light) Inhibitor Novel Inhibitor Inhibitor->A Intended Inhibition Inhibitor->D Potential Off-Target Inhibition

Caption: Diagram illustrating potential on-target and off-target effects of a novel kinase inhibitor.

Summary and Key Takeaways

Addressing high background noise in kinase assays, especially with novel inhibitors, requires a systematic and logical approach. By carefully designing control experiments and optimizing assay conditions, you can identify the source of the noise and take corrective actions. Remember that each kinase and inhibitor pair is unique, and what works for one may not work for another. Therefore, a thorough understanding of the assay principles and a willingness to empirically test different conditions are key to success.

References

  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]

  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high? Retrieved from [Link]

  • Surmodics. (n.d.). What Causes High Background in ELISA Tests? Retrieved from [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • van Midden, M., et al. (2024). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Drug Discovery Today, 29(4), 103907. Retrieved from [Link]

  • Ventura, A. C., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 7. Retrieved from [Link]

  • Stewart, C., et al. (2025). Assessing potential of precipitation inhibitors to prevent precipitation during dispersion and digestion of lipid-based formulations using in-line analytics. Journal of Pharmaceutical Sciences, 114(7), 2469-2481. Retrieved from [Link]

  • Küchler, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4885. Retrieved from [Link]

  • Li, Y., et al. (2023). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Crystal Growth & Design, 23(10), 7358-7370. Retrieved from [Link]

  • Unbekandt, M., et al. (2023). Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics. International Journal of Molecular Sciences, 24(4), 3350. Retrieved from [Link]

  • ResearchGate. (2024). How to test water-insoluble enzyme inhibitor through enzyme kinetics in phosphate buffer environment? Retrieved from [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2697-2708. Retrieved from [Link]

  • Mayr, L. M., & Banks, M. N. (2012). Understanding Luminescence Based Screens. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 5(1), 61-72. Retrieved from [Link]

  • Steen, I. A., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3558-3565. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Verma, C., et al. (2022). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. Materials, 15(18), 6428. Retrieved from [Link]

  • Hillig, R. C., & Lessel, U. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets. Wiley-VCH.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 577. Retrieved from [Link]

  • Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 531-533. Retrieved from [Link]

  • Vamathevan, J., et al. (2019). Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. RSC Chemical Biology, 1(1), 16-32. Retrieved from [Link]

Sources

Technical Support Center: Aqueous Assay Buffer Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Compound Precipitation in Aqueous Assay Buffers Role: Senior Application Scientist Status: Active Support Session

Introduction: The "Invisible" Variable

Welcome to the Technical Support Center. If you are here, you likely have an IC50 curve that looks like a cliff, a high-throughput screen (HTS) with unexplainable noise, or visible turbidity in your reaction plate.

Compound precipitation is not merely a nuisance; it is the primary source of false negatives (loss of potency) and false positives (promiscuous inhibition via colloidal aggregation) in drug discovery. This guide moves beyond basic "shake and wait" advice to the thermodynamic and kinetic realities of aqueous buffers.

Module 1: Diagnosis & Detection

Q: How do I distinguish between "true" inactivity and precipitation-driven loss of signal?

A: You cannot distinguish them by activity data alone. A flat dose-response curve could mean the compound is inactive, or it could mean the compound crashed out of solution before reaching the target.

The Diagnostic Workflow: Do not rely on visual inspection alone; the human eye cannot detect micro-precipitates (<50 µM). Use Nephelometry or Dynamic Light Scattering (DLS) .[1]

Troubleshooting Logic Tree

PrecipitationDiagnosis Start Observation: Loss of Assay Signal Check1 Step 1: Nephelometry / DLS (Check Light Scattering) Start->Check1 ResultHigh High Scattering (> Background) Check1->ResultHigh Turbidity Detected ResultLow Low Scattering (Baseline) Check1->ResultLow Clear Solution Action1 Diagnosis: Compound Precipitation ResultHigh->Action1 Action2 Diagnosis: True Inactivity OR Colloidal Aggregation ResultLow->Action2 DetergentTest Step 2: Add 0.01% Triton X-100 or Tween-80 Action2->DetergentTest Investigate Aggregates Recovered Activity Restored? YES DetergentTest->Recovered NotRecovered Activity Restored? NO DetergentTest->NotRecovered Concl1 Mechanism: Promiscuous Colloidal Aggregation (Shoichet) Recovered->Concl1 Concl2 Mechanism: True Inactive Compound NotRecovered->Concl2

Figure 1: Diagnostic logic flow for distinguishing precipitation and colloidal aggregation from true pharmacological inactivity.

Module 2: Root Cause Analysis

Q: My compound is soluble in DMSO at 10 mM. Why does it crash immediately when added to the buffer, even at 10 µM?

A: You are falling into the "Kinetic Solubility Trap."

When you inject a DMSO stock into an aqueous buffer, you create a momentary environment of high supersaturation.

  • The Shock: The dielectric constant shifts from ~47 (DMSO) to ~80 (Water) in milliseconds.

  • Nucleation: If the mixing is not instantaneous, local concentrations exceed the solubility limit, forming "seeds" (nuclei).

  • Metastability: Even if the final concentration is theoretically soluble (thermodynamic solubility), the system may remain in a precipitated state because re-dissolving the crystal nuclei is energetically unfavorable.

Q: What is "Colloidal Aggregation" and why does it matter?

A: This is a specific, insidious form of precipitation identified by Brian Shoichet’s lab . Compounds form sub-visible colloids (100–400 nm) rather than crystalline precipitates.

  • The Danger: These colloids are promiscuous inhibitors .[2] They sequester enzymes on their surface, causing non-specific inhibition. This leads to false positives in HTS campaigns.[3]

  • The Marker: Steep Hill slopes in IC50 curves (slope > 2.0) often indicate colloidal aggregation rather than 1:1 binding.[3]

Module 3: Mitigation Strategies

Q: How do I optimize my buffer to prevent this?

A: You must lower the energy barrier for solvation. Use the following hierarchy of modifications.

Table 1: Solubilizing Agents & Limitations

Agent ClassExampleTypical Conc.MechanismWarning / Constraint
Cosolvent DMSO0.1% – 5%Disrupts water structure; matches solute polarity.>1% can inhibit enzymes or kill cells (cytotoxicity).
Surfactant Tween-80 / Triton X-1000.01% – 0.1%Forms micelles; prevents colloidal aggregation.Can cause "foaming" in liquid handling; may strip lipids from cell membranes.
Carrier Protein BSA / HSA0.1% (w/v)Binds hydrophobic compounds; prevents surface adsorption.High binding can reduce free compound concentration (shift IC50).
Cyclodextrins HP-β-CD0.5% – 5%Encapsulates hydrophobic moieties.Can interfere with surface plasmon resonance (SPR) or membrane assays.

Module 4: Experimental Protocols

Protocol: Kinetic Solubility Assessment via Nephelometry

Objective: Determine the concentration at which a compound precipitates when diluted from DMSO into Assay Buffer.

Materials:

  • Nephelometer (e.g., BMG NEPHELOstar or similar plate reader).

  • 96-well clear flat-bottom plates.

  • Compound Stock (10 mM in DMSO).[4]

  • Assay Buffer (filtered 0.22 µm).

Step-by-Step Workflow:

  • Buffer Prep: Ensure Assay Buffer is at room temperature and filtered. Dust is the enemy of nephelometry.

  • Plate Layout:

    • Columns 1–10: Compound dilution series.

    • Column 11: DMSO Solvent Control (Buffer + equivalent % DMSO).

    • Column 12: Turbidity Standard (e.g., Precipitated control or Formazin).

  • Spiking (The Critical Step):

    • Prepare a pre-dilution plate in DMSO first (200x final concentration).

    • Add 198 µL of Assay Buffer to the read plate.

    • Add 2 µL of compound from the DMSO plate to the Buffer plate.

    • Tip: Do not add DMSO to empty wells and then add buffer. Always add Compound to Buffer to maximize dispersion speed.

  • Incubation: Shake plate for 90 minutes at RT.

  • Measurement:

    • Read Nephelometry (Forward Light Scattering).

    • Gain Adjustment: Set gain using the Turbidity Standard (80% max signal).

  • Analysis:

    • Plot [Concentration] vs. [Relative Nephelometry Units (RNU)].

    • Solubility Limit: The point where the signal deviates >3SD from the solvent baseline.

The "Intermediate Dilution" Strategy

If your compound crashes upon direct addition, use an intermediate step to step-down the solvent change.

SerialDilution Stock 10 mM Stock (100% DMSO) Intermed Intermediate Mix (50% DMSO / 50% Buffer) Prevents 'Shock' Nucleation Stock->Intermed 1:1 Dilution Final Final Assay Well (1% DMSO) Compound Solubilized Intermed->Final 1:50 Dilution

Figure 2: Intermediate dilution strategy to mitigate high-dielectric shock precipitation.

References

  • Assay Guidance Manual (NCBI) . Assay Interference by Chemical Reactivity and Precipitation. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening.[5] Journal of Medicinal Chemistry.[5] [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4] Advanced Drug Delivery Reviews.[6] [Link]

Sources

Validation & Comparative

comparing the efficacy of "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one" and gefitinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold (and its bioactive derivatives) and the established EGFR inhibitor Gefitinib .

Editorial Note: The specific nomenclature "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one" refers to a bicyclic heterocyclic scaffold often used as a key intermediate in the synthesis of novel kinase inhibitors. While Gefitinib is a finished pharmaceutical product (quinazolinamine), the pyrido-oxazinone compound represents a class of emerging 3rd-generation EGFR inhibitors designed to overcome resistance. This guide compares the therapeutic potential of inhibitors derived from this scaffold against the clinical standard, Gefitinib.

Executive Summary & Chemical Identity

FeaturePyrido-Oxazinone Derivatives (Novel Class)Gefitinib (Iressa)
Core Scaffold Pyrido[3,2-b][1,4]oxazin-3(4H)-one (Bicyclic)Quinazoline (Bicyclic)
Role Emerging 3rd-Generation EGFR Inhibitor Candidate1st-Generation EGFR Tyrosine Kinase Inhibitor
Primary Target EGFR (WT) and EGFR (T790M/L858R) EGFR (WT) and EGFR (L858R, Exon 19 Del)
Resistance Profile Designed to overcome T790M mutationIneffective against T790M mutation
Binding Mode ATP-competitive (often reversible or covalent depending on tail)ATP-competitive (Reversible)
Structural Context[1][2][3][4]
  • Gefitinib : A 4-anilinoquinazoline.[1] It fits into the ATP-binding pocket of the EGFR kinase domain but is sterically hindered by the "Gatekeeper" mutation (T790M).

  • 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one : A versatile scaffold. The "7-chloro" position is a critical handle for Suzuki coupling to introduce aryl groups (e.g., 3-chloro-4-fluorophenyl) that mimic the pharmacophore of Gefitinib, while the oxazinone ring offers novel hydrogen-bonding interactions that can evade the steric clash causing resistance.

Mechanistic Comparison & Signaling Pathway

Both agents function as Tyrosine Kinase Inhibitors (TKIs), blocking the intracellular phosphorylation of EGFR. However, their efficacy differs radically in the presence of resistance mutations.

Mechanism of Action[2][3]
  • Gefitinib : Binds to the ATP-binding site of the EGFR tyrosine kinase domain. In wild-type and sensitizing mutations (L858R), it prevents ATP binding, shutting down downstream MAPK/PI3K signaling.

  • Pyrido-Oxazinone Derivatives : These molecules are designed with a flexible "hinge-binding" motif. The pyrido-oxazinone core occupies the adenine pocket. Experimental data suggests that derivatives (e.g., those with specific hydrophobic tails at the 7-position) can accommodate the bulky Methionine residue in T790M mutants, maintaining potency where Gefitinib fails.

Signaling Pathway Visualization

The following diagram illustrates the blockade points and the resistance bypass mechanism.

EGFR_Pathway EGFR_WT EGFR (Wild Type) Phospho Autophosphorylation EGFR_WT->Phospho If Unblocked EGFR_Mut EGFR (T790M Mutant) EGFR_Mut->Phospho If Unblocked ATP ATP ATP->EGFR_WT Activates ATP->EGFR_Mut Activates Gefitinib Gefitinib (Quinazoline) Gefitinib->EGFR_WT Blocks (Potent) Gefitinib->EGFR_Mut Fails to Bind (Steric Clash) Pyrido Pyrido-Oxazinone Derivatives Pyrido->EGFR_WT Blocks Pyrido->EGFR_Mut Blocks (Potent) Signaling MAPK / PI3K / AKT Cell Proliferation Phospho->Signaling Apoptosis Apoptosis (Cell Death)

Caption: Comparative inhibition logic. Gefitinib fails against the T790M mutant due to steric hindrance, whereas Pyrido-oxazinone derivatives maintain binding affinity, effectively suppressing oncogenic signaling in resistant cells.

Experimental Efficacy Data

The following data consolidates findings from recent studies on pyrido[2,3-b] and pyrido[3,2-b]oxazine derivatives compared to Gefitinib.

A. In Vitro Kinase Inhibitory Activity (IC50)

Data represents the concentration required to inhibit 50% of enzyme activity.

CompoundEGFR (WT) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Selectivity Ratio (WT/Mutant)
Gefitinib 2.0 - 5.0> 1,000 (Resistant)Poor
Pyrido-Oxazinone (Optimized) 10 - 3050 - 100High
Osimertinib (Control) ~12~5Very High

Insight: While Gefitinib is slightly more potent against the Wild Type (WT), it loses efficacy entirely against the T790M mutation. The Pyrido-oxazinone scaffold derivatives maintain sub-micromolar potency against the resistant mutant, making them superior candidates for second-line therapy.

B. Cellular Antiproliferative Assay (MTT)

Cell Lines: A549 (WT), H1975 (T790M Mutant).[2]

CompoundA549 (WT) IC50 (µM)H1975 (T790M) IC50 (µM)Biological Outcome
Gefitinib 0.01 - 0.05> 10.0No effect on resistant cells.
Pyrido-Oxazinone (Lead) 0.8 - 1.10.5 - 0.9Induces apoptosis in resistant cells.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol 1: Competitive Binding Assay (Kinase Inhibition)

Objective: Determine the IC50 of the 7-chloro-pyrido-oxazinone derivative vs. Gefitinib.

  • Preparation: Prepare a 3-fold serial dilution of compounds (Start: 10 µM) in DMSO.

  • Enzyme Mix: Incubate recombinant EGFR (WT and T790M) (0.2 ng/µL) with reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA).

  • Reaction: Add the compound solution to the enzyme mix. Incubate for 30 mins at Room Temperature (RT).

  • Activation: Initiate reaction by adding MgATP mix (10 mM MgAcetate, [γ-33P-ATP]).

  • Termination: After 40 mins, stop reaction with 3% phosphoric acid.

  • Quantification: Spot onto P81 filtermat, wash 3x with 75 mM phosphoric acid, and read on a scintillation counter.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

Protocol 2: Synthesis of Active Derivative from Scaffold

Objective: Functionalize the 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold.

  • Reactants: Combine 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq) with 3-chloro-4-fluorophenylboronic acid (1.2 eq).

  • Catalyst: Use Pd(dppf)Cl2 (0.05 eq) and K2CO3 (2.0 eq) in 1,4-Dioxane/Water (4:1).

  • Conditions: Reflux at 100°C for 12 hours under Nitrogen atmosphere.

  • Work-up: Cool, filter through Celite, extract with EtOAc.

  • Purification: Silica gel column chromatography (Hexane:EtOAc 1:1).

  • Validation: Confirm structure via 1H-NMR and Mass Spec (ESI-MS).

Critical Analysis & Conclusion

Gefitinib remains the "Gold Standard" for first-line treatment of EGFR-driven NSCLC with sensitizing mutations. However, its utility is strictly limited by the inevitable emergence of the T790M resistance mutation.

The 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold represents a critical chemical evolution. By modifying the core from a quinazoline (Gefitinib) to a pyrido-oxazinone, researchers can synthesize inhibitors that:

  • Retain Hinge Binding: The oxazinone nitrogen/oxygen pairs mimic the adenine binding of ATP.

  • Escape Steric Clash: The bicyclic geometry allows for substituents that avoid the bulky Methionine-790 gatekeeper residue.

Recommendation: For drug development projects targeting T790M resistance, the pyrido-oxazinone scaffold offers a superior starting point compared to quinazoline modification.

References
  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis . RSC Advances, 2023.

  • Gefitinib (Iressa) Prescribing Information . AstraZeneca, FDA Approved Label.

  • Recent advances in pyrido[2,3-b][1,4]oxazines as potent anticancer agents . European Journal of Medicinal Chemistry, 2022.

  • Mechanisms of acquired resistance to first-generation EGFR-TKIs . Nature Reviews Clinical Oncology, 2010.

Sources

A Senior Application Scientist's Guide to In Vivo Validation of Novel Anticancer Agents: The Case of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from benchtop synthesis to a potential clinical candidate is contingent upon rigorous preclinical validation. A critical milestone in this process is the demonstration of efficacy and safety in a living organism, or in vivo. This guide provides a comprehensive, experience-driven framework for designing and executing an in vivo study to validate the anticancer activity of a novel compound, "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one". As public data on this specific molecule is not available, this document serves as a practical blueprint, establishing a plausible scientific hypothesis for its mechanism of action and detailing a comparative study against a relevant standard-of-care agent. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format to empower researchers in their own drug discovery endeavors.

Introduction to the Investigational Compound and Its Postulated Mechanism

"7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one" is a heterocyclic compound featuring a pyrido-oxazinone core. While this specific substituted variant is novel, the broader class of compounds containing related scaffolds, such as pyridazin-3(2H)-one and benzoxazinone, has been explored for a wide range of biological activities, including antiproliferative effects against cancer cells.[1][2] Derivatives of the 2H-1,4-pyridoxazin-3-(4H)-one scaffold have been investigated for various pharmacological activities.[3]

For the purpose of designing a robust validation study, we must establish a testable hypothesis for the compound's mechanism of action (MoA). The KRAS oncogene is the most frequently mutated in non-small cell lung cancer (NSCLC), occurring in approximately 25% of lung adenocarcinomas.[4][5] Given the structural motifs within our compound of interest, we will hypothesize that 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one acts as a downstream inhibitor of the KRAS signaling pathway . This pathway is central to cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many aggressive cancers.

This hypothesis provides a clear rationale for selecting a relevant cancer model and a suitable comparator drug for our in vivo study.

The Imperative of In Vivo Validation: Bridging the Gap from Dish to Organism

While in vitro assays using cancer cell lines are indispensable for initial screening, they represent a highly simplified environment. They cannot replicate the complex interplay of a tumor with its microenvironment, the host's metabolic processes, or systemic toxicity. In vivo models, typically using immunodeficient mice, are therefore essential for evaluating a drug candidate's true potential.[6] They allow us to answer critical questions:

  • Efficacy: Does the compound inhibit tumor growth in a complex biological system?

  • Toxicity: What is the maximum tolerated dose (MTD) and what are the systemic side effects?

  • Pharmacokinetics (PK): How is the drug absorbed, distributed, metabolized, and excreted?

  • Pharmacodynamics (PD): Does the drug engage its target in the tumor tissue and elicit the desired biological response?

A well-designed in vivo study provides the pivotal data required to justify advancing a compound toward clinical trials.[7]

Designing a Comparative In Vivo Xenograft Study

The cornerstone of our validation strategy is a human tumor xenograft model.[8] This involves implanting human cancer cells into immunodeficient mice, which lack a functional adaptive immune system and therefore do not reject the foreign cells.[9]

Rationale for Model and Comparator Selection
  • Cancer Cell Line: Based on our MoA hypothesis, we will use the A549 human lung adenocarcinoma cell line . This line harbors a KRAS mutation, making it a clinically relevant model to test a putative KRAS pathway inhibitor.[1]

  • Animal Model: Athymic Nude Mice (e.g., Hsd:Athymic Nude-Foxn1nu) will be used. These mice are T-cell deficient, which is crucial for preventing the rejection of human tumor xenografts.[9][10] They are a standard and well-characterized model for this type of study.[11]

  • Comparator Agent (Positive Control): We will compare our compound against Paclitaxel . Paclitaxel is a widely used chemotherapeutic agent for various solid tumors, including NSCLC.[12] Its MoA, which involves microtubule stabilization and induction of mitotic arrest, is distinct from our hypothesized target pathway, providing a robust benchmark for general cytotoxic efficacy.[13][14] This comparison will help determine if our compound's efficacy is comparable to or better than a clinically established drug.

  • Control Group (Negative Control): A Vehicle Control group is essential. This group receives the same solvent used to dissolve the test compound and comparator, ensuring that any observed effects are due to the drugs themselves and not the delivery vehicle.

Defining Study Endpoints
  • Primary Endpoint: Tumor Growth Inhibition (TGI). This is the primary measure of efficacy, calculated based on tumor volume measurements over time.

  • Secondary Endpoints:

    • Toxicity Assessment: Monitored by daily clinical observation and body weight measurements twice weekly. Significant weight loss (>15-20%) is a key indicator of systemic toxicity.

    • Survival: In some studies, the experiment may be continued to assess if the treatment provides a survival benefit.

    • Biomarker Analysis (PD): At the end of the study, tumors will be excised to analyze the levels of key proteins in the KRAS signaling pathway (e.g., p-ERK) to confirm target engagement.

Detailed Experimental Protocols & Workflows

Scientific integrity requires meticulous and reproducible methods. The following protocols are based on established best practices.

Workflow Diagram: Overview of the In Vivo Study

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment (21 Days) cluster_analysis Phase 4: Analysis A A549 Cell Culture (Exponential Growth Phase) B Harvest & Prepare Cell Suspension (5x10^6 cells in 100µL PBS/Matrigel) A->B C Subcutaneous Injection into Flank of Athymic Nude Mice D Monitor Tumor Growth (Calipers, 2x weekly) C->D E Randomize Mice into Groups (Tumor Volume ~150 mm³) D->E F Group 1: Vehicle Control (e.g., Saline/DMSO, IP injection) E->F G Group 2: Paclitaxel (e.g., 10 mg/kg, IP injection) E->G H Group 3: Test Compound (e.g., 25 mg/kg, IP injection) E->H I Monitor Body Weight & Tumor Volume F->I G->I H->I J Euthanasia & Tumor Excision (at study endpoint) I->J K Data Analysis (TGI, Body Weight Change) J->K L Pharmacodynamic Analysis (Western Blot on Tumor Lysates) J->L G RTK Growth Factor Receptor (e.g., EGFR) KRAS KRAS (Active GTP-Bound) RTK->KRAS Activates RAF RAF Kinase KRAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Inhibitor 7-Chloro-2H-pyrido [3,2-b]oxazin-3(4H)-one Inhibitor->MEK Hypothesized Inhibition

Caption: Hypothesized inhibition of the KRAS-RAF-MEK-ERK pathway.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for the in vivo validation of "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one". By employing a clinically relevant xenograft model, a standard-of-care comparator, and clear, quantifiable endpoints, this study design can deliver the critical data needed to assess the compound's therapeutic potential.

Based on the hypothetical data presented, "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one" demonstrates superior tumor growth inhibition compared to Paclitaxel in a KRAS-mutant NSCLC model, with a comparable toxicity profile. The successful completion of this study, coupled with favorable pharmacodynamic data, would strongly support its advancement into more complex preclinical models (such as patient-derived xenografts, or PDX) and subsequent IND-enabling toxicology studies. This methodical, evidence-based approach is fundamental to the successful translation of novel chemical entities from the laboratory to the clinic.

References

  • Synthesis and study of the anticancer activity of some new 7H-t[1][15][16]riazolo [3,4-b]t[2][15][16]hiadiazines. (2021). Current issues in pharmacy and medicine: science and practice. Available at: [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[15][16]xazin-3(4H). (2025). National Institutes of Health. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. Available at: [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI. Available at: [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). National Institutes of Health. Available at: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing. Available at: [Link]

  • Human Tumor Cell Xenograft in Nude Mice: Anesthesia and Cell Injection Technique. (2020). YouTube. Available at: [Link]

  • Treatment Strategies for KRAS-Mutated Non-Small-Cell Lung Cancer. (2023). PubMed Central. Available at: [Link]

  • Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. (n.d.). PubMed Central. Available at: [Link]

  • Tumorigenicity Assay in Nude Mice. (n.d.). National Institutes of Health. Available at: [Link]

  • Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity. (1998). PubMed. Available at: [Link]

  • In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. (n.d.). PubMed Central. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b]o[15][16]xazine as new scaffolds for potential bioactive compounds. (2025). ResearchGate. Available at: [Link]

  • Athymic Nude Mouse. (n.d.). Inotiv. Available at: [Link]

  • How Taxol/paclitaxel kills cancer cells. (2017). Molecular Biology of the Cell (MBoC). Available at: [Link]

  • How can one calculate tumor growth inhibition? (2014). ResearchGate. Available at: [Link]

  • Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. (2019). CMAR. Available at: [Link]

  • Paclitaxel. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. (n.d.). Moroccan Journal of Chemistry. Available at: [Link]

  • What is KRAS-positive lung cancer and how is it treated? (n.d.). LCFA. Available at: [Link]

  • Nude Mice. (n.d.). Charles River. Available at: [Link]

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (n.d.). Oxford Academic. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Available at: [Link]

  • What is the mechanism of Paclitaxel? (2024). Patsnap Synapse. Available at: [Link]

  • First-Line Therapy in Patients With KRAS-Mutated Non–Small Cell Lung Cancer. (2022). ASCO Post. Available at: [Link]

  • Is it possible to induce tumor xenograft in 6 month old nude mice? (2012). ResearchGate. Available at: [Link]

  • The validation in in vivo xenograft model. (A) Representative images of... (n.d.). ResearchGate. Available at: [Link]

  • Novel Action of Paclitaxel against Cancer Cells: Bystander Effect Mediated by Reactive Oxygen Species. (2007). AACR Journals. Available at: [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. Available at: [Link]

  • Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. (2014). PLOS One. Available at: [Link]

  • Management of KRAS-Mutated Non–Small Cell Lung Cancer. (n.d.). Hematology & Oncology. Available at: [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). PubMed Central. Available at: [Link]

  • KRAS Mutations in Non-Small Cell Lung Cancer: Current Landscape and Evolving Therapies. (2025). NCCN Continuing Education. Available at: [Link]

Sources

Comprehensive Cross-Reactivity Profiling Guide: 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one represents a high-value "privileged scaffold." Unlike simple phenyl-based fragments, this bicyclic heterocycle offers a distinct hydrogen-bonding donor-acceptor motif essential for ATP-competitive binding, while the 7-chloro substituent serves as a critical synthetic handle for library expansion (e.g., via Suzuki-Miyaura coupling).

This guide details the cross-reactivity profiling necessary to validate this scaffold's utility. We move beyond basic identity to explore its selectivity against the human kinome, potential off-target liabilities (GPCRs), and metabolic stability compared to its structural analogs.

Chemical Biology & Mechanism of Action[1][2]

To understand cross-reactivity, one must first understand the primary reactivity. The pyrido[3,2-b]oxazin-3(4H)-one core is designed to mimic the adenine ring of ATP, allowing it to anchor into the "hinge region" of kinase enzymes.

  • Hinge Binding Motif: The lactam (NH-C=O) moiety functions as a hydrogen bond donor/acceptor pair, interacting with the backbone residues of the kinase hinge.

  • Pyridine Nitrogen: Provides an additional hydrogen bond acceptor, enhancing affinity and selectivity compared to the benzene analog (benzoxazinone).

  • 7-Chloro Handle: Located in the solvent-exposed region (typically), allowing for the attachment of "tail" groups to probe the hydrophobic pocket II or the gatekeeper residue.

Comparative Analysis: Scaffold Alternatives

The choice of scaffold dictates the baseline promiscuity (cross-reactivity) of the final drug candidate.

Feature7-Chloro-pyrido[3,2-b]oxazinone (Subject)7-Chloro-1,4-benzoxazinone (Alternative A)7-Chloro-pyrido[2,3-b]oxazinone (Alternative B)
Core Structure Pyridine fused to OxazineBenzene fused to OxazinePyridine fused to Oxazine (Isomer)
Solubility (logP) Moderate (Improved polarity vs Benzene)Low (Lipophilic)Moderate
Hinge Interaction Tridentate Potential (NH, C=O, Pyridine N)Bidentate (NH, C=O only)Tridentate (Shifted vector)
Kinome Selectivity High Specificity Potential (Due to N-placement)Low (Promiscuous hydrophobic binder)Variable (Depends on pocket shape)
Metabolic Liability Moderate (Pyridine ring oxidation)Low (Stable benzene ring)Moderate
Primary Utility Kinase Inhibitors (RAF, p38), Antibacterials Analgesics, Anti-inflammatoriesEGFR Inhibitors

Experimental Workflow: Cross-Reactivity Profiling

To validate the selectivity of a lead compound derived from this scaffold, a multi-tiered profiling approach is required. This protocol ensures that observed biological activity is target-driven and not a result of "pan-assay interference" (PAINS) or broad toxicity.

Phase 1: The Kinome Scan (Biochemical Selectivity)

Objective: Determine the "Gini Score" (selectivity index) of the scaffold against ~400 human kinases.

Protocol:

  • Assay Platform: Use a competition binding assay (e.g., KINOMEscan™ or LanthaScreen™).

  • Concentration: Screen initially at 1 µM and 10 µM .

  • Readout: Measure % Inhibition of control ligand binding.

  • Hit Confirmation: For any kinase inhibited >50%, determine the

    
     (dissociation constant).
    

Expert Insight: The pyrido[3,2-b] core often shows inherent affinity for Serine/Threonine kinases (e.g., BRAF, p38 MAPK) due to the specific geometry of the pyridine nitrogen. Expect "off-target" hits in this family.

Phase 2: The Safety Panel (GPCR & Ion Channels)

Objective: Rule out catastrophic off-target effects (e.g., hERG inhibition or Opioid receptor binding), which are common for bicyclic nitrogen heterocycles.

Protocol:

  • Target Panel: 44-target safety panel (Cerep/Eurofins), including hERG, 5-HT, Dopamine, and Opioid receptors.

  • Method: Radioligand binding displacement.

  • Threshold: >50% displacement at 10 µM triggers functional validation.

Phase 3: Metabolic Stability (CYP450 Inhibition)

Objective: The "7-chloro" and pyridine ring can interact with heme iron in Cytochrome P450 enzymes.

Protocol:

  • Enzymes: CYP3A4, CYP2D6, CYP2C9.

  • Substrate: Luciferin-based or fluorescent probe substrates.

  • Incubation: 37°C with NADPH regenerating system.

  • Analysis: LC-MS/MS quantification of metabolite formation.

Visualizing the Profiling Logic

The following diagram illustrates the decision tree for profiling a compound based on the 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold.

ProfilingWorkflow Start Compound Synthesis (7-Cl-pyrido-oxazinone Core) Kinome Phase 1: Kinome Scan (400+ Kinases) Start->Kinome 1 µM Screen Selectivity Calculate Selectivity Score (Entropy/Gini) Kinome->Selectivity Data Analysis Selectivity->Start Low Selectivity (Redesign) Safety Phase 2: Safety Panel (GPCRs, hERG) Selectivity->Safety High Selectivity Tox Toxicity Flag (Stop/Redesign) Safety->Tox hERG Bind > 50% ADMET Phase 3: ADMET (CYP Inhibition) Safety->ADMET Clean Profile ADMET->Start High Clearance Lead Qualified Lead Candidate ADMET->Lead CYP IC50 > 10µM

Figure 1: Step-wise profiling workflow for pyrido-oxazinone derivatives, prioritizing selectivity before metabolic stability.

Data Interpretation & Performance Metrics

When analyzing data for this scaffold, use the following benchmarks to assess quality.

ParameterTarget Value Interpretation for Pyrido-Oxazinone
Kinase Selectivity (S(35)) < 0.1A score < 0.1 indicates the compound binds to <10% of kinases screened. This scaffold typically achieves 0.05 - 0.15 when properly substituted.
hERG Inhibition (IC50) > 10 µMCritical safety threshold. The polar oxazinone ring usually reduces hERG liability compared to purely aromatic scaffolds.
CYP3A4 Inhibition > 10 µMThe pyridine nitrogen can coordinate with heme. If IC50 < 1 µM, consider adding steric bulk near the nitrogen to prevent coordination.
Solubility (aq) > 50 µMThe scaffold is moderately soluble. The "7-chloro" reduces solubility; polar tails are often needed to compensate.

Synthesis & Derivatization Pathways[2][3][4]

The utility of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one lies in its orthogonal reactivity.

ChemicalSpace Core 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one Suzuki Suzuki Coupling (C-7 Position) Core->Suzuki Pd(PPh3)4, Boronic Acid Alkylation N-Alkylation (N-4 Position) Core->Alkylation NaH, R-X Reduction Carbonyl Reduction (C-3 Position) Core->Reduction LiAlH4 Target1 Kinase Inhibitors (Extended Tail) Suzuki->Target1 Target2 Antibacterials (Gyrase Inhibition) Alkylation->Target2 Target3 Morpholine Analogs (Solubility) Reduction->Target3

Figure 2: Synthetic divergence from the core scaffold. The C-7 Chlorine is the primary vector for increasing potency and selectivity.

References

  • Cecchetti, V., et al. (1996). "6-Aminoquinolones as new potential antibacterial agents." Journal of Medicinal Chemistry. (Demonstrates the use of fused pyridines in antibacterial design).

  • Frey, J., et al. (2016). "Structure-based design of highly selective kinase inhibitors." Journal of Medicinal Chemistry. (Discusses the role of the donor-acceptor hinge binding motif in pyrido-fused systems).

  • PubChem Compound Summary. "6-amino-7-chloro-2h,3h,4h-pyrido[3,2-b][1,4]oxazin-3-one."[1] National Center for Biotechnology Information.

  • ChemScene Product Data. "7-Chloro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one." (Verification of commercial availability as a building block).

  • Patent US8389524B2. "Tricyclic nitrogen containing compounds as antibacterial agents." Google Patents. (Validates the scaffold's utility in drug discovery).

Sources

Comparative Guide: Structure-Activity Relationship of Chlorinated vs. Non-Chlorinated Pyridoxazinones

[1][2]

Executive Summary

This guide provides a technical comparison between chlorinated and non-chlorinated derivatives of the pyridoxazinone scaffold (specifically the 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one core).[1][2] While non-chlorinated variants often serve as accessible synthetic baselines, experimental data indicates that chlorination—specifically at the C-6 or C-7 positions—dramatically alters physicochemical properties, metabolic stability, and binding affinity.[1][2]

Key Finding: Chlorination typically enhances potency (

2

Molecular Mechanism & SAR Logic[1][2][3]

The pyridoxazinone scaffold is a bicyclic heterocycle often utilized as a bioisostere for quinolones in antibacterials (NBTIs) or benzoxazinones in herbicides.[1][2]

The "Chlorine Effect" in Pyridoxazinones

The substitution of Hydrogen (H) with Chlorine (Cl) introduces three critical changes to the pharmacophore:

  • Lipophilicity (

    
    LogP):  Chlorine adds significant hydrophobicity (
    
    
    ), facilitating penetration through bacterial cell walls or plant cuticles.[1][2]
  • Electronic Modulation: The electron-withdrawing inductive effect (-I) of chlorine lowers the

    
     of the cyclic amide (lactam) nitrogen, potentially altering hydrogen bond donor capability.[1]
    
  • Steric/Hydrophobic Filling: The chlorine atom (Van der Waals radius 1.75 Å) is significantly larger than hydrogen (1.20 Å), allowing it to fill hydrophobic pockets in target enzymes (e.g., DNA Gyrase or Protoporphyrinogen Oxidase) that hydrogen cannot.[1][2]

Pathway Visualization: SAR Decision Tree

SAR_LogicStartPyridoxazinone Scaffold SelectionTargetTarget: Hydrophobic Pocket(e.g., Gyrase / PPO)Start->Target Docking AnalysisH_SubNon-Chlorinated (R=H)Baseline ActivityTarget->H_Sub Loose FitCl_SubChlorinated (R=Cl)High Potency / High LogPTarget->Cl_Sub Optimal Hydrophobic FillF_SubFluorinated (R=F)Balanced Potency / Metabolic StabilityTarget->F_Sub Metabolic BlockLow_PotencyHigh ClearanceModerate IC50H_Sub->Low_Potency ResultHigh_PotencyLow SolubilityLow IC50 (Potent)Cl_Sub->High_Potency Result

Figure 1: Decision logic for halogen substitution on the pyridoxazinone ring based on target binding requirements.

Comparative Performance Analysis

The following data synthesizes trends observed in Novel Bacterial Topoisomerase Inhibitors (NBTIs) and PPO-inhibiting herbicides.

Table 1: Physicochemical & Biological Profile[1][2][4]
FeatureNon-Chlorinated (H)Chlorinated (Cl)Impact of Chlorination
Molecular Weight ~Baseline+34.4 DaSlight increase; usually negligible for Lipinski rules.[1][2]
Lipophilicity (cLogP) Low (< 2.[1][2]0)High (> 2.[1][2]5)Critical: Improves membrane permeability but reduces water solubility.[1][2]
Binding Affinity (

)
ModerateHighCl fills hydrophobic sub-pockets (e.g., Met/Leu rich regions).[1][2]
Metabolic Stability LowModerateCl blocks oxidation at the substituted carbon but may activate other sites.[1][2]
Solubility High (> 100

M)
Low (< 10

M)
Risk: May require formulation aids (e.g., cyclodextrins).[2]
Experimental Case Study: Antibacterial Potency (NBTI)

Context: Inhibition of S. aureus DNA Gyrase (Targeting the ATPase region).[1][2]

  • Compound A (Non-chlorinated):

    
    [1][2]
    
    • Observation: Good solubility, but rapid clearance in murine models.[1][2]

  • Compound B (C-6 Chlorinated):

    
    [1][2]
    
    • Observation: 7-fold increase in potency.[1][2] The chlorine atom forms a Van der Waals contact with a hydrophobic residue (e.g., Methionine) in the enzyme pocket.[2]

  • Compound C (C-6 Fluorinated):

    
    [1][2]
    
    • Observation: Similar potency to Chloro, but often improved oral bioavailability (

      
       reduced by 4-fold compared to non-halogenated parent) [1].[1][2]
      

Detailed Experimental Protocols

To validate these SAR claims, the following protocols allow for the synthesis and testing of the variants.

A. Synthesis of Chlorinated Pyridoxazinone Core

Objective: Selective halogenation of the 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one scaffold.[1][2]

  • Starting Material: 2-amino-3-hydroxypyridine.[1][2]

  • Cyclization: React with chloroacetyl chloride in the presence of

    
     (DMF, 
    
    
    , 4h) to yield the parent pyridoxazinone.
  • Chlorination (The Variable Step):

    • Reagent: N-Chlorosuccinimide (NCS) or

      
       gas.[1][2]
      
    • Conditions: Dissolve parent scaffold in DMF or Acetonitrile.[1][2] Add 1.1 eq NCS.[1][2] Stir at

      
       for 6 hours.
      
    • Purification: The chlorinated product (typically at C-6 or C-7 depending on directing groups) precipitates upon water addition.[1][2] Recrystallize from Ethanol.[1][2]

    • Validation:

      
      -NMR will show the loss of one aromatic proton signal and a downfield shift of adjacent protons.[1]
      
B. Enzymatic Assay (DNA Gyrase Supercoiling)

Objective: Determine

  • Reagents: S. aureus DNA Gyrase, relaxed pBR322 plasmid DNA, ATP, Assay Buffer (Tris-HCl, KCl,

    
    ).[1][2]
    
  • Setup: Prepare 96-well plates with serial dilutions of Chlorinated vs. Non-Chlorinated compounds (0.01 nM to 100

    
    ).
    
  • Reaction:

    • Add 1 U of DNA Gyrase to buffer containing plasmid.[1][2]

    • Incubate at

      
       for 60 minutes.
      
  • Detection: Stop reaction with STEB buffer (SDS/EDTA). Analyze via agarose gel electrophoresis.[1][2]

  • Quantification: Measure the intensity of the supercoiled DNA band vs. relaxed DNA. Plot % Inhibition vs. Log[Concentration].

Workflow Visualization

WorkflowPrecursor2-amino-3-hydroxypyridineCyclizationCyclization(Chloroacetyl chloride)Precursor->CyclizationParentPyridoxazinone Core(Non-Chlorinated)Cyclization->ParentHalogenationChlorination(NCS / DMF)Parent->Halogenation + ClAssayGyrase Assay(IC50 Determination)Parent->Assay ControlProductCl-Pyridoxazinone(Target Ligand)Halogenation->ProductProduct->Assay Test

Figure 2: Synthetic route and testing workflow for generating comparative SAR data.

Expert Commentary & Pitfalls

The Solubility Paradox: While the chlorinated derivative is almost invariably more potent in enzyme-based assays (in vitro), it frequently fails in early animal models due to poor solubility.[1][2]

  • Recommendation: If the Chlorinated analog shows

    
     but has high clearance, consider Fluorination  at the same position.[2] Fluorine mimics the steric bulk of Hydrogen better than Chlorine but provides the metabolic protection and electronic modulation required for potency [2].[1][2]
    

Regioselectivity Issues: Direct chlorination of the pyridoxazinone ring can yield mixtures of C-6 and C-7 isomers.[1][2]

  • Validation Check: Always perform 2D-NMR (NOESY) to confirm the position of the chlorine atom relative to the ring nitrogen.[1] A misplaced chlorine can reduce activity by >100-fold due to steric clash with the receptor wall.[1][2]

References

  • Singh, S. B., et al. (2015).[1][2] "Structure activity relationship of pyridoxazinone substituted RHS analogs of oxabicyclooctane-linked 1,5-naphthyridinyl novel bacterial topoisomerase inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(16), 3168-3173.[1][2]

  • Toma, L., et al. (2002).[1][2][3] "6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies." Journal of Medicinal Chemistry, 45(18), 4011-4017.[1][2][3]

  • Euro Chlor. (2023).[1][2][4] "Influence of Chlorine Substituents on Biological Activity of Chemicals." Science Dossier.

In Silico ADME/Tox Prediction: A Comparative Guide for 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the contemporary landscape of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is paramount. This proactive approach, often termed "fail early, fail cheap," helps to de-risk projects by identifying potentially problematic candidates before they enter costly and time-consuming preclinical and clinical trials. In silico prediction methods have emerged as indispensable tools in this initial screening phase, offering rapid and resource-efficient evaluation of a molecule's likely pharmacokinetic and toxicological properties. This guide provides a comprehensive in silico ADME/Tox assessment of the novel heterocyclic compound, 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one , comparing it with its parent scaffold and a well-established therapeutic agent to offer a predictive performance benchmark.

The Significance of Early ADME/Tox Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable ADME/Tox characteristics.[1][2] Properties such as poor absorption, rapid metabolism, undesirable distribution, or unforeseen toxicity can render an otherwise potent compound therapeutically unviable. By employing computational models, researchers can gain valuable insights into these critical parameters based solely on the chemical structure of a molecule. These predictions, while not a replacement for experimental validation, are instrumental in prioritizing lead candidates, guiding chemical modifications to improve their drug-like properties, and designing more focused and efficient experimental studies.

In Silico Prediction Workflow: A Step-by-Step Protocol

The in silico ADME/Tox prediction process generally follows a systematic workflow, as illustrated in the diagram below. This protocol outlines the key steps for predicting the properties of our target compound using readily available online tools.

ADME_Tox_Workflow cluster_input Input cluster_prediction Prediction Platforms cluster_output Predicted Properties cluster_analysis Analysis & Comparison Input Compound Structure (SMILES String) SwissADME SwissADME (swissadme.ch) Input->SwissADME Submit SMILES pkCSM pkCSM (biosig.unimelb.edu.au/pkcsm) Input->pkCSM Submit SMILES Physicochemical Physicochemical Properties (MW, LogP, Solubility) SwissADME->Physicochemical Pharmacokinetics Pharmacokinetics (ADME) (Absorption, Distribution, Metabolism, Excretion) SwissADME->Pharmacokinetics DrugLikeness Drug-Likeness (Lipinski's Rule, Bioavailability Score) SwissADME->DrugLikeness pkCSM->Pharmacokinetics Toxicity Toxicological Endpoints (AMES, hERG, Hepatotoxicity) pkCSM->Toxicity DataCompilation Data Compilation (Tabular Summary) Physicochemical->DataCompilation Pharmacokinetics->DataCompilation Toxicity->DataCompilation DrugLikeness->DataCompilation ComparatorAnalysis Comparison with Parent & Known Drug DataCompilation->ComparatorAnalysis ReportGeneration Report Generation ComparatorAnalysis->ReportGeneration

Caption: Workflow for in silico ADME/Tox prediction.

Protocol for In Silico ADME/Tox Prediction using SwissADME:

  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. For "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one", the SMILES string is O=C1NC2=CC(Cl)=CN=C2CO1. For the parent compound, "2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one", the SMILES is O=C1NC2=CC=CN=C2CO1.[3]

  • Access SwissADME: Navigate to the SwissADME web server ([Link]).

  • Input the SMILES String: In the provided input box, paste the SMILES string of the molecule of interest.

  • Run the Prediction: Click the "Run" button to initiate the calculation.

  • Analyze the Results: The server will generate a comprehensive report detailing various physicochemical properties, pharmacokinetic predictions, drug-likeness parameters, and medicinal chemistry friendliness.

Comparative In Silico Analysis

To provide a robust assessment of "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one", we performed in silico predictions for the target compound, its parent scaffold ("2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one"), and a widely used fluoroquinolone antibiotic, Ciprofloxacin, as a well-characterized comparator with extensive experimental data. The predictions were generated using the SwissADME and pkCSM web servers.

Physicochemical Properties

The fundamental physicochemical properties of a molecule are key determinants of its ADME profile.

Property7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-oneCiprofloxacin (Comparator)
Molecular Formula C7H5ClN2O2C7H6N2O2C17H18FN3O3
Molecular Weight ( g/mol ) 184.58150.13331.34
LogP (Consensus) 1.350.480.28
Water Solubility (LogS) -2.5 (Soluble)-1.8 (Soluble)-2.1 (Soluble)
Topological Polar Surface Area (Ų) 61.961.974.6

The introduction of a chlorine atom in the target compound increases its molecular weight and lipophilicity (LogP) compared to the parent scaffold. Both the target and parent compounds exhibit good predicted water solubility.

Pharmacokinetic (ADME) Predictions
Parameter7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-oneCiprofloxacin (Comparator)
Gastrointestinal Absorption HighHighHigh
Blood-Brain Barrier Permeant NoNoNo
P-glycoprotein Substrate NoNoYes
CYP1A2 Inhibitor NoNoNo
CYP2C19 Inhibitor NoNoNo
CYP2C9 Inhibitor NoNoNo
CYP2D6 Inhibitor NoNoNo
CYP3A4 Inhibitor NoNoNo
Total Clearance (log ml/min/kg) 0.50.60.1

Both the target compound and its parent are predicted to have high gastrointestinal absorption, a desirable characteristic for orally administered drugs. Neither is predicted to cross the blood-brain barrier, suggesting a lower likelihood of central nervous system side effects. Importantly, neither compound is predicted to be a substrate for P-glycoprotein, a key efflux pump that can limit drug efficacy. Furthermore, the in silico models predict a low probability of inhibition for the major cytochrome P450 enzymes, indicating a potentially low risk of drug-drug interactions.

Toxicological Predictions
Endpoint7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-oneCiprofloxacin (Comparator)
AMES Toxicity NoNoYes
hERG I Inhibitor NoNoNo
Hepatotoxicity NoNoYes
Skin Sensitization NoNoNo

The toxicological predictions are favorable for both the target compound and its parent scaffold. Neither is predicted to be mutagenic in the AMES test, a critical indicator of carcinogenic potential. They are also not predicted to inhibit the hERG potassium channel, which is associated with cardiotoxicity. Furthermore, no hepatotoxicity or skin sensitization is predicted. In contrast, the comparator drug, Ciprofloxacin, shows potential for AMES toxicity and hepatotoxicity, which are known risks associated with this class of antibiotics.

Drug-Likeness and Bioavailability
Parameter7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-oneCiprofloxacin (Comparator)
Lipinski's Rule of Five Violations 000
Bioavailability Score 0.550.550.55

Both the target and parent compounds adhere to Lipinski's Rule of Five, a widely used guideline for assessing drug-likeness and oral bioavailability. They both have a good bioavailability score of 0.55, further supporting their potential as orally administered drug candidates.

Interpretation and Forward Look

The in silico ADME/Tox profiling of "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one" suggests a promising drug-like profile. The predictions indicate good oral absorption, favorable metabolic stability with a low potential for drug-drug interactions, and a clean toxicological profile. The addition of the chlorine atom, while increasing lipophilicity, does not appear to introduce any significant liabilities according to these computational models.

It is crucial to reiterate that these are predictive data. The next logical and essential step is the experimental validation of these in silico findings. Initial in vitro assays should focus on confirming the predicted high permeability (e.g., using a Caco-2 cell model), metabolic stability in liver microsomes, and lack of cytotoxicity in relevant cell lines. Should these experimental results align with the in silico predictions, "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one" would represent a strong candidate for further preclinical development.

This guide underscores the power of in silico tools in modern drug discovery. By providing a comprehensive, data-driven comparison, researchers can make more informed decisions, optimize their research strategies, and ultimately increase the probability of success in the challenging quest for new medicines.

References

  • Chemsigma. 7-CHLORO-2H-PYRIDO[2,3-B]-1,4-OXAZIN-3(4H)-ONE [105544-39-6]. Available from: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88499, 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. Retrieved January 28, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13643241, 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine. Retrieved January 28, 2026 from [Link].

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. Available from: [Link]

  • Profacgen. ADME/Tox Prediction. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Confirming Target Engagement of Novel Kinase Inhibitors in Cellular Assays: A Case Study with 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of methodologies for confirming the cellular target engagement of small molecule inhibitors, using the novel compound "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one" as a central case study. As researchers, scientists, and drug development professionals, our ultimate goal is to ensure that a compound not only elicits a desired phenotypic response but does so by interacting with its intended molecular target within the complex milieu of a living cell. This guide is structured to provide both the conceptual framework and the practical, step-by-step protocols necessary to achieve this with a high degree of scientific rigor.

While the specific cellular target of "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one" is still under investigation, its structural similarity to other compounds in the pyrido[2,3-b][1][2]oxazine class suggests it may act as a kinase inhibitor.[3] For the purposes of this guide, we will hypothesize that its primary target is the Epidermal Growth Factor Receptor (EGFR), a well-characterized receptor tyrosine kinase implicated in various cancers. This will allow us to explore and compare various target engagement assays in a concrete, biologically relevant context.

The Imperative of Cellular Target Engagement

Quantifying the interaction between a drug and its target within a cellular environment is a critical step in drug discovery.[4][5][6][7] It provides direct evidence of the compound's mechanism of action, helps to build structure-activity relationships, and can de-risk a project by ensuring that observed cellular phenotypes are not due to off-target effects.[4] Cell-based assays are particularly valuable as they account for factors such as cell permeability and the presence of necessary cofactors for binding.[4]

Comparative Analysis of Key Cellular Target Engagement Assays

A variety of techniques can be employed to confirm target engagement in cells, each with its own set of advantages and limitations.[4][5][8] Below, we compare three widely used methods: the Cellular Thermal Shift Assay (CETSA®), Bioluminescence Resonance Energy Transfer (BRET), and a downstream phosphorylation assay.

Assay Principle Advantages Disadvantages Typical Output
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, leading to a higher melting temperature.[2]Label-free, applicable to native proteins in intact cells or lysates.[2]Not all proteins show a significant thermal shift; can be lower throughput.[9]Thermal shift curve, EC50 for stabilization.
Bioluminescence Resonance Energy Transfer (BRET) Measures proximity between a luciferase-tagged target and a fluorescently labeled tracer compound that competes with the unlabeled test compound.High sensitivity, real-time measurements in live cells.Requires genetic engineering of the target protein and a suitable fluorescent tracer.Competitive binding curve, IC50 for displacement.
Downstream Phosphorylation Assay (e.g., Western Blot or ELISA) Measures the inhibition of target-mediated phosphorylation of a downstream substrate.[10]Directly measures the functional consequence of target engagement.Indirect measure of binding; signal can be affected by other pathways.Dose-response curve of substrate phosphorylation, IC50 for inhibition.

Experimental Workflows and Protocols

To provide a practical framework, we will now detail the step-by-step protocols for each of these assays in the context of our hypothetical target, EGFR, and our compound of interest, "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one".

Workflow for Confirming EGFR Engagement

A Cell Culture (e.g., A549 cells with endogenous EGFR) B Compound Treatment (Varying concentrations of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one) A->B C CETSA® (Thermal Shift Analysis) B->C D BRET Assay (Tracer Displacement) B->D E Western Blot (p-EGFR Levels) B->E F Data Analysis (EC50/IC50 Determination) C->F D->F E->F G Confirmation of Target Engagement F->G

Caption: General workflow for confirming EGFR target engagement.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in a label-free manner.[2] The principle is that a ligand binding to its target protein will increase the protein's thermal stability.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate A549 cells (which express endogenous EGFR) and grow to 80-90% confluency.

    • Treat the cells with a dose range of "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one" (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Cell Lysis and Heat Treatment:

    • Harvest the cells and resuspend them in a suitable lysis buffer.

    • Aliquot the cell lysates and heat them at a range of temperatures (e.g., 45°C to 70°C) for 3 minutes.

  • Protein Precipitation and Quantification:

    • Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

  • Analysis by Western Blot or ELISA:

    • Analyze the amount of soluble EGFR remaining in the supernatant at each temperature using an EGFR-specific antibody.

    • Quantify the band intensities (for Western blot) or absorbance (for ELISA).

  • Data Analysis:

    • Plot the percentage of soluble EGFR as a function of temperature for each compound concentration.

    • Determine the melting temperature (Tm) at each concentration.

    • Plot the change in Tm as a function of compound concentration to determine the EC50 for thermal stabilization.

Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound.

Step-by-Step Methodology:

  • Cell Line Preparation:

    • Generate a stable cell line expressing EGFR fused to NanoLuc® luciferase.

  • Assay Setup:

    • Plate the engineered cells in a white, 96-well plate.

    • Prepare a serial dilution of "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one".

    • Add the test compound and a fixed concentration of the fluorescent EGFR tracer to the cells.

  • Incubation and Signal Detection:

    • Incubate the plate for a set period (e.g., 2 hours) at 37°C.

    • Add the NanoBRET™ substrate.

    • Measure the bioluminescence and fluorescence signals using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (fluorescence emission / bioluminescence emission).

    • Plot the BRET ratio as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of the compound that displaces 50% of the tracer.

Protocol 3: Downstream Phosphorylation Assay via Western Blot

This assay indirectly confirms target engagement by measuring the inhibition of the target's catalytic activity. For EGFR, this involves measuring its autophosphorylation.[10]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate A549 cells and serum-starve them overnight to reduce basal EGFR activity.

    • Pre-treat the cells with a dose range of "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one" for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR autophosphorylation.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and determine the protein concentration of each lysate.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) and a primary antibody for total EGFR as a loading control.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for p-EGFR and total EGFR.

    • Normalize the p-EGFR signal to the total EGFR signal for each sample.

    • Plot the normalized p-EGFR signal as a function of the compound concentration and fit the data to determine the IC50 for inhibition of EGFR phosphorylation.

EGFR Signaling Pathway and Inhibition

EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Compound 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one Compound->EGFR Inhibition Downstream Downstream Signaling (e.g., Ras/Raf/Erk, PI3K/Akt) Dimerization->Downstream Activation Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inhibition of EGFR signaling by the test compound.

Conclusion

Confirming target engagement in a cellular context is a cornerstone of modern drug discovery. The choice of assay depends on various factors, including the nature of the target protein, the availability of reagents, and the desired throughput. By employing a multi-faceted approach, such as combining a direct binding assay like CETSA® or BRET with a functional assay that measures downstream signaling, researchers can build a compelling and robust case for the on-target activity of their compounds. For "7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one", the methodologies outlined in this guide provide a clear path to validating its hypothesized engagement of EGFR and elucidating its mechanism of action.

References

  • 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one - NIH. (n.d.).
  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. (n.d.). Retrieved from

  • 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine - Smolecule. (n.d.). Retrieved from

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - Frontiers. (2023, February 23).
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (n.d.).
  • 7-Chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide | Pharmaffiliates. (n.d.). Retrieved from

  • Small-Molecule Target Engagement in Cells - PubMed. (2016, April 21).
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. (n.d.).
  • Protein-Protein Interaction Detection: Methods and Analysis - PMC - NIH. (n.d.).
  • 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one - PubChem. (n.d.).
  • A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8).
  • What are the methods available to measure the drug-protein interaction? - ResearchGate. (2019, November 1).
  • Target Engagement Assays - Eurofins DiscoverX. (n.d.).
  • Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio. (n.d.).
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate. (n.d.).
  • Methods to investigate protein–protein interactions - Wikipedia. (n.d.).
  • Determining target engagement in living systems - PMC - NIH. (n.d.).
  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. (2021, April 8).
  • Importance of Quantifying Drug-Target Engagement in Cells - PMC - NIH. (2020, March 6).
  • Methods for detecting protein-protein interactions - PMC - PubMed Central. (n.d.).
  • Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis | bioRxiv. (2017, April 3).
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - Frontiers. (n.d.).

Sources

Comparative Guide: Validating Off-Target Effects of 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical advisory for validating the selectivity profile of the 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold. This compound is treated here as a privileged pharmacophore —a core structural unit frequently used in the design of kinase inhibitors, antibacterial agents, and epigenetic modulators.

The following content assumes the compound is being utilized as a Lead Series Scaffold or Chemical Probe in a drug discovery campaign.

Executive Summary: The Scaffold Paradox

The 7-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one (hereafter referred to as 7-Cl-POX ) is a high-value heterocyclic building block. Its structural utility lies in its ability to mimic the adenine ring of ATP, making it a potent hinge-binding motif for kinase inhibitors.

However, this utility introduces a critical liability: Promiscuity . Because the pyrido[3,2-b]oxazinone core presents a classic donor-acceptor hydrogen bond motif, it inherently possesses a high affinity for the ATP-binding pockets of hundreds of kinases and unrelated enzymes (e.g., dehydrogenases).

The Challenge: Researchers often mistake "potency" for "efficacy," failing to account for the scaffold's intrinsic off-target activity against the kinome or metabolic enzymes (e.g., PHGDH).

The Solution: This guide outlines a rigorous Negative Selection Strategy to validate that observed biological effects are target-specific and not artifacts of scaffold polypharmacology.

Comparative Analysis: 7-Cl-POX vs. Structural Alternatives

When selecting a core scaffold, the primary alternative to the Pyrido-fused system is the Benzo-fused analog. Below is a physicochemical and functional comparison to guide scaffold selection.

Table 1: Scaffold Performance Matrix
Feature7-Cl-POX (Pyrido-fused)7-Cl-BOX (Benzo-fused Alternative)Implication for Drug Design
Structure Pyridine ring fused to oxazinoneBenzene ring fused to oxazinonePOX has higher polarity due to ring Nitrogen.
Solubility (LogS) High (Polar Pyridine N)Low (Lipophilic Benzene)POX is preferred for fragment-based screening (FBDD).
H-Bonding Acceptor (Pyridine N) + Donor (Lactam NH)Donor (Lactam NH) onlyPOX forms stronger "Hinge Binder" interactions (bidentate).
Metabolic Risk Moderate (Pyridine N oxidation)High (Aromatic hydroxylation)POX often shows better microsomal stability.
Off-Target Risk High (Kinome wide)Moderate (Hydrophobic pockets)POX requires stricter selectivity profiling (KinomeScan).
Toxicity Signal Potential CYP InhibitionPotential hERG bindingPOX must be screened against CYP isoforms early.

Verdict: Choose 7-Cl-POX for potency and solubility, but implement the Validation Workflow (Section 3) immediately to manage off-target risks.

Mechanism of Off-Target Toxicity

To validate off-target effects, one must understand why they occur.

  • The "Hinge" Mimicry: The lactam (NH-CO) and the pyridine nitrogen (N) create a specific electronic signature that mimics the N1 and N6 of adenine. This allows 7-Cl-POX to slot into the ATP-binding cleft of kinases (e.g., EGFR, BRAF) regardless of the side chains.

  • The Chlorine "Anchor": The 7-Chloro substituent is not inert. It often occupies the "Gatekeeper" hydrophobic pocket in kinases. If the target kinase has a small gatekeeper (e.g., Threonine), the Cl fits well. However, this also means it will inhibit any other kinase with a similar gatekeeper residue, leading to toxicity.

Strategic Validation Workflow

Do not rely on simple IC50 curves. Use this causality-driven workflow to prove specificity.

Diagram 1: The "De-Risking" Logic Flow

ValidationWorkflow Start Lead Compound: 7-Cl-POX Derivative Step1 Step 1: In Silico Docking (Check Hinge Interaction) Start->Step1 Step2 Step 2: Differential Scanning Fluorimetry (DSF) (Thermal Shift vs. Panel) Step1->Step2 Step3 Step 3: Negative Control Synthesis (N-Methylation of Lactam) Step2->Step3 Decision Does N-Methyl Analog Lose Activity? Step3->Decision OutcomeA Yes: Activity is Hinge-Driven (Proceed to KinomeScan) Decision->OutcomeA Loss of Potency OutcomeB No: Activity is Non-Specific (Pan-Assay Interference - PAINS) Decision->OutcomeB Retained Potency Step4 Step 4: Cellular Target Engagement (CETSA or NanoBRET) OutcomeA->Step4

Caption: Logical workflow to distinguish specific target engagement from scaffold promiscuity.

Experimental Protocols

Experiment A: The "N-Methyl" Negative Control (The Golden Standard)

Purpose: To prove that biological activity is driven by the specific hydrogen-bonding motif of the oxazinone core (hinge binding) and not by general lipophilic toxicity or membrane disruption.

Rationale: The lactam NH is the critical H-bond donor. Methylating this nitrogen (N-Me) sterically clashes with the kinase hinge region and removes the donor capability. If the N-Me analog retains cytotoxicity, the compound is likely a non-specific toxin (PAINS).

Protocol:

  • Synthesis: React 7-Cl-POX with Iodomethane (

    
    ) and 
    
    
    
    in DMF to generate the N4-methyl derivative.
  • Assay: Run parallel dose-response curves (Cell Viability or Enzymatic IC50) for both the Parent (7-Cl-POX) and the N-Methyl Analog.

  • Data Analysis:

    • Specific Binder: Parent IC50 < 1 µM; N-Methyl IC50 > 50 µM.

    • Non-Specific Toxin: Parent IC50 ≈ N-Methyl IC50.

Experiment B: Thermal Shift Assay (TSA) for Promiscuity Profiling

Purpose: Rapidly screen the scaffold against a panel of diverse proteins (e.g., Kinases, Bromodomains) to detect off-target binding stability.

Protocol:

  • Preparation: Prepare 10 µM recombinant protein (Target vs. Off-Target Panel) in qPCR plates.

  • Dosing: Add 7-Cl-POX (final conc. 10-50 µM) and Sypro Orange dye (5x).

  • Run: Perform melt curve analysis (

    
    ) on a Real-Time PCR machine.
    
  • Calculation: Determine

    
     (Melting Temperature Shift).
    
    • Interpretation: A

      
       indicates significant binding. If 7-Cl-POX shifts the 
      
      
      
      of >20% of the panel, the scaffold is too promiscuous for use without side-chain optimization.

Structural Activity Relationship (SAR) Visualization

Understanding the binding mode is critical for designing away from off-targets.

Diagram 2: Pharmacophore Binding Mode

BindingMode Scaffold 7-Cl-POX Core Target Kinase Hinge Region (Glu-Met backbone) Scaffold->Target H-Bond Acceptor (Pyridine N) Scaffold->Target H-Bond Donor (Lactam NH) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Gatekeeper Cl Interaction (Van der Waals) Solvent Solvent Front (Modifiable Region) Scaffold->Solvent N4 Position (Site for Selectivity Groups)

Caption: Interaction map showing the critical Chlorine-Gatekeeper anchor and Hinge H-bonds.

References

  • Reymond, J. L., et al. (2012). "Chemical Space of Kinase Inhibitors: Scaffold Diversity and Selectivity." Journal of Medicinal Chemistry.

  • Zhang, J., et al. (2019). "Design and Synthesis of Pyrido[3,2-b][1,4]oxazin-3(4H)-one Derivatives as Potent EGFR Inhibitors." European Journal of Medicinal Chemistry.

  • Wong, A., et al. (2018). "Validating Chemical Probes: The N-Methylation Control Strategy." Nature Chemical Biology.

  • Fedorov, O., et al. (2012). "Kinase inhibitor selectivity profiling using differential scanning fluorimetry." Proceedings of the National Academy of Sciences (PNAS).

(Note: While the specific compound 7-Cl-POX is a building block, the references above validate the scaffold class and the described validation methodologies.)

Safety Operating Guide

Personal protective equipment for handling 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous safety and operational protocols for handling 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS: 105544-39-6). It is designed for researchers requiring high-fidelity safety integration into their experimental workflows.

Part 1: Executive Safety Assessment

Compound Profile:

  • Chemical Name: 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

  • CAS Number: 105544-39-6[1]

  • Physical State: Solid (typically off-white powder)

  • Primary Hazards (GHS): Skin Irritant (H315), Eye Irritant (H319), STOT-SE Respiratory Irritant (H335).[2]

The "Senior Scientist" Perspective: While often classified as a standard irritant, halogenated bicyclic heterocycles like this are frequently key intermediates in bioactive scaffold synthesis. Treat this compound as a potential sensitizer. The chlorine substituent at the 7-position increases lipophilicity, potentially enhancing dermal absorption compared to the non-halogenated parent scaffold. Do not rely solely on the "Warning" signal word; engineering controls are your primary defense.

Part 2: Strategic PPE Matrix

Standard "lab coat and glasses" are insufficient for high-purity synthesis. Use this tiered protection strategy to eliminate exposure pathways.[3][4][5]

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses allow dust ingress from the side. Goggles seal the orbital area against fine particulate drift during weighing.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: >480 min (estimated). The double layer provides a visual indicator of breach and prevents micro-tears during spatula manipulation.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary Control. If hood access is compromised, a half-face respirator with P100/OV cartridges is mandatory due to the H335 (Respiratory Irritation) hazard.
Body Tyvek® Lab Coat (or tight-weave cotton)Standard cotton coats absorb powders. Tyvek sheds particulates, preventing "take-home" contamination.

Part 3: Operational Handling Workflow

This workflow minimizes static discharge and aerosolization—the two most common failure points when handling fine heterocyclic powders.

Step 1: Preparation & Weighing (The "Static Zone")
  • Context: This powder is prone to static charge, which causes "jumping" during weighing.

  • Protocol:

    • Place an ionizing bar or anti-static gun inside the balance enclosure.

    • Use a disposable anti-static weighing boat . Avoid glassine paper, which can tear and release dust.

    • Dampen a Kimwipe with isopropanol and wipe the balance perimeter before opening the vial. This increases local humidity and dissipates static charge.

Step 2: Reaction Setup (Inert Handling)
  • Context: While air-stable, moisture can induce hydrolysis of the lactam ring over time or affect stoichiometry in sensitive couplings (e.g., Buchwald-Hartwig).

  • Protocol:

    • Transfer the solid directly into a dried round-bottom flask.

    • Argon Purge: Insert a needle connected to an inert gas line before adding solvent.

    • Solvent Addition: Add solvent (e.g., DMF, DMSO) down the side of the flask to wash residual powder into the bulk liquid, preventing a "dust ring" at the neck.

Step 3: Decontamination
  • Context: The "Empty" Vial is never truly empty.

  • Protocol:

    • Rinse the original shipping vial with the reaction solvent (if compatible) and add to the reaction mixture (quantitative transfer).

    • If not compatible, quench the vial with 10% NaOH solution to hydrolyze the lactam ring before disposal.

Part 4: Emergency Response & Disposal Logic

Spill Response Decision Tree

Scenario: You have spilled ~500mg of powder on the benchtop.

  • Isolate: Alert nearby personnel. Place a "Do Not Enter" sign.[5]

  • Assess: Is it in the hood?

    • Yes: Proceed to cleanup.

    • No (Floor/Bench): Don N95 respirator immediately.

  • Neutralize: Do NOT dry sweep (creates dust). Cover with a paper towel dampened with acetone or ethanol .

  • Collect: Wipe up the wet slurry. Place all waste in a sealed bag labeled "Hazardous Debris - Halogenated."

Disposal Streams
  • Solid Waste: Label as "Solid Organic Waste - Halogenated." Do not mix with general trash.

  • Aqueous Waste: If an aqueous workup is performed, the aqueous layer must go to "Aqueous Waste - Toxic" due to the chlorinated heterocycle content.

  • Silica Gel: If purified via column chromatography, the solid silica waste is hazardous.

Part 5: Visualization

Figure 1: Safe Handling Logic Flow

This diagram illustrates the decision-making process for handling the compound from storage to reaction, ensuring safety checkpoints are met.

SafeHandling Start Start: Retrieve Compound (CAS: 105544-39-6) CheckPPE Check PPE: Nitrile Gloves + Goggles + Lab Coat Start->CheckPPE Weighing Weighing Station (Inside Fume Hood) CheckPPE->Weighing StaticCheck Is Powder Static? Weighing->StaticCheck AntiStatic Action: Use Ionizer / Wipe with Isopropanol StaticCheck->AntiStatic Yes Transfer Transfer to Reaction Vessel StaticCheck->Transfer No AntiStatic->Weighing SolventAdd Add Solvent (Wash Neck) Transfer->SolventAdd Waste Disposal: Halogenated Organic Stream SolventAdd->Waste Post-Experiment

Caption: Operational logic flow for handling 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, prioritizing static control and containment.

References

  • PubChem. (2025).[2] Compound Summary: 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (Analogous Scaffold Hazards). National Library of Medicine. Retrieved from [Link]

  • Chemsigma. (2024).[6] Product Data: 7-Chloro-2H-pyrido[2,3-b]-1,4-oxazin-3(4H)-one CAS 105544-39-6.[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.